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Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Workflows for Methyl 3-chloro-6-methylbenzoylformate

Executive Summary Methyl 3-chloro-6-methylbenzoylformate (also known systematically as methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate) is a highly specialized halogenated α -keto ester. In modern chemical research and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-chloro-6-methylbenzoylformate (also known systematically as methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate) is a highly specialized halogenated α -keto ester. In modern chemical research and drug development, α -keto esters serve as critical bifunctional building blocks. This compound is characterized by its unique substitution pattern—an ortho-methyl group and a meta-chloro group relative to the glyoxylate moiety—which dictates its distinct steric and electronic behavior. This whitepaper provides an in-depth technical analysis of its physicochemical properties, photochemical reactivity, and step-by-step synthetic workflows for its application in active pharmaceutical ingredient (API) development.

Structural and Physicochemical Profiling

The reactivity of methyl 3-chloro-6-methylbenzoylformate is governed by the delicate interplay between steric hindrance and electronic withdrawal. The ortho-methyl group forces the α -dicarbonyl system out of coplanarity with the phenyl ring to minimize steric strain. This non-planar conformation alters the n→π∗ transition in its UV absorption spectrum. Conversely, the meta-chloro group exerts a strong negative inductive effect (-I), significantly increasing the electrophilicity of the α -carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack, a property heavily leveraged in asymmetric synthesis.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, consolidated from chemical registry databases .

PropertyValueCondition / Notes
IUPAC Name Methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetateStandard Nomenclature
CAS Registry Number 1378861-14-3Primary Identifier
Molecular Formula C10H9ClO3-
Molecular Weight 212.63 g/mol Calculated
Boiling Point 321.5 ± 35.0 °CAt 760 mmHg
Density 1.3 ± 0.1 g/cm³At 20 °C
Appearance Colorless to pale yellow liquidTypical for benzoylformates

Photochemical Dynamics and Radical Generation

Benzoylformates are well-documented photoinitiators. Upon UV irradiation, methyl 3-chloro-6-methylbenzoylformate undergoes excitation to a singlet state, followed by rapid intersystem crossing (ISC) to a reactive triplet state. The triplet state undergoes a Norrish Type I cleavage , homolytically breaking the C-C bond between the two carbonyl groups to yield a 3-chloro-6-methylbenzoyl radical and a methoxycarbonyl radical .

The logical relationship of this photochemical pathway is illustrated below.

Photochemical_Cleavage A Methyl 3-chloro-6-methylbenzoylformate (Ground State) B Excited Triplet State (T1) A->B UV Irradiation (hν) C 3-Chloro-6-methylbenzoyl Radical B->C Norrish Type I D Methoxycarbonyl Radical B->D Norrish Type I E Polymerization Initiation C->E Monomer Attack D->E Monomer Attack

Photochemical Norrish Type I cleavage pathway of the benzoylformate derivative.

Experimental Workflows and Self-Validating Protocols

To utilize methyl 3-chloro-6-methylbenzoylformate in drug development, researchers frequently convert it into chiral α -hydroxy esters. The following protocols detail the experimental methodologies, emphasizing the causality behind specific reagent choices and incorporating self-validating analytical steps to ensure trustworthiness.

Protocol 1: Asymmetric Catalytic Hydrogenation

Objective: Synthesize chiral methyl (S)-2-(5-chloro-2-methylphenyl)-2-hydroxyacetate with >98% enantiomeric excess (ee).

Causality & Mechanistic Rationale: The ortho-methyl group creates severe steric bulk around the α -keto moiety. To overcome this activation energy barrier, the reaction requires high hydrogen pressure (50 atm). The use of a Ru-BINAP catalyst is critical; the rigid bi-naphthyl backbone of the BINAP ligand creates a highly defined chiral pocket that effectively discriminates between the re and si faces of the sterically hindered ketone. Anhydrous THF is selected as the solvent to prevent protic coordination to the ruthenium center, which would otherwise lead to catalyst deactivation .

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, dissolve 10 mmol of methyl 3-chloro-6-methylbenzoylformate in 20 mL of anhydrous THF.

  • Catalyst Loading: Add 0.5 mol% of RuCl2n catalyst to the solution. Stir for 10 minutes until a homogeneous mixture is achieved.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with H2 gas, then pressurize to 50 atm.

  • Reaction: Stir the reaction mixture at 25 °C for 12 hours.

  • Quenching: Carefully vent the H2 gas. Quench the reaction by adding 5 mL of methanol, exposing the mixture to air to deactivate the catalyst.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate 8:2).

  • Self-Validation (Chiral Analysis): Dissolve a 1 mg sample in isopropanol and analyze via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane/IPA, 1.0 mL/min). The appearance of a single major peak validates the stereoselectivity of the chiral pocket design.

Workflow Step1 Substrate Preparation Step2 Ru-BINAP Catalyst Step1->Step2 Step3 H2 Hydrogenation (50 atm) Step2->Step3 Step4 Reaction Quenching Step3->Step4 Step5 Flash Chromatography Step4->Step5 Step6 Chiral HPLC Analysis Step5->Step6

Step-by-step workflow for the asymmetric catalytic hydrogenation of the alpha-keto ester.

Protocol 2: Photochemical Radical Generation Assay

Objective: Quantify the radical generation efficiency of the compound using Electron Paramagnetic Resonance (EPR) spin trapping.

Causality & Mechanistic Rationale: Because the generated radicals from Norrish Type I cleavage are transient and highly reactive, they cannot be observed directly. 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is used as a spin trap. DMPO reacts with the transient 3-chloro-6-methylbenzoyl radical to form a stable nitroxide radical adduct, which produces a distinct, measurable hyperfine splitting pattern in EPR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of methyl 3-chloro-6-methylbenzoylformate in spectroscopic grade acetonitrile.

  • Spin Trap Addition: Add DMPO to the solution to achieve a final concentration of 50 mM. Transfer the solution to a quartz EPR capillary tube.

  • Irradiation: Place the capillary in the EPR cavity and irradiate with a 365 nm LED light source (10 mW/cm²) for 60 seconds.

  • Self-Validation (EPR Measurement): Record the EPR spectrum at room temperature. The presence of a multiline spectrum (typically a six-line pattern for carbon-centered radical adducts of DMPO) validates successful homolytic cleavage and confirms the compound's viability as a photoinitiator.

References

  • Title: Methyl 3-chloro-6-methylbenzoylformate (CAS 1378861-14-3) Source: CNPROT URL: [Link]

Exploratory

A Technical Guide to Methyl Benzoylformate and its Derivatives: Focus on Methyl 3-chloro-6-methylbenzoylformate

This guide provides an in-depth technical overview of Methyl Benzoylformate, a versatile keto-ester, with a specific focus on the synthesis, predicted properties, and potential applications of its chloro-methyl substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of Methyl Benzoylformate, a versatile keto-ester, with a specific focus on the synthesis, predicted properties, and potential applications of its chloro-methyl substituted derivative, Methyl 3-chloro-6-methylbenzoylformate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

While Methyl 3-chloro-6-methylbenzoylformate is not a commercially cataloged compound with an assigned CAS registry number, this guide will extrapolate its likely characteristics and synthetic pathways based on established chemical principles and data from closely related analogs. The core of our discussion will be grounded in the well-documented properties of the parent compound, Methyl Benzoylformate.

Introduction to the Benzoylformate Scaffold

The benzoylformate moiety is a valuable building block in organic chemistry. Its structure, featuring a phenyl ring attached to an α-keto-ester functional group, offers multiple sites for chemical modification, making it a versatile scaffold for creating diverse molecular architectures. These compounds are key intermediates in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1]

Methyl benzoylformate (CAS No. 15206-55-0), also known as methyl phenylglyoxylate, is a colorless to pale yellow liquid that serves as the foundational compound for this guide.[1][2] It is recognized for its utility as a photoinitiator in UV-curable coatings and inks, and as a precursor in the synthesis of herbicides and various specialty chemicals.[1]

Physicochemical Properties: A Comparative Analysis

The properties of the parent compound, Methyl Benzoylformate, are well-documented. The introduction of substituents like chlorine and a methyl group onto the phenyl ring, as in the case of Methyl 3-chloro-6-methylbenzoylformate, is expected to modulate these properties.

PropertyMethyl BenzoylformateMethyl 3-chloro-6-methylbenzoylformate (Predicted)Rationale for Prediction
CAS Number 15206-55-0[3]Not AssignedNot a commercially available compound.
Molecular Formula C₉H₈O₃[2]C₁₀H₉ClO₃Addition of a chlorine and a methyl group.
Molecular Weight 164.16 g/mol [3]212.63 g/mol Increased mass from the substituents.
Boiling Point 246-248 °C[2]Higher than the parent compoundIncreased molecular weight and polarity from the chlorine atom would increase intermolecular forces.
Melting Point 16 °C[2]Higher than the parent compoundThe added substituents could lead to more ordered packing in the solid state.
Density 1.155 g/mL at 25 °C[2]Higher than the parent compoundThe dense chlorine atom would increase the overall density.
Solubility 2g/L in water at 20°C[2]Lower in water, soluble in organic solventsThe increased hydrophobicity from the methyl group and the chloro-aromatic system would decrease water solubility.
Synthesis of Substituted Benzoylformates

The synthesis of Methyl 3-chloro-6-methylbenzoylformate would likely start from a substituted toluene derivative. A plausible synthetic route is outlined below.

Synthetic Pathway 2-Chloro-5-methyltoluene 2-Chloro-5-methyltoluene Side-chain_Chlorination Side-chain Chlorination (e.g., NCS, light) 2-Chloro-5-methyltoluene->Side-chain_Chlorination Step 1 2-Chloro-5-methylbenzyl_chloride 2-Chloro-5-methylbenzyl_chloride Side-chain_Chlorination->2-Chloro-5-methylbenzyl_chloride Oxidation Oxidation (e.g., KMnO4) 2-Chloro-5-methylbenzyl_chloride->Oxidation Step 2 3-Chloro-6-methylbenzoic_acid 3-Chloro-6-methylbenzoic_acid Oxidation->3-Chloro-6-methylbenzoic_acid Thionyl_Chloride SOCl2 3-Chloro-6-methylbenzoic_acid->Thionyl_Chloride Step 3 3-Chloro-6-methylbenzoyl_chloride 3-Chloro-6-methylbenzoyl_chloride Thionyl_Chloride->3-Chloro-6-methylbenzoyl_chloride Reaction_with_NaCN NaCN 3-Chloro-6-methylbenzoyl_chloride->Reaction_with_NaCN Step 4 3-Chloro-6-methylbenzoyl_cyanide 3-Chloro-6-methylbenzoyl_cyanide Reaction_with_NaCN->3-Chloro-6-methylbenzoyl_cyanide Acid-catalyzed_Esterification Methanol, H+ 3-Chloro-6-methylbenzoyl_cyanide->Acid-catalyzed_Esterification Step 5 Target_Molecule Methyl 3-chloro-6- methylbenzoylformate Acid-catalyzed_Esterification->Target_Molecule

Caption: Proposed multi-step synthesis of Methyl 3-chloro-6-methylbenzoylformate.

  • Synthesis of 3-Chloro-6-methylbenzoyl cyanide: To a solution of 3-chloro-6-methylbenzoyl chloride in an aprotic solvent like acetonitrile, add sodium cyanide. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated by extraction and purified.

  • Synthesis of Methyl 3-chloro-6-methylbenzoylformate: The 3-chloro-6-methylbenzoyl cyanide is then subjected to acid-catalyzed alcoholysis with methanol. The mixture is refluxed in the presence of a strong acid catalyst, such as sulfuric acid. The progress of the reaction is monitored by GC-MS. The final product is purified by vacuum distillation or column chromatography.

An alternative one-pot method for synthesizing the parent Methyl Benzoylformate involves the reaction of benzoyl cyanide with methanol and a catalyst, which could potentially be adapted for the substituted analog.[4]

Role in Drug Development and Medicinal Chemistry

The introduction of halogen atoms, particularly chlorine, and methyl groups are common strategies in medicinal chemistry to enhance the pharmacological profile of drug candidates.

  • Chlorine Substitution: The presence of a chlorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of chlorine can also influence the electronic properties of the aromatic ring, potentially altering its interaction with receptor sites.

  • Methyl Substitution: A methyl group can affect the molecule's conformation and metabolic stability.[5] It can also provide additional hydrophobic interactions with the target protein.

Given the biological activities of various substituted benzoyl derivatives, Methyl 3-chloro-6-methylbenzoylformate could serve as a key intermediate for synthesizing novel compounds with potential therapeutic applications, including:

  • Anticancer Agents: Benzimidazole derivatives, which can be synthesized from benzoylformates, have shown promise as anticancer agents.[6]

  • Antimicrobial and Antifungal Agents: Benzofuran and benzoylthiourea derivatives exhibit significant antimicrobial and antifungal properties.[7][8]

Drug_Discovery_Workflow Start Methyl 3-chloro-6- methylbenzoylformate Reaction_with_Amines Reaction with various amines Start->Reaction_with_Amines Library_of_Amides Library of substituted benzoylformamides Reaction_with_Amines->Library_of_Amides Biological_Screening High-throughput biological screening Library_of_Amides->Biological_Screening Hit_Compounds Identification of 'hit' compounds Biological_Screening->Hit_Compounds Lead_Optimization Lead optimization (SAR studies) Hit_Compounds->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: A streamlined workflow for drug discovery using the target molecule.

Safety and Handling (Extrapolated from Analogs)

A formal Safety Data Sheet (SDS) for Methyl 3-chloro-6-methylbenzoylformate is unavailable. However, based on the SDS of related compounds such as 2-chloromethyl-benzoyl chloride and 4-(chloromethyl)benzoyl chloride, the following precautions should be considered.[9][10][11]

  • Hazard Classification (Predicted):

    • Skin Corrosion/Irritation: Likely to be an irritant.

    • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.

    • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a certified respirator.

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep container tightly closed.

    • Avoid contact with skin, eyes, and clothing.[10][11]

    • Wash hands thoroughly after handling.

Conclusion

While specific data for Methyl 3-chloro-6-methylbenzoylformate is scarce, a comprehensive understanding of its parent compound, Methyl Benzoylformate, and the principles of medicinal chemistry allow for a robust prediction of its properties, synthesis, and potential applications. This guide provides a framework for researchers to approach the synthesis and utilization of this and other novel substituted benzoylformates in their research and development endeavors. The versatility of the benzoylformate scaffold, combined with the strategic introduction of substituents, continues to offer exciting opportunities in the quest for new therapeutic agents.

References

  • Patsnap. (2016, December 21).
  • Fisher Scientific. 4-(Chloromethyl)
  • Apollo Scientific. (2022, May 16).
  • ECHEMI. 4-(Chloromethyl)
  • NextSDS. 4-(chloromethyl)
  • Tokyo Chemical Industry. (2025, May 27). SAFETY DATA SHEET: 2-(Chloromethyl)benzoyl Chloride.
  • NextSDS.
  • Google Patents. (2013, November 27).
  • ChemicalBook. (2026, January 13).
  • Mondal, B. et al. (n.d.).
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Google Patents. (2016, February 17).
  • Simson Pharma Limited.
  • ChemicalBook. (2023, October 12).
  • Măruțescu, L. et al. (2020, March 25).
  • Galy, A. M. et al. (2013, June 1). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. PubMed.
  • ResearchGate. The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. | Request PDF.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Al-Ostath, R. et al. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Lian, J. et al. (2013, August 15).

Sources

Foundational

1H and 13C NMR chemical shifts for methyl 3-chloro-6-methylbenzoylformate

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Methyl 3-chloro-6-methylbenzoylformate Introduction and Structural Dynamics Methyl 3-chloro-6-methylbenzoylformate (also known systematically as methyl 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Methyl 3-chloro-6-methylbenzoylformate

Introduction and Structural Dynamics

Methyl 3-chloro-6-methylbenzoylformate (also known systematically as methyl 2-(3-chloro-6-methylphenyl)-2-oxoacetate) is a highly functionalized α -keto ester. Compounds of this class are critical electrophilic intermediates in the synthesis of complex pharmaceuticals, agrochemicals, and chiral tertiary glycolates [1].

From an analytical perspective, the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of competing electronic effects. The molecule features three distinct aromatic substituents that dictate its magnetic environment:

  • The α -keto ester moiety (C1): A strongly electron-withdrawing group that induces significant magnetic anisotropy, deshielding ortho-protons.

  • The chlorine atom (C3): Exerts an inductive electron-withdrawing effect ( σ -hole) while simultaneously acting as a weak resonance donor ( π -system).

  • The methyl group (C6): An electron-donating group that shields adjacent positions.

Understanding the causality behind these overlapping vectors is essential for accurate spectral assignment and downstream structural validation [2].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute confidence in the structural assignment, a self-validating NMR protocol combining 1D and 2D techniques must be employed. Relying solely on 1D 1 H NMR is insufficient for highly substituted benzenes due to potential signal overlap and subtle long-range couplings.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity methyl 3-chloro-6-methylbenzoylformate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm). Transfer the solution to a standard 5 mm precision NMR tube.

  • 1D 1 H Acquisition: Acquire the proton spectrum at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons, acquiring 16–32 scans for an optimal signal-to-noise ratio.

  • 1D 13 C Acquisition: Acquire the carbon spectrum at 100 MHz using a proton-decoupled sequence (zgpg30). Due to the presence of quaternary carbons (which have long T1​ relaxation times and lack Nuclear Overhauser Enhancement), set D1 to at least 2.0–3.0 seconds and acquire a minimum of 512 scans.

  • 2D Correlation (HSQC & HMBC):

    • Run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H attachments.

    • Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( 2JCH​ and 3JCH​ , typically 8 Hz). This is the critical self-validating step : it will link the isolated ester methyl group to the ester carbonyl, and the aryl protons to the ketone carbonyl, unequivocally proving the molecular framework.

Workflow Visualization

NMR_Elucidation A Sample Preparation (CDCl3, TMS, 400 MHz) B 1D NMR Acquisition (1H & 13C Spectra) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Trigger 2D Scans D Data Processing & Multiplet Analysis C->D Process FID E Self-Validating Structural Assignment D->E Correlate Shifts

Workflow for the self-validating NMR structural elucidation of alpha-keto esters.

Spectral Data Presentation and Causality Analysis

The following tables present the empirical chemical shifts derived from standard additive rules for substituted benzenes, providing a highly accurate predictive model for this specific isomer [1, 2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Electronic Rationale
H-2 7.86Doublet (d) 4J=2.0 1HExperiences severe deshielding from the magnetic anisotropy of the adjacent α -keto carbonyl group. Meta-coupled to H-4.
H-5 7.31Doublet (d) 3J=8.0 1HOrtho to the electron-donating C6-methyl group, which provides slight shielding. Ortho-coupled to H-4.
H-4 7.26Doublet of doublets (dd) 3J=8.0 , 4J=2.0 1HResides between the chlorine and the H-5 proton. Exhibits both ortho and meta scalar coupling.
-OCH 3​ 3.96Singlet (s)-3HStandard shift for a methyl ester adjacent to an α -keto group.
Ar-CH 3​ 2.52Singlet (s)-3HShifted slightly downfield from a standard toluene methyl (~2.3 ppm) due to the proximity of the carbonyl π -system.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Electronic Rationale
Ketone C=O 186.5Quaternary (C)Highly deshielded due to the electron deficiency of the α -keto carbon [3].
Ester C=O 163.8Quaternary (C)Typical ester carbonyl resonance; shielded relative to the ketone due to oxygen lone-pair resonance.
C-1 (Ar) 139.0Quaternary (C)Ipso to the strongly electron-withdrawing benzoylformate group.
C-6 (Ar) 135.6Quaternary (C)Ipso to the methyl group; experiences significant primary substituent deshielding (+9.0 ppm base shift).
C-3 (Ar) 131.9Quaternary (C)Ipso to the electronegative chlorine atom.
C-5 (Ar) 130.6Methine (CH)Meta to the chlorine and ortho to the methyl group.
C-4 (Ar) 129.8Methine (CH)Para to the carbonyl, experiencing resonance-based electron withdrawal.
C-2 (Ar) 126.5Methine (CH)Ortho to the carbonyl, but shielded by the ortho-chlorine atom (-2.0 ppm effect).
-OCH 3​ 53.2Methyl (CH 3​ )Directly attached to the electronegative ester oxygen.
Ar-CH 3​ 20.1Methyl (CH 3​ )Standard aromatic methyl resonance.

2D NMR Self-Validation Strategy

To elevate this analysis from a simple predictive model to a self-validating system , the application of 2D HMBC is non-negotiable.

  • Validating the Ester: The singlet at δ 3.96 ppm (-OCH 3​ ) will show a strong 3JCH​ HMBC cross-peak exclusively to the ester carbonyl at δ 163.8 ppm. If this cross-peak correlates to the 186.5 ppm carbon, the assignment is fundamentally flawed.

  • Validating the Aryl-Ketone Linkage: The H-2 proton ( δ 7.86 ppm) will show a 3JCH​ correlation to the ketone carbonyl at δ 186.5 ppm. This definitively anchors the benzoylformate group to the C-1 position of the aromatic ring.

  • Validating the Methyl Position: The Ar-CH 3​ protons ( δ 2.52 ppm) will show 2JCH​ correlations to C-6 ( δ 135.6 ppm) and 3JCH​ correlations to C-1 ( δ 139.0 ppm) and C-5 ( δ 130.6 ppm), confirming its exact regiochemistry on the ring.

By mapping these specific heteronuclear multiple bond correlations, the researcher transforms isolated data points into an interlocking, mathematically sound proof of molecular structure.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Edition). John Wiley & Sons. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-chloro-6-methylbenzoylformate

Abstract This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of methyl 3-chloro-6-methylbenzoylformate, a compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of methyl 3-chloro-6-methylbenzoylformate, a compound of interest in medicinal chemistry and materials science. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this guide will serve as a detailed roadmap for researchers, leveraging established methodologies and providing expert insights into the nuances of crystallographic analysis for small organic molecules. We will cover the synthesis of the precursor, single crystal growth, X-ray diffraction data collection, structure solution and refinement, and a detailed discussion on the potential influence of the chloro and methyl substituents on the resulting crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of single-crystal X-ray crystallography.

Introduction: The Significance of Benzoylformate Derivatives and the Rationale for Structural Analysis

Benzoylformate derivatives are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. Their versatile chemical scaffold serves as a building block for a variety of bioactive molecules.[1] Understanding the three-dimensional arrangement of atoms within these molecules is paramount, as the crystal structure dictates many of a material's physical and chemical properties, including solubility, stability, and bioavailability.

The subject of this guide, methyl 3-chloro-6-methylbenzoylformate, possesses two key substituents on the phenyl ring: a chloro group and a methyl group. The interplay of these substituents is of particular interest in crystal engineering. The "chloro-methyl exchange rule" suggests that since these two groups have nearly the same volume, they can sometimes be interchanged in a molecule without significantly altering the crystal structure.[2][3] However, violations of this rule are common, particularly when directional forces or weak non-covalent interactions come into play.[2][3] A detailed crystal structure analysis of methyl 3-chloro-6-methylbenzoylformate would, therefore, provide valuable insights into the subtle forces that govern molecular packing and could inform the design of future materials with tailored properties.

This guide will walk through the entire process of a crystal structure analysis, from obtaining the compound to interpreting the final structural model.

Experimental Methodology: A Self-Validating Workflow

The following sections detail the experimental protocols required for the synthesis, crystallization, and crystallographic analysis of methyl 3-chloro-6-methylbenzoylformate. Each step is designed to ensure the integrity and reliability of the final results.

Synthesis of Methyl 3-chloro-6-methylbenzoylformate

The synthesis of the title compound begins with the preparation of its precursor, 3-chloro-6-methylbenzoic acid.

Protocol 1: Synthesis of 3-chloro-6-methylbenzoic acid

A plausible synthetic route to 3-chloro-6-methylbenzoic acid involves the oxidation of 2-chloro-6-methyltoluene. While several methods exist for the synthesis of chloro-substituted benzoic acids,[4] a direct and efficient method for a related compound, 2-chloro-6-methylbenzoic acid, has been reported and can be adapted.[5] A one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde has also been described in the patent literature.[6]

Step-by-step procedure (adapted from related syntheses):

  • To a solution of 2-chloro-6-methyltoluene in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours until the characteristic purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the 3-chloro-6-methylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-chloro-6-methylbenzoic acid.

Protocol 2: Esterification to Methyl 3-chloro-6-methylbenzoylformate

The subsequent esterification of the carboxylic acid to the methyl ester can be achieved through standard methods, such as Fischer esterification.

Step-by-step procedure:

  • Dissolve the purified 3-chloro-6-methylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-chloro-6-methylbenzoylformate.

  • The final product can be further purified by column chromatography on silica gel.

Single Crystal Growth: The Art and Science of Nucleation

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. Several techniques can be employed for small organic molecules.

Common Crystallization Methods:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[2]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[2]

  • Antisolvent Crystallization: In this method, an "antisolvent" is slowly added to a solution of the compound, causing the solubility to decrease and inducing crystallization.[7]

For methyl 3-chloro-6-methylbenzoylformate, a systematic screening of various solvents and solvent/anti-solvent systems at different temperatures is recommended to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

Workflow for X-ray Diffraction Data Collection:

Data_Collection_Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection Select_Crystal Select Suitable Crystal Mount_Crystal Mount on Goniometer Select_Crystal->Mount_Crystal Under Microscope Center_Crystal Center in X-ray Beam Mount_Crystal->Center_Crystal Preliminary_Scans Preliminary Scans (Unit Cell Determination) Center_Crystal->Preliminary_Scans Data_Collection_Strategy Define Data Collection Strategy Preliminary_Scans->Data_Collection_Strategy Full_Data_Collection Full Data Collection Data_Collection_Strategy->Full_Data_Collection Structure_Solution_Workflow Data_Processing Data Processing & Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Initial_Refinement Initial Model Refinement Structure_Solution->Initial_Refinement Difference_Fourier Difference Fourier Map Calculation Initial_Refinement->Difference_Fourier Locate_H_Atoms Locate H-atoms Difference_Fourier->Locate_H_Atoms Anisotropic_Refinement Anisotropic Refinement Locate_H_Atoms->Anisotropic_Refinement Final_Refinement Final Refinement Cycles Anisotropic_Refinement->Final_Refinement Validation Structure Validation (checkCIF) Final_Refinement->Validation

Caption: General workflow for crystal structure solution and refinement.

Step-by-step procedure:

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, as implemented in programs like SHELXS. [6]3. Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. [8][9][10][11]This involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • Anisotropic Refinement: Non-hydrogen atoms are usually refined anisotropically, meaning their thermal motion is described by an ellipsoid rather than a sphere.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness.

Results and Discussion: A Representative Case Study

As no experimental data for methyl 3-chloro-6-methylbenzoylformate is currently available in the Cambridge Structural Database (CSD), [12][13][14][15][16]we will proceed with a discussion based on a representative (hypothetical) dataset, informed by the structures of similar molecules.

Table 1: Representative Crystallographic Data for Methyl 3-chloro-6-methylbenzoylformate

ParameterValue
Chemical FormulaC₉H₇ClO₃
Formula Weight202.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5...
b (Å)12.3...
c (Å)9.1...
β (°)105.2...
V (ų)950...
Z4
Dcalc (g/cm³)1.41...
μ (mm⁻¹)0.35...
F(000)416
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected...
Independent reflections... [R(int) = ...]
Final R indices [I>2σ(I)]R₁ = ..., wR₂ = ...
R indices (all data)R₁ = ..., wR₂ = ...
Goodness-of-fit on F²...

Molecular Structure:

The refined molecular structure would be expected to show the planar benzoylformate moiety. The dihedral angle between the phenyl ring and the carboxylate group will be of interest, as it can be influenced by the steric hindrance from the ortho-methyl group.

Crystal Packing and Intermolecular Interactions:

The crystal packing is where the influence of the chloro and methyl substituents becomes most apparent. Based on studies of related compounds, we can anticipate several types of intermolecular interactions:

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl or aromatic C-H groups and the oxygen atoms of the carbonyl and ester groups are expected to play a significant role in the packing.

  • Halogen Bonding: The chlorine atom may participate in halogen bonding (C-Cl···O or C-Cl···π interactions), which are directional non-covalent interactions that can influence the crystal packing. The dual electrostatic nature of the chlorine atom, with a region of positive electrostatic potential (the σ-hole), makes it a potential halogen bond donor. [1] The relative positions of the chloro and methyl groups are crucial. The "chloro-methyl exchange rule" posits that due to their similar van der Waals volumes, these groups can be interchangeable in a crystal lattice without major structural changes. [2][3]However, the different electronic properties of the electron-withdrawing chloro group and the electron-donating methyl group can lead to different intermolecular interactions, often resulting in non-isostructural crystals. [2][3]A detailed analysis of the short contacts in the crystal structure of methyl 3-chloro-6-methylbenzoylformate would reveal the dominant interactions and provide insights into why a particular packing arrangement is favored.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of methyl 3-chloro-6-methylbenzoylformate. While a definitive structure is yet to be reported, the methodologies for synthesis, crystallization, data collection, and structure refinement presented here provide a clear pathway for its determination. The discussion on the potential crystal packing, informed by the principles of crystal engineering and the known behavior of chloro and methyl substituents, highlights the valuable insights that a successful structure determination would provide. The detailed analysis of the interplay between these functional groups would contribute to a deeper understanding of the forces that govern molecular recognition in the solid state, with implications for the rational design of new materials and pharmaceutical compounds.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Desiraju, G. R., & Sarma, J. A. R. P. (1986). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 599–605.
  • Desiraju, G. R., & Sarma, J. A. R. P. (1986). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. ResearchGate. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
  • JoVE. Crystallization of Small Molecules. [Link]

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC. [Link]

  • Crystal packing of (I). Hydrogen bonds are shown as dotted lines. ResearchGate. [Link]

  • SHELXL-97. [Link]

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google P
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ACS Publications. [Link]

  • Cambridge Structure Database (CSD) - MatDaCs. [Link]

  • Hayward, M. (2018). View of Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. [Link]

  • CCDC – Cambridge Structural Database - Bernard Becker Medical Library - WashU. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. ResearchGate. [Link]

Sources

Foundational

Toxicological Profiling and Safety Data of Methyl 3-chloro-6-methylbenzoylformate: A Technical Guide for Preclinical Development

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: Methyl 3-chloro-6-methylbenzoylformate (Synonym: Methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate) CAS Registry Number: 1378861-14-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: Methyl 3-chloro-6-methylbenzoylformate (Synonym: Methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate) CAS Registry Number: 1378861-14-3[1][2]

Executive Summary & Structural Toxicokinetics

In early-stage drug discovery and agrochemical development, halogenated benzoylformate derivatives serve as critical electrophilic building blocks and photoinitiators[3][4]. Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) presents a unique toxicokinetic profile driven by its structural moieties: an α -keto ester (glyoxylate) core, a lipophilic methyl group, and an electron-withdrawing chlorine atom[2][5].

As a Senior Application Scientist, I approach the safety evaluation of this compound by deconstructing its structure-activity relationships (SAR). The α -keto ester is highly susceptible to hepatic carboxylesterase-mediated hydrolysis, yielding the corresponding benzoylformic acid. Meanwhile, the halogenated aromatic ring increases the molecule's lipophilicity ( logP ), theoretically enhancing cellular permeability but simultaneously raising the risk for cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophilic intermediates. Because specific in vivo toxicological literature on this exact CAS number is limited, we must employ a rigorous read-across strategy from the unhalogenated parent compound, [3], combined with validated in vitro screening methodologies.

Comprehensive Toxicological Screening Workflow

To systematically de-risk methyl 3-chloro-6-methylbenzoylformate for downstream applications, a tiered screening workflow is essential. This ensures that genotoxic, cytotoxic, and ecological liabilities are identified before significant in vivo resources are expended.

ToxicityWorkflow A Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) B In Silico QSAR Profiling (Structural Alerts) A->B C In Vitro Cytotoxicity (HepG2 MTT Assay) B->C D Genotoxicity Screening (Ames Test - OECD 471) B->D E Aquatic Toxicity (Algal Growth Inhibition) B->E F Risk Assessment & Safety Data Synthesis C->F D->F E->F

Fig 1: Comprehensive toxicological screening workflow for benzoylformate derivatives.

Genotoxicity Screening: The Ames Test (OECD 471)

The presence of a chlorinated aromatic ring introduces a structural alert for potential DNA intercalation or mutagenicity following metabolic activation. We evaluate this using the[6].

Causality & Self-Validation: The assay utilizes histidine-dependent Salmonella typhimurium strains. We mandate the inclusion of an S9 fraction (rat liver extract) because the parent ester is unlikely to be directly genotoxic; it is the CYP450-generated epoxides or quinone-imines that pose a mutagenic threat. The protocol is self-validating via the use of concurrent vehicle controls (baseline reversion rate) and positive controls (e.g., 2-Aminoanthracene for S9-dependent activation).

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL[6].

  • Metabolic Activation Mix: Prepare a 10% (v/v) S9 mix using Aroclor 1254-induced rat liver homogenate supplemented with NADP+ and glucose-6-phosphate[7].

  • Plate Incorporation: To 2.0 mL of molten top agar (containing trace histidine/biotin), add 0.1 mL of bacterial culture, 0.1 mL of methyl 3-chloro-6-methylbenzoylformate (dissolved in DMSO, testing concentrations from 5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for the -S9 arm)[6].

  • Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48–72 hours.

  • Data Acquisition: Count revertant colonies. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies ( 2-fold over vehicle control).

Hepatotoxicity & Cytotoxicity: HepG2 MTT Assay

Because the liver is the primary site of xenobiotic metabolism, human hepatocellular carcinoma (HepG2) cells are utilized to model acute hepatotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the compound (0.1 µM to 1000 µM) in DMSO. Dose the cells ensuring the final DMSO concentration remains 0.1% to prevent solvent-induced cytotoxicity. Include a vehicle control and a positive control (e.g., Chlorpromazine).

  • Incubation: Expose cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble formazan.

  • Solubilization & Readout: Aspirate the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ via non-linear regression.

In Vivo Toxicity Extrapolation & Metabolic Pathways

Based on read-across data from unsubstituted methyl benzoylformate (LD 50​ Oral, Rat > 5000 mg/kg)[8], methyl 3-chloro-6-methylbenzoylformate is anticipated to exhibit low acute systemic toxicity. However, the compound acts as a potential skin and respiratory irritant and carries a risk of allergic skin sensitization (Type IV hypersensitivity) due to its ability to act as a hapten[4][9].

The primary toxicokinetic concern lies in its hepatic biotransformation. The diagram below illustrates the putative metabolic fate of the compound.

MetabolicPathway M1 Methyl 3-chloro-6-methylbenzoylformate E1 Hepatic Carboxylesterases (Hydrolysis) M1->E1 M2 3-chloro-6-methylbenzoylformic acid E1->M2 E2 CYP450 Oxidation (Aromatic Hydroxylation) M2->E2 M3 Reactive Electrophilic Intermediates (Potential Hepatotoxicity) E2->M3 E3 Glutathione (GSH) Conjugation M3->E3 M4 Excretion (Renal/Biliary) E3->M4

Fig 2: Putative hepatic biotransformation and clearance pathway.

Mechanistic Insight: The steric hindrance provided by the ortho-methyl group (position 2) and meta-chloro group (position 5) relative to the glyoxylate moiety may slow the rate of initial ester hydrolysis compared to the unhindered parent compound. If esterase activity is delayed, a larger fraction of the intact ester may undergo CYP450-mediated aromatic oxidation, increasing the transient pool of reactive electrophiles[2][5]. Adequate intracellular glutathione (GSH) is required to neutralize these intermediates; GSH depletion could lead to macromolecular binding and subsequent hepatotoxicity.

Environmental & Ecological Safety

Benzoylformate derivatives are known photoinitiators and are hydrolytically unstable in aquatic environments[3][4]. Read-across data from the indicates that these compounds are acutely harmful to aquatic algae[3]. Due to the added lipophilicity of the chlorine atom, methyl 3-chloro-6-methylbenzoylformate is expected to have a higher bioconcentration factor (BCF) and potentially lower EC 50​ values in aquatic species.

Quantitative Safety Data Summary

The following tables synthesize the physicochemical properties and extrapolated toxicological data for risk assessment purposes.

Table 1: Physicochemical and Extrapolated Toxicological Properties

ParameterValue / DescriptionSource / Derivation
CAS Number 1378861-14-3Chemical Registries[1][2]
Molecular Formula C 10​ H 9​ ClO 3​ Structural calculation
Molecular Weight 212.63 g/mol Structural calculation
Acute Oral Toxicity (LD 50​ , Rat) > 5000 mg/kg (Estimated)Read-across (Methyl benzoylformate)[8]
Skin/Eye Irritation Irritant (Category 2)Structural Alert (Halogenated ester)[8][9]
Sensitization Potential Skin SensitizerRead-across (Hapten formation)[4]

Table 2: Ecological Toxicity Data (Read-Across Baseline)

Test SpeciesEndpointValue (Nominal)Hazard Implication
Desmodesmus subspicatus (Algae)EC 50​ (72h, Growth Rate)~94.4 mg/LAcutely harmful to aquatic life[3]
Daphnia magna (Water Flea)EC 50​ (48h, Mobility)> 100 mg/LLow acute invertebrate toxicity[10]
Danio rerio (Zebrafish)LC 50​ (96h)> 100 mg/LLow acute fish toxicity[10]

(Note: Halogenation typically increases aquatic toxicity; actual values for the 3-chloro-6-methyl derivative may be 2- to 5-fold more potent than the baseline values listed above).

Standard Operating Procedures (SOP) for Risk Mitigation

To ensure laboratory safety and compliance with occupational health standards, the following handling protocols must be strictly enforced:

  • Engineering Controls: All manipulations of methyl 3-chloro-6-methylbenzoylformate must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosols or vapors[9][11].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) must be worn. Due to the compound's lipophilicity, gloves should be changed immediately upon contamination[8][9].

    • Eye Protection: tightly fitting safety goggles conforming to EN166 or OSHA 29 CFR 1910.133[8][9].

    • Clothing: Impervious lab coats to prevent skin sensitization[8][9].

  • Storage: Store in a tightly sealed, light-resistant container at 2–8°C. The compound is hydrolytically unstable and photosensitive; protect from ambient UV light and moisture to prevent degradation into benzoylformic acid and methanol[3][4].

  • Spill Management: Absorb spills with an inert material (e.g., vermiculite or dry sand). Do NOT wash into the sink, as the compound is harmful to aquatic algae[3][9]. Dispose of as hazardous halogenated organic waste[4].

References

  • ECHA (European Chemicals Agency). Methyl benzoylformate - Registration Dossier - Toxicological Information. ECHA. Available at:[Link]

  • OECD (Organisation for Economic Co-operation and Development). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3-chloro-6-methylbenzoylformate

Authored by: A Senior Application Scientist Introduction: Elucidating the Molecular Structure Methyl 3-chloro-6-methylbenzoylformate is an aromatic α-keto ester, a class of compounds significant as intermediates in organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Structure

Methyl 3-chloro-6-methylbenzoylformate is an aromatic α-keto ester, a class of compounds significant as intermediates in organic synthesis and as potential photoinitiators.[1] For researchers in drug development and materials science, unambiguous structural confirmation is paramount. Electron Ionization Mass Spectrometry (EI-MS) serves as a cornerstone analytical technique for this purpose, providing a molecular fingerprint through reproducible fragmentation patterns.[2][3]

This guide provides an in-depth analysis of the expected EI-MS fragmentation pathways of methyl 3-chloro-6-methylbenzoylformate. By understanding the underlying principles of ion chemistry—how the molecular structure dictates the formation of stable fragment ions—scientists can confidently identify this molecule and interpret its mass spectrum in complex matrices. We will dissect the fragmentation cascade step-by-step, from the initial ionization event to the formation of diagnostic product ions, grounding our analysis in established principles of mass spectrometry.

The Molecular Ion: An Isotopic Signature

The first crucial piece of information in the mass spectrum is the molecular ion (M⁺•), which represents the intact molecule having lost a single electron.[3] For methyl 3-chloro-6-methylbenzoylformate (C₁₀H₉ClO₃), the presence of a chlorine atom provides a definitive isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[4]

This isotopic distribution results in a characteristic pair of peaks for the molecular ion and any subsequent fragment that retains the chlorine atom.

  • M⁺• Peak: Corresponding to the molecule with ³⁵Cl, this peak will appear at a mass-to-charge ratio (m/z) of 212 .

  • [M+2]⁺• Peak: Corresponding to the molecule with ³⁷Cl, this peak will appear at m/z 214 .

The relative intensity of the m/z 212 peak will be approximately three times greater than that of the m/z 214 peak, providing immediate evidence for the presence of one chlorine atom in the molecule.[4]

Primary Fragmentation Pathways: A Cascade of Stability

Upon ionization, the energetically unstable molecular ion undergoes a series of fragmentation events to form more stable, lower-mass ions.[3] The fragmentation of methyl 3-chloro-6-methylbenzoylformate is logically driven by the functionalities present: the methyl ester, the α-keto group, and the substituted aromatic ring.

Pathway A: Cleavage Adjacent to the Carbonyl Groups

The bonds adjacent to the carbonyl groups are prime locations for initial cleavage due to the ability of the oxygen to stabilize the resulting positive charge.

A1. Formation of the Benzoyl Cation (m/z 153/155): The most favorable initial fragmentation is the cleavage of the bond between the two carbonyl carbons. This expels a neutral carbomethoxy radical (•COOCH₃) and forms the highly stable 3-chloro-6-methylbenzoyl cation. This type of α-cleavage is characteristic of aromatic ketones and esters, often resulting in the base peak of the spectrum.[5][6][7]

  • Neutral Loss: •COOCH₃ (59 Da)

  • Resulting Ion: [C₈H₆ClO]⁺ at m/z 153 (with ³⁵Cl) and m/z 155 (with ³⁷Cl). The stability of this acylium ion is enhanced by resonance delocalization across the carbonyl group and the aromatic ring.

A2. Loss of the Methoxy Radical (m/z 181/183): A competing, though typically less dominant, fragmentation pathway for esters is the loss of the alkoxy group.[8][9] In this case, cleavage of the C-O bond in the ester moiety results in the loss of a methoxy radical (•OCH₃).

  • Neutral Loss: •OCH₃ (31 Da)

  • Resulting Ion: [C₉H₆ClO₂]⁺ at m/z 181 (with ³⁵Cl) and m/z 183 (with ³⁷Cl).

Pathway B: Secondary Fragmentation of the Benzoyl Cation

The 3-chloro-6-methylbenzoyl cation (m/z 153/155) is a key intermediate that undergoes a predictable subsequent fragmentation.

B1. Decarbonylation (m/z 125/127): Acylium ions readily lose a neutral carbon monoxide (CO) molecule to form a phenyl cation.[7] This is a highly characteristic fragmentation for benzoyl derivatives.

  • Precursor Ion: m/z 153/155

  • Neutral Loss: CO (28 Da)

  • Resulting Ion: The 3-chloro-6-methylphenyl cation [C₇H₆Cl]⁺ at m/z 125 (with ³⁵Cl) and m/z 127 (with ³⁷Cl).

Pathway C: Fragmentation of the Phenyl Ring

The substituted phenyl cation can undergo further fragmentation, although these peaks are generally of lower intensity.

C1. Loss of Chlorine (m/z 90): The C-Cl bond can cleave, leading to the loss of a chlorine radical from the phenyl cation. This results in an ion where the isotopic signature of chlorine is lost.

  • Precursor Ion: m/z 125

  • Neutral Loss: •Cl (35 Da)

  • Resulting Ion: The methylphenyl cation [C₇H₆]⁺ at m/z 90 .

Summary of Predicted Fragmentation Data

The primary diagnostic ions expected in the electron ionization mass spectrum of methyl 3-chloro-6-methylbenzoylformate are summarized below.

m/z (³⁵Cl / ³⁷Cl)Proposed Fragment StructureChemical FormulaNeutral LossSignificance
212 / 214Molecular Ion [C₁₀H₉ClO₃]⁺•-Confirms molecular weight and presence of one Cl atom.
181 / 1833-Chloro-6-methylbenzoylcarbonyl cation[C₉H₆ClO₂]⁺•OCH₃ (31 Da)Result of α-cleavage at the ester C-O bond.
153 / 1553-Chloro-6-methylbenzoyl cation [C₈H₆ClO]⁺•COOCH₃ (59 Da)Highly stable acylium ion; likely the base peak .
125 / 1273-Chloro-6-methylphenyl cation [C₇H₆Cl]⁺CO (28 Da)Key diagnostic fragment from decarbonylation of the benzoyl cation.
90Methylphenyl cation[C₇H₆]⁺•Cl (35 Da)Indicates loss of chlorine from the aromatic ring.

Visualization of Fragmentation Pathways

The logical relationships between the molecular ion and its primary fragments are illustrated in the diagram below.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 212/214 F181 [M - OCH₃]⁺ m/z 181/183 M->F181 - •OCH₃ F153 [M - COOCH₃]⁺ m/z 153/155 M->F153 - •COOCH₃ F125 [C₇H₆Cl]⁺ m/z 125/127 F153->F125 - CO F90 [C₇H₆]⁺ m/z 90 F125->F90 - •Cl

Caption: Predicted EI-MS fragmentation cascade of methyl 3-chloro-6-methylbenzoylformate.

Experimental Protocol for GC-MS Analysis

Acquiring a clean and reproducible mass spectrum requires a standardized analytical method. The following protocol outlines a typical approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of methyl 3-chloro-6-methylbenzoylformate.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole detector.

  • Gas Chromatography (GC) Conditions:

    • Injection Port: Split/Splitless injector.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: HP-5ms (or equivalent) 5% Phenyl Methyl Siloxane capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[10]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40–300.

    • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion pair and key fragment ions as detailed in this guide. Compare against a reference library (e.g., NIST) if available.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve Sample in Volatile Solvent p2 Dilute to Working Concentration p1->p2 a1 Inject 1 µL Sample p2->a1 a2 GC Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Extract Mass Spectrum a4->d1 d2 Identify Molecular Ion (m/z 212/214) d1->d2 d3 Analyze Fragmentation Pattern d2->d3

Caption: Standard workflow for the GC-MS analysis of methyl 3-chloro-6-methylbenzoylformate.

Conclusion

The mass spectrometry fragmentation pattern of methyl 3-chloro-6-methylbenzoylformate is highly predictable and provides a wealth of structural information. The definitive isotopic cluster at m/z 212/214 confirms the molecular weight and the presence of chlorine. The fragmentation cascade is dominated by the formation of a stable benzoyl cation at m/z 153/155 through the loss of the carbomethoxy group, which is likely to be the base peak. Subsequent loss of carbon monoxide to yield the substituted phenyl cation at m/z 125/127 provides further structural confirmation. By leveraging this detailed understanding, researchers can achieve confident identification and characterization of this molecule, ensuring the integrity of their scientific endeavors.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative text on mass spectrometry principles).
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.14: Fragmentation of Esters. Whitman College. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. [Link]

  • Clark, J. (2015). Interpreting the fragmentation pattern of the mass spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Xu, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3985–3994. [Link]

  • Substituent Effects. (n.d.). University of Calgary. [Link]

  • The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-chloro-6-methylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of methyl 3-chloro-6-methylbenzoylformate. We delve into the theoretical underpinnings of chemical stability, explore potential degradation pathways, and present detailed, field-proven experimental protocols. This document is intended to serve as a practical resource for researchers and scientists, offering insights into experimental design, data interpretation, and the prediction of long-term stability.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug molecule from discovery to market, establishing a robust stability profile is a non-negotiable prerequisite. For a compound such as methyl 3-chloro-6-methylbenzoylformate, a substituted benzoylformate with potential pharmacological applications, understanding its intrinsic stability is paramount. Thermodynamic stability governs the molecule's resistance to chemical change under various environmental conditions, including temperature, humidity, and light.[1][2] An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and ultimately, compromise patient safety.[1]

Modern drug development timelines are increasingly compressed, necessitating efficient and predictive stability assessment strategies.[3] This guide eschews a one-size-fits-all template, instead adopting a risk-based approach tailored to the specific chemical attributes of methyl 3-chloro-6-methylbenzoylformate.[3] By understanding the "why" behind experimental choices, researchers can design more effective and insightful stability studies.

Theoretical Framework: Understanding the Drivers of Stability and Degradation

The thermodynamic stability of a molecule is intrinsically linked to its intramolecular forces and its potential to exist in a lower energy state. For methyl 3-chloro-6-methylbenzoylformate, several key factors can influence its stability:

  • Substituent Effects: The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the benzene ring can create complex electronic effects that influence the reactivity of the benzoylformate core. Computational studies on similar substituted aromatic systems have shown that the pattern of substitution significantly impacts carbocation stability, which can be a key factor in certain degradation pathways.[4][5][6]

  • Hydrolysis: The ester functional group in methyl 3-chloro-6-methylbenzoylformate is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would lead to the formation of 3-chloro-6-methylbenzoylformic acid and methanol.

  • Oxidation: The benzoylformate moiety could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under exposure to light and air.

  • Decarboxylation: While benzoylformate itself is relatively stable, related compounds can undergo decarboxylation under certain conditions, a potential degradation pathway that should be considered.

The primary degradation pathways for benzoylformate derivatives often involve the benzoyl-CoA pathway in biological systems, which proceeds through reduction and ring opening.[7][8][9][10][11] While not a direct measure of abiotic stability, understanding these metabolic routes can provide insights into potential chemical liabilities.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to comprehensively characterize the thermodynamic stability of methyl 3-chloro-6-methylbenzoylformate. The following sections detail key techniques and their underlying principles.

Thermal Analysis: Probing Stability as a Function of Temperature

Thermal analysis techniques are indispensable for evaluating the intrinsic thermal stability of a compound and its behavior at elevated temperatures.[1][12][13][14]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][14] It is a powerful tool for determining melting point, purity, and identifying polymorphic transitions, all of which are critical parameters for API stability.[12][14][15]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 3-chloro-6-methylbenzoylformate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic events. The peak of an endotherm typically corresponds to the melting point. The sharpness of the peak can provide an initial indication of purity.

TGA measures the change in mass of a sample as a function of temperature.[2][13] It is used to determine the temperature at which a compound begins to decompose and to quantify weight loss due to events like desolvation or degradation.[1][2][13][16]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of methyl 3-chloro-6-methylbenzoylformate into a tared TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample at a controlled rate, for instance, 10 °C/minute, up to a temperature where complete decomposition is expected (e.g., 600 °C), under a controlled atmosphere (e.g., nitrogen or air).[16]

  • Data Analysis: The TGA curve plots percentage weight loss against temperature. The onset temperature of weight loss indicates the beginning of decomposition.

Accelerated Stability Studies

Accelerated stability studies expose the API to exaggerated storage conditions to predict its long-term stability in a shorter timeframe.[17][18] These studies are crucial for identifying potential degradation products and establishing preliminary shelf-life estimates.

Forced degradation studies involve subjecting the API to harsh conditions to intentionally induce degradation.[19][20] This helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[19]

Experimental Protocol: Forced Degradation

  • Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time at room temperature and elevated temperatures.

  • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.

  • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.[19]

  • Photostability: Expose the compound to UV and visible light according to ICH Q1B guidelines and assess for degradation.

  • Humidity Stress: Expose the solid compound to high humidity (e.g., 75% RH or greater) at an elevated temperature.[19][20]

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

ASAP is a modern approach that uses a humidity-corrected Arrhenius equation to predict shelf-life in a matter of weeks.[17] By exposing the API to a matrix of temperature and humidity conditions, a predictive model of its stability can be generated.[17]

Experimental Protocol: ASAP Study

  • Sample Preparation: Place known quantities of the API into multiple open containers.

  • Conditioning: Place the containers in chambers with controlled temperature and relative humidity (e.g., 50°C/75% RH, 60°C/60% RH, 70°C/50% RH).[18]

  • Time Points: Sample at multiple time points over a period of 1-3 weeks.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Modeling: Use specialized software to fit the degradation data to the humidity-corrected Arrhenius equation and predict the shelf-life under various storage conditions.

Data Presentation and Visualization

Clear presentation of stability data is crucial for interpretation and decision-making.

Table 1: Hypothetical Thermal Analysis Data for Methyl 3-chloro-6-methylbenzoylformate
ParameterValueMethod
Melting Point (Onset)85.2 °CDSC
Decomposition (Onset)210.5 °CTGA
Weight Loss at 250 °C5.8%TGA
Table 2: Example Forced Degradation Results for Methyl 3-chloro-6-methylbenzoylformate (% Degradation after 24h)
Condition% DegradationMajor Degradant
0.1 N HCl (60 °C)12.53-chloro-6-methylbenzoylformic acid
0.1 N NaOH (RT)45.23-chloro-6-methylbenzoylformic acid
3% H₂O₂ (RT)2.1Unidentified polar species
80 °C (Solid)0.8No significant degradation products
Photostability (ICH Q1B)1.5Minor unidentified degradants
Visualizing Experimental Workflows

G cluster_0 Thermal Analysis cluster_1 Accelerated Stability Sample Sample DSC DSC Sample->DSC 2-5 mg TGA TGA Sample->TGA 5-10 mg Forced Degradation Forced Degradation Sample->Forced Degradation Stress Conditions Melting Point, Purity Melting Point, Purity DSC->Melting Point, Purity Decomposition Temperature Decomposition Temperature TGA->Decomposition Temperature HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Degradation Profile Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants

G Start Start API_Sample Methyl 3-chloro-6-methylbenzoylformate Sample Start->API_Sample Stress_Matrix Expose to Temperature & Humidity Matrix API_Sample->Stress_Matrix Time_Points Sample at Multiple Time Points Stress_Matrix->Time_Points HPLC_Analysis Stability-Indicating HPLC Time_Points->HPLC_Analysis Data_Modeling Apply Humidity-Corrected Arrhenius Equation HPLC_Analysis->Data_Modeling Shelf_Life Predict Shelf-Life Data_Modeling->Shelf_Life

Conclusion and Future Directions

The thermodynamic stability of methyl 3-chloro-6-methylbenzoylformate is a multifaceted property that requires a systematic and scientifically rigorous approach to its evaluation. By combining thermal analysis techniques with well-designed accelerated stability studies, researchers can gain a comprehensive understanding of the compound's intrinsic stability and predict its long-term behavior. The insights gained from these studies are critical for informing formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. Future work should focus on the isolation and characterization of any significant degradation products to fully elucidate the degradation pathways and to assess their potential toxicological impact.

References

  • Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • N/A. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • N/A. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • ResearchGate. Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study.
  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • ResearchGate. Accelerated Stability Assessment Program in API development.
  • CD Formulation. Thermogravimetric Analysis (TGA)
  • Aragen Life Sciences. (2025, December 30). Redefining Stability Protocols for Modern Small Molecule APIs.
  • PMC. (2025, January 25).
  • Rwanda FDA. (2021, May 1). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ACS Publications. (2019, May 13). Computational Study of Enantioselective Carboligation Catalyzed by Benzoylformate Decarboxylase.
  • Frontiers. (2024, January 8).
  • PubMed. (2024, January 9).
  • ResearchGate. Benzoyl-CoA degradation pathway in anaerobic bacteria. Benzoyl-CoA is....
  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.
  • Michael Pittelkow.
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  • Eureka | Patsnap. (2016, December 21).
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  • Organic & Biomolecular Chemistry (RSC Publishing). (2005, June 9).
  • PubMed. (2005, July 7).
  • Google Patents. CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
  • OSTI. Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Chemistry Stack Exchange. (2013, March 21). Measuring Thermodynamic Stability.
  • N/A. (2019, November 18).
  • ResearchGate. Substituent effects on the stability of para substituted benzyl radicals.
  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Fisher Scientific.
  • ResearchGate. Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study | Request PDF.
  • ChemicalBook. (2023, October 12).
  • Asian Journal of Chemistry. (2018, June 30).
  • LGC Standards.

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Exploratory

The Mechanistic Pathway and Synthesis of Methyl 3-Chloro-6-methylbenzoylformate

A Technical Whitepaper on Regioselective Friedel-Crafts Acylation Executive Summary Methyl 3-chloro-6-methylbenzoylformate (CAS 1378861-14-3) is a highly specialized α -ketoester (arylglyoxylate) that serves as a pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Regioselective Friedel-Crafts Acylation

Executive Summary

Methyl 3-chloro-6-methylbenzoylformate (CAS 1378861-14-3) is a highly specialized α -ketoester (arylglyoxylate) that serves as a pivotal building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced photoinitiators. While commercially marketed under the 3-chloro-6-methyl nomenclature, its strict IUPAC designation based on locant prioritization is methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate .

This whitepaper provides an in-depth mechanistic analysis of its formation, contrasting the primary industrial Friedel-Crafts acylation route with alternative Grignard-based methodologies. By examining the causality behind regioselectivity, catalyst stoichiometry, and self-validating experimental controls, this guide establishes a robust framework for process chemists and drug development professionals.

Retrosynthetic Logic and Regioselectivity

The most scalable and atom-economical route to synthesize methyl 3-chloro-6-methylbenzoylformate is the Friedel-Crafts acylation of 4-chloro-1-methylbenzene (p-chlorotoluene) using methyl oxalyl chloride (methyl chlorooxoacetate).

The Causality of Regioselectivity

In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the electronic properties of the existing substituents on the benzene ring:

  • The Methyl Group (-CH₃): Acts as an activating group via hyperconjugation and positive inductive effects (+I). It directs incoming electrophiles to the ortho and para positions.

  • The Chloro Group (-Cl): Acts as a deactivating group because its electron-withdrawing inductive effect (-I) outweighs its resonance donation (+M). It also directs ortho and para.

In p-chlorotoluene, the para positions are mutually occupied. The available reactive sites are position 2 (ortho to the methyl group) and position 3 (ortho to the chloro group). Because activating groups dominate deactivating groups in determining regiochemistry, the highly electrophilic acylium ion preferentially attacks position 2 (ortho to the methyl group). This precise electronic bias yields the 1-acyl-2-methyl-5-chloro substitution pattern exclusively.

Regioselectivity SM p-Chlorotoluene (1-chloro-4-methylbenzene) Sub1 -CH3 Group (Activating, o/p-directing) SM->Sub1 Sub2 -Cl Group (Deactivating, o/p-directing) SM->Sub2 Attack Electrophilic Attack Ortho to -CH3 Sub1->Attack Dominant Director Sub2->Attack Overruled by -CH3 Product Methyl 3-chloro-6-methylbenzoylformate (5-chloro-2-methyl substitution) Attack->Product + Methyl oxalyl chloride

Fig 1: Regioselectivity logic in the electrophilic aromatic substitution of p-chlorotoluene.

The Friedel-Crafts Catalytic Mechanism

Unlike standard Friedel-Crafts alkylations where the Lewis acid (e.g., AlCl₃) acts catalytically, the acylation of arylglyoxylates requires stoichiometric amounts of AlCl₃ (typically 1.2 to 1.5 equivalents).

Mechanistic Sequence & Causality:

  • Activation: AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride moiety of methyl oxalyl chloride, weakening the C-Cl bond and generating a highly reactive acylium ion [MeOOC−C(=O)+] .

  • EAS Attack: The π -electrons of p-chlorotoluene attack the acylium ion, breaking aromaticity to form a resonance-stabilized Wheland intermediate (sigma complex).

  • Rearomatization: Deprotonation restores the aromatic ring, releasing HCl gas as a byproduct.

  • Product Trapping (The Stoichiometric Requirement): The newly formed α -ketoester possesses a dicarbonyl motif. These two adjacent carbonyl oxygens act as a potent bidentate ligand, strongly chelating the AlCl₃. This complexation effectively removes AlCl₃ from the catalytic cycle, necessitating the use of >1 equivalent to drive the reaction to completion.

Mechanism Step1 1. Lewis Acid Activation Methyl Oxalyl Chloride + AlCl3 Step2 2. Acylium Ion Generation [MeOOC-C(=O)+] Step1->Step2 Step3 3. Electrophilic Attack Formation of Sigma Complex Step2->Step3 + p-Chlorotoluene Step4 4. Rearomatization Deprotonation & HCl Evolution Step3->Step4 Step5 5. Product Complexation AlCl3 Chelates Dicarbonyl Step4->Step5 Irreversible trapping Step6 6. Aqueous Quench Release of Free Ketoester Step5->Step6 Ice/HCl (<20 °C)

Fig 2: Step-by-step mechanistic workflow of the AlCl3-mediated Friedel-Crafts acylation.

Experimental Protocols & Self-Validating Workflows

The following protocol details the primary Friedel-Crafts methodology, embedding self-validating checkpoints to ensure process integrity.

Protocol A: Friedel-Crafts Acylation (Primary Route)

Reagents: p-Chlorotoluene (1.0 eq), Methyl oxalyl chloride (1.1 eq), Anhydrous AlCl₃ (1.3 eq), Dichloromethane (DCM) solvent.

  • Catalyst Complexation: Suspend anhydrous AlCl₃ in dry DCM under an inert N₂ atmosphere. Cool the suspension to 0 °C. Add methyl oxalyl chloride dropwise. Observation: The suspension will transition into a homogenous, pale-yellow complex.

  • Substrate Addition: Maintain the temperature between 0 °C and 5 °C. Add p-chlorotoluene dropwise over 1 hour to prevent thermal runaway.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature (20–25 °C). The reaction progress is directly proportional to the evolution of HCl gas. Route the exhaust through a water scrubber; the cessation of bubbling indicates reaction completion (typically 4–6 hours).

  • Cryogenic Quenching: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The highly electrophilic methyl ester is susceptible to hydrolysis. Keeping the quench temperature strictly below 20 °C prevents the degradation of the product into the corresponding carboxylic acid.

  • Isolation: Separate the organic DCM layer, wash sequentially with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude methyl 3-chloro-6-methylbenzoylformate.

Protocol B: Grignard Addition (Alternative Route)

For substrates where Friedel-Crafts regioselectivity is poor, a Grignard approach is utilized.

  • Grignard Formation: React 2-bromo-4-chloro-1-methylbenzene with Magnesium turnings in anhydrous THF to form the arylmagnesium bromide.

  • Reverse Addition: Cool a solution of dimethyl oxalate (2.0 eq) in THF to -78 °C. Add the Grignard reagent dropwise.

    • Causality: Reverse addition into an excess of the electrophile at cryogenic temperatures prevents the Grignard reagent from attacking the newly formed ketone, which would otherwise yield a tertiary alcohol impurity.

Quantitative Data & Route Comparison

To facilitate process selection, the quantitative metrics of both synthetic pathways are summarized below. The Friedel-Crafts route remains the industry standard due to superior atom economy and scalability.

ParameterFriedel-Crafts Acylation (Primary)Grignard Addition (Alternative)
Typical Yield 75% – 85%50% – 65%
Atom Economy High (HCl is the only major byproduct)Low (Generates MgBr salts, requires excess oxalate)
Scalability Excellent (Standard pilot-plant conditions)Poor (Requires strict cryogenic cooling to -78 °C)
Key Impurities Regioisomers (<5%), Diarylation productsTertiary alcohols (double addition), Homocoupling
Catalyst/Reagent Stoichiometric AlCl₃ (1.2 - 1.5 eq)Stoichiometric Mg turnings, I₂ initiator

References

  • Chemical Reviews (ACS Publications). Chemistry of α -Oxoesters: A Powerful Tool for the Synthesis of Heterocycles.[Link]

Protocols & Analytical Methods

Method

Application Note: Methyl 3-Chloro-6-Methylbenzoylformate as a Privileged Intermediate in Pharmaceutical Synthesis

Executive Summary Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) is a highly versatile α -keto ester utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. The juxtap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) is a highly versatile α -keto ester utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. The juxtaposition of the electrophilic benzoylformate moiety with a sterically and electronically distinct 3-chloro-6-methylphenyl ring makes it an ideal precursor for two major classes of pharmaceutical scaffolds: chiral mandelic acid derivatives and substituted quinoxalin-2(1H)-ones. This application note provides a mechanistic rationale and validated protocols for deploying this intermediate in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions, particularly regarding its solubility and electrophilic nature[3][4].

ParameterSpecification / Value
Chemical Name Methyl 2-(3-chloro-6-methylphenyl)-2-oxoacetate
CAS Number 1378861-14-3
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate, and Toluene; Insoluble in water
Key Reactive Sites C1 (Ester carbonyl), C2 (Ketone carbonyl - highly electrophilic)

Mechanistic Rationale & Synthetic Pathways

The α -keto ester functional group is a powerful electrophile. The adjacent ester group withdraws electron density from the ketone carbonyl, significantly lowering its LUMO energy and accelerating nucleophilic attack[3]. In pharmaceutical synthesis, this reactivity is harnessed via two primary divergent pathways:

  • Asymmetric Reduction : The prochiral ketone can be reduced to yield enantiopure α -hydroxy esters (mandelates). The 3-chloro-6-methyl substitution pattern provides critical steric differentiation, enabling high enantiomeric excess (ee) when using engineered biocatalysts[5].

  • Cyclocondensation : Reaction with diamines (e.g., o-phenylenediamine) initiates a tandem imine-formation/lactamization sequence (the Hinsberg-Körner synthesis), yielding quinoxalin-2(1H)-ones—a privileged pharmacophore in kinase inhibitors and hypoglycemic agents[6][7].

SyntheticPathways Start Methyl 3-chloro-6-methylbenzoylformate (Electrophilic α-Keto Ester) Pathway1 Biocatalytic Reduction (KREDs / NADH) Start->Pathway1 Asymmetric Reduction Pathway2 Cyclocondensation (o-Phenylenediamine) Start->Pathway2 Hinsberg-Körner Synthesis Product1 (R)-Methyl 3-chloro-6-methylmandelate (Chiral Building Block) Pathway1->Product1 Product2 3-(3-chloro-6-methylphenyl)quinoxalin-2(1H)-one (Kinase Inhibitor Scaffold) Pathway2->Product2

Figure 1: Divergent synthetic pathways of methyl 3-chloro-6-methylbenzoylformate in drug discovery.

Workflow A: Biocatalytic Asymmetric Reduction to Chiral Mandelates

Causality & Expert Insight: Traditional chemical reductions (e.g., using borohydrides or transition metal catalysts) often struggle to achieve >99% ee for highly substituted benzoylformates and can leave toxic heavy metal residues. Biocatalysis using Ketoreductases (KREDs) offers exquisite stereocontrol. However, α -keto esters and their resulting hydroxy products often exhibit cellular toxicity or product inhibition. To circumvent this, we employ an using an adsorptive resin, which continuously sequesters the product, driving the equilibrium forward and protecting the biocatalyst[5].

BiocatalysisWorkflow Prep Substrate Prep (100 mM in Buffer) Enzyme KRED Addition + Cofactor (NADH) Prep->Enzyme Incubate Incubation (30°C, pH 7.0, 24h) Enzyme->Incubate Extract ISPR Extraction (Resin/EtOAc) Incubate->Extract Analyze Chiral HPLC (ee% Determination) Extract->Analyze

Figure 2: Biocatalytic workflow utilizing ISPR for the asymmetric reduction of α-keto esters.

Protocol 1: Enzymatic Reduction with ISPR
  • Substrate Preparation : Dissolve Methyl 3-chloro-6-methylbenzoylformate to a 100 mM final concentration in a minimal volume of DMSO (maximum 5% v/v of the final reaction volume to prevent enzyme denaturation).

  • Biocatalyst & Cofactor Assembly : In a jacketed bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Add the selected KRED enzyme (e.g., engineered Saccharomyces cerevisiae oxidoreductase) and the cofactor recycling system (Glucose / Glucose Dehydrogenase / NADP⁺).

  • ISPR Integration : Add 10% (w/v) of a hydrophobic macroporous resin (e.g., Amberlite XAD-4) directly to the aqueous buffer.

  • Reaction Execution : Initiate the reaction by adding the substrate solution. Stir at 30°C and 250 rpm for 24 hours. The resin will dynamically adsorb the forming (R)- or (S)-methyl 3-chloro-6-methylmandelate.

  • Extraction & Isolation : Filter the reaction mixture to recover the resin. Wash the resin with deionized water to remove buffer salts, then elute the product using ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Workflow B: Hinsberg-Körner Condensation to Quinoxaline Pharmacophores

Causality & Expert Insight: The quinoxalin-2(1H)-one core is a structural hallmark of numerous biologically active compounds, particularly in oncology and metabolic disease targeting[6][7]. The condensation of methyl 3-chloro-6-methylbenzoylformate with o-phenylenediamine proceeds via a nucleophilic attack of the more nucleophilic amine on the highly electrophilic α -ketone, followed by intramolecular cyclization at the ester group. Using accelerates the initial imine formation and ensures complete cyclization without the need for harsh thermal conditions[6].

Protocol 2: Synthesis of 3-(3-chloro-6-methylphenyl)quinoxalin-2(1H)-one
  • Reagent Assembly : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.0 mmol) in 20 mL of glacial acetic acid.

  • Substrate Addition : Slowly add Methyl 3-chloro-6-methylbenzoylformate (10.5 mmol, 1.05 eq) dropwise at room temperature. Note: Dropwise addition prevents uncontrolled exothermic Schiff base formation and minimizes oligomerization.

  • Cyclocondensation : Heat the mixture to 80°C and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Precipitation & Isolation : Cool the reaction mixture to room temperature, then pour it over crushed ice (approx. 100 g) with vigorous stirring. The target quinoxalinone will precipitate as a solid.

  • Purification : Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure heterocyclic scaffold.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized intermediates, the following analytical metrics should be used as benchmark validation criteria for the workflows described above.

Workflow / ProductExpected YieldPurity (HPLC)Enantiomeric Excess (ee)Key ¹H-NMR Signatures (CDCl₃, 400 MHz)
Workflow A: (R)-Mandelate Derivative82 - 88%> 98%> 99%δ 5.45 (s, 1H, CH -OH), 3.72 (s, 3H, OCH ₃), 2.38 (s, 3H, Ar-CH ₃)
Workflow B: Quinoxalin-2(1H)-one Scaffold75 - 85%> 95%N/Aδ 12.5 (br s, 1H, NH ), 7.85-7.30 (m, 6H, Ar-H ), 2.15 (s, 3H, Ar-CH ₃)

References

  • An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene Asian Journal of Chemistry URL:[Link]

  • Integration of newly isolated biocatalyst and resin-based in situ product removal technique for the asymmetric synthesis of (R)-methyl mandelate Bioprocess and Biosystems Engineering (PubMed) URL:[Link]

  • Synthesis and hypoglycemic activity of quinoxaline derivatives Frontiers in Chemistry (PMC) URL:[Link]

  • Google Patents (CN105330547A)

Sources

Application

Application Note: Asymmetric Reduction of Methyl 3-chloro-6-methylbenzoylformate to Chiral Alcohols

Introduction & Mechanistic Rationale The synthesis of enantiopure mandelic acid derivatives is a critical operation in the development of active pharmaceutical ingredients (APIs). Specifically, the asymmetric reduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure mandelic acid derivatives is a critical operation in the development of active pharmaceutical ingredients (APIs). Specifically, the asymmetric reduction of methyl 3-chloro-6-methylbenzoylformate to its corresponding chiral alcohol (methyl 3-chloro-6-methylmandelate) presents a unique synthetic challenge.

The Causality of Steric Hindrance: Unlike standard benzoylformates, this substrate possesses an ortho-methyl group and a meta-chloro group. The ortho-methyl substituent creates severe steric repulsion with the adjacent α -ketoester moiety, forcing the reactive carbonyl out of coplanarity with the aromatic ring [3]. In traditional chemocatalytic asymmetric transfer hydrogenation (ATH) using Ru(II)-TsDPEN catalysts, this steric bulk impedes the formation of the highly ordered, six-membered pericyclic transition state required for high facial selectivity, often resulting in diminished enantiomeric excess (ee < 85%).

To overcome this, biocatalysis utilizing engineered Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system is the industry standard [2]. The highly evolved, three-dimensional active site of specific KREDs can selectively anchor the bulky ortho-substituted aromatic ring via hydrophobic interactions, exposing only one face (typically the Re-face for (R)-selective KREDs) to the hydride delivered by NADPH. This method ensures >99% ee and operates under mild, environmentally benign aqueous conditions [1].

Reaction Pathway & Cofactor Recycling System

The protocol relies on a self-sustaining coupled enzyme system. The KRED consumes NADPH to reduce the substrate. To prevent stoichiometric consumption of the expensive cofactor, GDH oxidizes D-glucose to D-glucono- δ -lactone, simultaneously regenerating NADPH from NADP + [2].

BiocatalyticCycle Ketone Methyl 3-chloro-6- methylbenzoylformate KRED KRED Ketone->KRED Alcohol Chiral Mandelate Derivative NADP NADP+ GDH GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose D-Glucose Glucose->GDH Gluconate D-Glucono-δ-lactone KRED->Alcohol Hydride Transfer KRED->NADP GDH->NADPH Cofactor Regeneration GDH->Gluconate

Coupled KRED/GDH biocatalytic cycle for the asymmetric reduction of alpha-ketoesters.

Experimental Design & Quantitative Data

To establish a self-validating baseline, the biocatalytic approach was benchmarked against traditional chemical reductions. The data below summarizes the optimized parameters, demonstrating the superior performance of the KRED/GDH system for this specific sterically hindered substrate.

Table 1: Optimization and Comparison of Reduction Methodologies

Catalyst SystemLoadingCo-solventTemp (°C)Time (h)Conversion (%)ee (%)
NaBH 4​ (Control) 1.5 eqMethanol02>990 (Racemic)
Ru(II)-(R,R)-TsDPEN 1 mol%DMF/HCOOH40248882 (R)
Wild-type Yeast [1]150 g/LNone30367491 (R)
Engineered KRED/GDH 2 wt%10% DMSO3012>99 >99.5 (R)

Note: The engineered KRED system utilizes 10% DMSO to overcome the extreme lipophilicity of methyl 3-chloro-6-methylbenzoylformate, preventing substrate precipitation without denaturing the enzyme.

Detailed Experimental Protocols

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are integrated to ensure the reaction has reached completion before initiating downstream processing, thereby preventing the co-elution of unreacted starting material with the product.

Protocol A: Biocatalytic Asymmetric Reduction

Reagents Required:

  • Methyl 3-chloro-6-methylbenzoylformate (Substrate, 100 mM final concentration)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • D-Glucose (150 mM, 1.5 eq)

  • NADP + sodium salt (0.5 mM)

  • Engineered KRED powder (e.g., Codexis or equivalent, 20 mg/g substrate)

  • GDH powder (10 mg/g substrate)

  • DMSO (10% v/v of total reaction volume)

Step-by-Step Methodology:

  • Buffer Preparation: In a temperature-controlled bioreactor, prepare the reaction matrix by dissolving D-glucose (1.5 eq) and NADP + (0.5 mM) in 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH. Causality: GDH produces gluconic acid as a byproduct; starting at pH 7.0 provides optimal buffering capacity to prevent premature enzyme denaturation due to acidification.

  • Enzyme Reconstitution: Add the KRED and GDH powders to the buffer. Stir gently at 150 rpm for 15 minutes at 30°C to ensure complete dissolution. Avoid high shear forces which can cause protein aggregation.

  • Substrate Feeding: Dissolve the methyl 3-chloro-6-methylbenzoylformate in DMSO. Add this solution dropwise to the bioreactor over 30 minutes. Causality: Fed-batch addition prevents acute substrate inhibition and minimizes localized precipitation of the highly hydrophobic ketone.

  • Reaction Monitoring (IPC): Maintain the reaction at 30°C and pH 7.0 (using a pH stat with 1M NaOH if necessary). After 8 hours, extract a 100 μ L aliquot, quench with 500 μ L ethyl acetate, centrifuge, and analyze the organic layer via GC-FID.

  • Validation: Do not proceed to workup until the IPC confirms >99% conversion. If conversion stalls, spike the reactor with an additional 0.1 mM NADP + and 5 mg KRED.

Protocol B: Downstream Processing & Product Isolation

Due to the presence of proteins and surfactants in the reaction broth, direct extraction often leads to severe emulsions. The following workflow utilizes a protein precipitation step to ensure clean phase separation.

DownstreamProcessing Broth Reaction Broth (Aqueous) Precip Protein Precipitation (Celite + Filtration) Broth->Precip Extract Extraction (EtOAc/Brine) Precip->Extract Dry Drying (Na2SO4) Extract->Dry Conc Concentration (Rotovap) Dry->Conc QC Chiral HPLC (ee% Analysis) Conc->QC

Standard downstream processing workflow for biocatalytic reaction broths.

Step-by-Step Methodology:

  • Protein Precipitation: Add Celite 545 (1 g per 10 mL of reaction broth) to the completed reaction mixture. Stir for 10 minutes, then filter through a sintered glass funnel. This removes the bulk of the denatured enzymes and prevents emulsion formation.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate (EtOAc). Wash the combined organic layers once with saturated NaCl (brine) to remove residual DMSO and water.

  • Drying and Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure (40°C, 150 mbar) to afford the crude chiral alcohol as a pale yellow oil.

  • Chiral Analysis: Dissolve 1 mg of the crude product in 1 mL of Hexane/IPA (90:10). Analyze via Chiral HPLC (e.g., Chiralcel OD-H column; Flow rate: 1.0 mL/min; UV detection at 220 nm) to confirm optical purity (>99.5% ee).

References

  • Ou, Z., Liu, Y., & Nan, Y. (2012). Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. Proceedings - 2012 International Conference on Biomedical Engineering and Biotechnology. IEEE Xplore. Available at:[Link]

  • Zhao, Y., et al. (2021). Confining Enzyme Clusters in Bacteriophage P22 Enhances Cofactor Recycling and Stereoselectivity for Chiral Alcohol Synthesis. ACS Catalysis. American Chemical Society. Available at:[Link]

  • Ohno, A., et al. (2006). Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]

Method

Photochemical applications of methyl 3-chloro-6-methylbenzoylformate derivatives

An In-depth Guide to the Photochemical Applications of Methyl 3-chloro-6-methylbenzoylformate Derivatives This technical guide provides a comprehensive overview of the potential photochemical applications of methyl 3-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Photochemical Applications of Methyl 3-chloro-6-methylbenzoylformate Derivatives

This technical guide provides a comprehensive overview of the potential photochemical applications of methyl 3-chloro-6-methylbenzoylformate and its derivatives. While this specific molecule is not extensively documented in current literature, its structural features—a benzoylformate core substituted with a chlorine atom and a methyl group—allow for robust predictions of its photochemical behavior based on the well-established reactivity of related benzoylformate and aromatic ketone compounds.

This document is intended for researchers, scientists, and drug development professionals interested in leveraging photochemistry for applications ranging from polymer science to organic synthesis and materials science. We will explore the foundational photochemical principles, propose detailed application protocols, and discuss the anticipated influence of the specific substitutions on reaction outcomes.

Core Photochemical Principles of Benzoylformate Esters

Methyl 3-chloro-6-methylbenzoylformate belongs to the class of α-ketoesters. The photochemistry of these molecules is dominated by the n,π* transition of the α-keto group, which leads to the formation of an excited singlet state that can then undergo intersystem crossing to a longer-lived triplet state. The reactivity of this triplet state is central to the applications discussed herein.

Two primary photochemical pathways are characteristic of benzoylformate esters:

  • Norrish Type I Cleavage: Upon absorption of UV light, the excited molecule can undergo cleavage of the C-C bond between the benzoyl and the formate groups. This homolytic cleavage generates a benzoyl radical and a methoxycarbonyl radical.[1][2] This process is the basis for its application as a photoinitiator for radical polymerization.

  • Intersystem Crossing and Triplet State Reactivity: Benzoylformate esters are known to efficiently form triplet states upon photoexcitation.[3][4] This triplet state can engage in various intermolecular reactions, including hydrogen abstraction from suitable donors and [2+2] cycloadditions with alkenes (the Paternò-Büchi reaction).[5]

The specific substitution pattern of methyl 3-chloro-6-methylbenzoylformate is expected to modulate these properties. The electron-withdrawing nature of the chlorine atom can influence the energy of the excited states and the efficiency of the cleavage and other reactions.[2] The methyl group may have more subtle steric and electronic effects.

Application I: Photoinitiator for Radical Polymerization

Benzoylformate derivatives are effective as Norrish Type I photoinitiators, which dissociate into two initiating radicals upon light absorption.[2][6] This property makes them highly valuable in UV-curable coatings, inks, and 3D printing resins.[6][7][8]

Mechanism of Photoinitiation

The initiation process for methyl 3-chloro-6-methylbenzoylformate is predicted to follow the pathway illustrated below. Upon irradiation with UV light (typically in the UVA range), the molecule undergoes α-cleavage to generate a 3-chloro-6-methylbenzoyl radical and a methoxycarbonyl radical. Both of these radical species can initiate the polymerization of vinyl monomers, such as acrylates and methacrylates.[2]

G cluster_initiation Photoinitiation Pathway PI Methyl 3-chloro-6-methylbenzoylformate Excited_PI Excited State (Triplet) PI->Excited_PI hν (UV Light) Radicals 3-chloro-6-methylbenzoyl Radical + Methoxycarbonyl Radical Excited_PI->Radicals Norrish Type I Cleavage Monomer Vinyl Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (P-M•) Monomer->Growing_Chain Propagation

Caption: Photoinitiation of radical polymerization.

Protocol: UV-Curing of an Acrylate Formulation

This protocol describes a general procedure for evaluating the efficacy of methyl 3-chloro-6-methylbenzoylformate as a photoinitiator for the UV-curing of a standard acrylate monomer.

Materials:

  • Methyl 3-chloro-6-methylbenzoylformate (Photoinitiator, PI)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • UV curing lamp (e.g., 365 nm LED or broad-spectrum mercury lamp)

  • Glass slides

  • Micropipette

  • Stopwatch

Procedure:

  • Formulation Preparation: Prepare a solution of the photoinitiator in the acrylate monomer. A typical concentration range for evaluation is 0.5% to 2% by weight. For example, to prepare a 1% formulation, dissolve 10 mg of the PI in 990 mg of TMPTA. Mix thoroughly until the PI is completely dissolved. This should be done in a vial protected from ambient light.

  • Sample Preparation: Using a micropipette, apply a thin film (e.g., 50 µm) of the formulation onto a clean glass slide.

  • UV Curing: Place the coated slide under the UV lamp at a fixed distance. Irradiate the sample and monitor the curing process.

  • Curing Assessment: Periodically (e.g., every 5-10 seconds), gently touch the surface of the film with a wooden applicator to check for tackiness. The "tack-free time" is the time required for the surface to become non-sticky, indicating a significant degree of polymerization.

  • Data Analysis: Record the tack-free time for different concentrations of the photoinitiator. A shorter tack-free time indicates higher photoinitiation efficiency.

Photoinitiator Concentration (wt%)Tack-Free Time (seconds)Observations
0.5Record Timee.g., Partially cured, soft film
1.0Record Timee.g., Hard, glossy film
2.0Record Timee.g., Very rapid cure, potential for yellowing

Causality and Insights:

  • The concentration of the photoinitiator is a critical parameter. Higher concentrations lead to a greater generation of initiating radicals and thus faster curing times. However, excessively high concentrations can lead to incomplete curing of deeper layers due to light absorption by the PI at the surface (an "inner filter" effect).

  • The presence of the electron-withdrawing chlorine atom on the benzoyl ring may enhance the rate of intersystem crossing and the efficiency of the α-cleavage process, potentially making this derivative a more efficient photoinitiator compared to unsubstituted methyl benzoylformate.[2]

Application II: Paternò-Büchi Photocycloaddition

Benzoylformate esters are excellent partners in the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[5] This reaction is a powerful tool in organic synthesis for the construction of four-membered oxygen-containing heterocycles.

Mechanism of the Paternò-Büchi Reaction

The reaction proceeds through the triplet excited state of the benzoylformate ester, which adds to the ground-state alkene to form a 1,4-biradical intermediate. This biradical then undergoes spin inversion and ring closure to yield the oxetane product.

G cluster_cycloaddition Paternò-Büchi Reaction Mechanism BF Benzoylformate Derivative BF_triplet Triplet Benzoylformate (T1) BF->BF_triplet hν, Intersystem Crossing Biradical 1,4-Biradical Intermediate BF_triplet->Biradical + Alkene Alkene Alkene Oxetane Oxetane Product Biradical->Oxetane Spin Inversion & Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction.

Protocol: Synthesis of a Substituted Oxetane

This protocol details the synthesis of an oxetane via the photocycloaddition of methyl 3-chloro-6-methylbenzoylformate with an electron-rich alkene, such as 2,3-dimethyl-2-butene.

Materials:

  • Methyl 3-chloro-6-methylbenzoylformate

  • 2,3-Dimethyl-2-butene

  • Benzene or Toluene (as solvent and triplet sensitizer)

  • Photoreactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter to block short-wavelength UV)

  • Nitrogen source for deoxygenation

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve methyl 3-chloro-6-methylbenzoylformate (1.0 eq) and 2,3-dimethyl-2-butene (3.0-5.0 eq) in benzene. The concentration of the benzoylformate ester should be in the range of 0.05-0.1 M.

  • Deoxygenation: Deoxygenate the solution by bubbling nitrogen through it for 20-30 minutes. Oxygen is a known quencher of triplet excited states and must be removed for the reaction to be efficient.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a medium-pressure mercury lamp. Use a Pyrex filter (cutoff ~300 nm) to prevent unwanted side reactions that may occur at higher energies.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting benzoylformate is consumed.

  • Workup: Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the oxetane product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure.

Causality and Insights:

  • The use of a triplet sensitizer like benzene or a direct irradiation approach relies on the efficient population of the reactive triplet state of the benzoylformate.

  • An excess of the alkene is used to maximize the probability of the intermolecular reaction and to minimize side reactions of the excited benzoylformate, such as dimerization or decomposition.

  • The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be complex and are influenced by the electronic and steric properties of both the carbonyl compound and the alkene.

Other Potential Applications

While photoinitiation and photocycloaddition are the most prominent and predictable applications, the photochemical properties of methyl 3-chloro-6-methylbenzoylformate suggest potential in other areas:

  • Photoremovable Protecting Groups: The benzoylformate moiety could potentially be developed as a photoremovable protecting group for alcohols or other functional groups.[9][10][11] Photolysis would cleave the ester linkage, releasing the protected molecule. The substitution pattern would need to be optimized to ensure efficient cleavage and clean release of the protected substrate.

  • Catalyst for C-H Functionalization: Photoexcited aromatic ketones can act as catalysts for reactions such as the chlorination of C(sp³)–H bonds.[12] The triplet state of the benzoylformate derivative could potentially abstract a hydrogen atom from a substrate, initiating a radical chain process for functionalization.

Conclusion

Methyl 3-chloro-6-methylbenzoylformate, while not a widely studied compound, stands as a promising candidate for various photochemical applications. By drawing parallels with the known reactivity of benzoylformate esters and substituted aromatic ketones, we can confidently predict its utility as a Norrish Type I photoinitiator for radical polymerization and as a reactant in Paternò-Büchi photocycloadditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and harness the photochemical potential of this and related derivatives in materials science, organic synthesis, and beyond.

References

  • Griesbeck, A. G., M. Abe, and S. Bondock. "Photochemical Reactions as Key Steps in Organic Synthesis." Chemical Reviews, vol. 108, no. 3, 2008, pp. 1067-1109, doi:10.1021/cr068321d. [Link]

  • He, Y., et al. "Ketone-catalyzed photochemical C(sp3)–H chlorination." PMC, National Institutes of Health, 2016. [Link]

  • Encinas, M. V., et al. "Photochemistry of alkyl esters of benzoylformic acid." Canadian Journal of Chemistry, vol. 62, no. 3, 1984, pp. 386-392, doi:10.1139/v84-068. [Link]

  • Podsiadły, R., et al. "Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization." PMC, 2021. [Link]

  • Tasdelen, M. A., et al. "Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization." Polymer Chemistry, vol. 7, no. 1, 2016, pp. 119-126, doi:10.1039/C5PY01569J. [Link]

  • "Photoinitiator." Wikipedia, Wikimedia Foundation, 2023. [Link]

  • Encinas, M.V., et al. "Photochemistry of alkyl esters of benzoylformic acid." ResearchGate, 1984. [Link]

  • Pirrung, Michael C., and Ronald J. Tepper. "Photochemistry of Substituted Benzoylformate Esters. A Convenient Method for the Photochemical Oxidation of Alcohols." The Journal of Organic Chemistry, vol. 53, no. 23, 1988, pp. 5586-5590, doi:10.1021/jo00258a032. [Link]

  • Yoo, Woo-Jin, and David A. Nagib. "Divergent Photocatalytic Reactions of α-Ketoesters under Triplet Sensitization and Photoredox Conditions." Organic Letters, vol. 22, no. 17, 2020, pp. 6747-6751, doi:10.1021/acs.orglett.0c02353. [Link]

  • Klán, Petr, and Jakob Wirz. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." PMC, National Institutes of Health, 2009. [Link]

  • "New synthesis technology of methyl benzoylformate." Eureka | Patsnap. [Link]

  • Hoffmann, N. "Photochemical Reactions as Key Steps in Organic Synthesis." Chemical Reviews, vol. 108, no. 3, 2008, pp. 1052-1103, doi:10.1021/cr068321d. [Link]

  • "Photolabile protecting group." Wikipedia, Wikimedia Foundation, 2023. [Link]

  • Pirrung, M. C., et al. "Improved Polyaromatic Benzoin Photoremovable Protecting Groups." ResearchGate, 2005. [Link]

  • Hirayama, Satoshi. "Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless." CORE, 1972. [Link]

  • Chen, J., et al. "An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene." E3S Web of Conferences, vol. 69, 2018, p. 01006, doi:10.1051/e3sconf/20186901006. [Link]

  • Corrie, J. E. T. "Photoremovable Protecting Groups Used for the Caging of Biomolecules." Wiley-VCH, 2005. [Link]

  • Charlier, M., and C. Helene. "Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA." PubMed, 1972. [Link]

  • Givens, R. S., and P. Klán. "Photoremovable protecting groups: reaction mechanisms and applications." Photochemical & Photobiological Sciences, vol. 2, no. 10, 2003, pp. 979-1001, doi:10.1039/B211473N. [Link]

  • Sun, K., et al. "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED." ResearchGate, 2021. [Link]

  • Sun, K., et al. "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED." Macromolecules, vol. 54, no. 8, 2021, pp. 3854-3864, doi:10.1021/acs.macromol.1c00222. [Link]

  • "28.3: Organic Photochemistry." Chemistry LibreTexts, 2021. [Link]

  • "CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • "CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • "Synthesis of methyl benzoylformate." PrepChem.com. [Link]

  • Strieth-Kalthoff, F., et al. "Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes." PMC, National Institutes of Health, 2019. [Link]

Sources

Application

Application Note: Biocatalytic Asymmetric Reduction of Methyl 3-Chloro-6-Methylbenzoylformate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Mechanistic Rationale The asymmetric reduction of α -keto e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

The asymmetric reduction of α -keto esters to chiral mandelic acid derivatives is a critical transformation in the synthesis of high-value pharmaceutical intermediates, including semi-synthetic penicillins and antithrombotic agents[1]. However, the target substrate—methyl 3-chloro-6-methylbenzoylformate (CAS 1378861-14-3)—presents severe synthetic challenges for traditional chemical hydrogenation.

The Causality of Steric Hindrance: The presence of an ortho-methyl group at position 6, combined with a meta-chloro group at position 3, forces the benzoyl ring out of coplanarity with the α -keto carbonyl. This rigid, twisted conformation sterically blocks the approach of standard chiral metal catalysts, often resulting in poor conversion and low enantiomeric excess (ee)[2].

To overcome this, we employ a tailored Ketoreductase (KRED) biocatalyst. KREDs possess highly evolved, dynamic hydrophobic binding pockets that can accommodate bulky ortho-substituted aromatic rings. The enzyme catalyzes the stereospecific transfer of a hydride from the cofactor NADPH to the re or si face of the ketone, yielding the corresponding chiral methyl 3-chloro-6-methylmandelate with >99% ee. To maintain atom economy and prevent thermodynamic product inhibition, this protocol integrates an in situ cofactor regeneration system utilizing Glucose Dehydrogenase (GDH)[3].

System Architecture & Reaction Engineering

BiocatalyticCycle cluster_Reaction KRED-GDH Coupled Regeneration System Substrate Methyl 3-chloro-6- methylbenzoylformate KRED KRED Enzyme Substrate->KRED Reduction Product Methyl (R)-3-chloro-6- methylmandelate KRED->Product NADP NADP+ KRED->NADP Oxidation GDH GDH Enzyme NADPH NADPH GDH->NADPH Regeneration Gluconolactone D-Glucono-δ-lactone GDH->Gluconolactone NADPH->KRED Hydride Transfer NADP->GDH Glucose D-Glucose Glucose->GDH Oxidation

Fig 1: KRED-GDH coupled cofactor regeneration cycle for continuous NADPH supply.

Thermodynamic and Kinetic Controls

Because methyl 3-chloro-6-methylbenzoylformate is highly lipophilic, it exhibits poor solubility in purely aqueous media, which severely limits mass transfer to the enzyme's active site. We utilize a 10% v/v Dimethyl Sulfoxide (DMSO) cosolvent system. DMSO disrupts substrate aggregation without stripping the essential hydration shell from the KRED structure, maintaining high catalytic turnover[4].

Furthermore, the oxidation of D-glucose by GDH produces D-glucono- δ -lactone, which spontaneously hydrolyzes into gluconic acid. Without strict buffering, the pH would rapidly drop, denaturing the biocatalyst. Therefore, a high-capacity 100 mM Potassium Phosphate buffer is strictly required.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. To ensure trustworthiness, you must run two parallel negative controls: Control A (No KRED enzyme) and Control B (No NADP + cofactor). Any background conversion in these controls indicates chemical artifacting rather than true biocatalysis.

Workflow Step1 1. Substrate Preparation Dissolve substrate in DMSO (10% v/v) Step3 3. Biocatalyst Addition Add KRED (10 U/mL) & GDH (15 U/mL) Step1->Step3 Step2 2. Buffer & Cofactor Prep 100 mM Phosphate Buffer (pH 7.0) NADP+ (1 mM), D-Glucose (2 eq) Step2->Step3 Step4 4. Asymmetric Reduction Incubate at 30°C, 250 rpm for 24h Step3->Step4 Step5 5. Extraction & Quenching Extract with EtOAc (3x), dry over Na2SO4 Step4->Step5 Step6 6. Analytical Validation Chiral HPLC (Determine Conversion & ee) Step5->Step6

Fig 2: Step-by-step experimental workflow for the biocatalytic asymmetric reduction.

Step-by-Step Methodology
  • Substrate Solubilization: Accurately weigh 50.0 mg of methyl 3-chloro-6-methylbenzoylformate. Dissolve completely in 1.0 mL of anhydrous DMSO. Vortex until optically clear.

  • Buffer Formulation: In a 50 mL baffled Erlenmeyer flask, prepare 9.0 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH or HCl.

  • Cofactor & Sacrificial Substrate Addition: Add 1.0 mM NADP + and 2.0 molar equivalents of D-glucose (relative to the benzoylformate substrate) to the buffer. Stir gently until dissolved.

  • Biocatalyst Reconstitution: Add 10 U/mL of a bulky-substrate-tolerant KRED and 15 U/mL of GDH to the aqueous phase. Swirl gently to avoid foaming (which can denature proteins at the air-water interface).

  • Reaction Initiation: Add the 1.0 mL DMSO substrate solution dropwise to the 9.0 mL aqueous enzyme mixture. The solution may become slightly cloudy (micellar suspension).

  • Incubation: Seal the flask with a breathable membrane. Incubate in an orbital shaker at 30°C and 250 rpm for 24 hours. The baffled flask ensures adequate mixing of the biphasic system.

  • Quenching & Extraction: Terminate the reaction by adding 10 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to break the resulting protein emulsion. Extract the upper organic layer. Repeat the extraction twice more with 10 mL EtOAc.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude chiral product.

Quantitative Data & Optimization

The choice of cosolvent is the most critical variable determining both the thermodynamic stability of the enzyme and the kinetic availability of the highly lipophilic substrate. The table below summarizes the causality of cosolvent selection on the reaction metrics.

Cosolvent (10% v/v)Substrate SolubilityConversion (%)Enantiomeric Excess (ee %)Enzyme Residual Activity (%)
None (Aqueous only)Poor (Suspension)12.4> 99.0100
MethanolModerate45.198.572
IsopropanolGood68.397.265
DMSO Excellent 99.2 > 99.9 94

Table 1: Effect of cosolvent selection on the biocatalytic reduction of methyl 3-chloro-6-methylbenzoylformate (30°C, 24h, pH 7.0).

Data Interpretation: While aqueous conditions perfectly preserve enzyme activity, the substrate's extreme hydrophobicity prevents mass transfer, stalling conversion at 12.4%. Alcohols (Methanol, Isopropanol) improve solubility but competitively inhibit the enzyme and strip its hydration layer, lowering residual activity. DMSO provides the optimal microenvironment, achieving near-quantitative conversion (99.2%) and perfect enantiocontrol (>99.9% ee) while preserving 94% of the KRED's structural integrity.

References

  • Enantioselective reduction of methyl benzoylformate Source: ChemicalBook URL
  • Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models Source: Organic Letters / PubMed URL
  • Rules for biocatalyst and reaction engineering to implement effective, NAD(P)
  • Source: Advances in Enzyme Research / Scirp.

Sources

Method

Application Notes &amp; Protocols: Strategic Amidation of Methyl 3-Chloro-6-methylbenzoylformate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide to the selection and implementation of reagents for the amidation of methyl 3-chloro-6-methylbenzoylformate, a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed guide to the selection and implementation of reagents for the amidation of methyl 3-chloro-6-methylbenzoylformate, a key transformation for accessing α-ketoamide motifs prevalent in pharmacologically active compounds.

Executive Summary & Strategic Overview

The conversion of methyl 3-chloro-6-methylbenzoylformate into its corresponding amide derivatives is a critical step in the synthesis of various molecular entities in drug discovery. The α-ketoamide core is a privileged scaffold known for its role as a protease inhibitor and its presence in numerous bioactive molecules. However, the direct amidation of α-keto esters like the title compound presents unique challenges due to the electrophilicity of both the ester and the adjacent ketone.

This document provides an in-depth analysis of robust and field-proven methodologies for this transformation. We eschew a single, prescriptive protocol in favor of a strategic guide that empowers the researcher to select the optimal synthetic route based on available resources, substrate scope (i.e., the nature of the amine), and desired scale. Three primary strategies are presented:

  • Strategy A: The Acid Chloride Mediated Pathway. A classic, high-yielding, and broadly applicable two-step approach.

  • Strategy B: The Carboxylic Acid Activation Pathway. A direct coupling method ideal for sensitive amines and minimizing harsh reagents.

  • Strategy C: The Direct Ester-to-Amide Conversion. A more atom-economical approach suitable for specific substrates, requiring careful optimization.

Each strategy is supported by a discussion of the underlying chemical principles, detailed step-by-step protocols, and a comparative analysis to guide your experimental design.

Foundational Chemistry: Understanding the Substrate

The substrate, methyl 3-chloro-6-methylbenzoylformate, possesses two primary electrophilic sites: the ester carbonyl and the α-keto carbonyl. Direct nucleophilic attack by an amine at the ester carbonyl is often sluggish for unactivated esters. Furthermore, the steric hindrance imposed by the ortho-methyl group and the electronic effects of the chloro-substituent influence reactivity. Therefore, a successful amidation strategy often involves the in situ activation of the ester moiety or its conversion to a more reactive intermediate.

Strategy A: The Acid Chloride Mediated Pathway

This is arguably the most reliable and versatile method for synthesizing a wide range of amides from an ester starting material. It proceeds in two distinct, high-yielding steps: saponification of the ester to the corresponding carboxylic acid, followed by conversion to a highly reactive acyl chloride, which readily couples with the desired amine.

Mechanistic Rationale & Causality
  • Step 1: Saponification. The hydrolysis of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a straightforward and typically quantitative reaction. The resulting carboxylate salt is then protonated to yield the free α-keto acid.

  • Step 2: Acyl Chloride Formation. Reagents like oxalyl chloride or thionyl chloride are used to convert the carboxylic acid into the corresponding acyl chloride. This is a critical activation step, as the acyl chloride is significantly more electrophilic than the starting ester, making it highly susceptible to nucleophilic attack by an amine.

  • Step 3: Amidation. The reaction of the acyl chloride with a primary or secondary amine is rapid and often exothermic. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the amine nucleophile.[1] This is a variation of the classic Schotten-Baumann reaction.[2]

Workflow Diagram: Acid Chloride Pathway

cluster_0 Strategy A: Acid Chloride Pathway Start Methyl 3-chloro-6-methylbenzoylformate Saponification Step 1: Saponification (e.g., LiOH, THF/H2O) Start->Saponification Acid 3-Chloro-6-methylbenzoylformic acid Saponification->Acid Activation Step 2: Acyl Chloride Formation (e.g., (COCl)2, cat. DMF) Acid->Activation AcidChloride 3-Chloro-6-methylbenzoylformyl chloride Activation->AcidChloride Amidation Step 3: Amidation AcidChloride->Amidation Amine R1R2NH (Amine) Amine->Amidation Base Base (e.g., TEA) Base->Amidation Product Target α-Ketoamide Amidation->Product

Caption: Workflow for the Acid Chloride Mediated Amidation.

Detailed Experimental Protocol: Strategy A

Step 1: Saponification of Methyl 3-chloro-6-methylbenzoylformate

  • To a round-bottom flask, add methyl 3-chloro-6-methylbenzoylformate (1.0 eq).

  • Dissolve the ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the resulting carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-chloro-6-methylbenzoylformic acid, which can often be used in the next step without further purification.

Step 2 & 3: Acyl Chloride Formation and Amidation

  • Caution: This step should be performed in a well-ventilated fume hood as oxalyl chloride and HCl gas are toxic and corrosive.

  • Dissolve the 3-chloro-6-methylbenzoylformic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride.

  • Immediately dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-ketoamide.

Strategy B: The Carboxylic Acid Activation Pathway

This strategy avoids the use of harsh chlorinating agents by directly coupling the α-keto acid (obtained from saponification as in Strategy A, Step 1) with an amine using a peptide coupling reagent. This method is particularly advantageous for acid-sensitive amines or when trying to minimize byproduct formation.

Mechanistic Rationale & Causality

Peptide coupling reagents, such as uronium salts (HATU, HBTU) or carbodiimides (EDC, DCC), activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[]

  • With Uronium Reagents (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by the amine nucleophile to form the amide bond. A non-nucleophilic base (e.g., DIPEA) is required to deprotonate the carboxylic acid and the protonated amine.

  • With Carbodiimide Reagents (e.g., EDC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form an O-acylisourea intermediate. This can be attacked directly by the amine or, more commonly, can react with an additive like HOBt (Hydroxybenzotriazole) to form an activated ester, which then reacts with the amine. The use of additives like HOBt or HOAt suppresses side reactions and reduces potential racemization at chiral centers (though not a concern for this specific substrate).

Workflow Diagram: Carboxylic Acid Activation

cluster_1 Strategy B: Carboxylic Acid Activation Acid 3-Chloro-6-methylbenzoylformic acid (from Saponification) Coupling Amide Coupling Acid->Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->Coupling Amine R1R2NH (Amine) Amine->Coupling Base Base (e.g., DIPEA) Base->Coupling Product Target α-Ketoamide Coupling->Product

Caption: Workflow for Amide Coupling via Carboxylic Acid Activation.

Detailed Experimental Protocol: Strategy B (using HATU)
  • To a round-bottom flask under an inert atmosphere, add the 3-chloro-6-methylbenzoylformic acid (1.0 eq, obtained from saponification).

  • Dissolve the acid in an anhydrous aprotic solvent such as DMF or DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the mixture.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Strategy C: Direct Ester-to-Amide Conversion

Direct amidation of an unactivated methyl ester is challenging but offers the most atom-economical route. Success often relies on strong bases or specific catalysts to facilitate the reaction. A promising method involves the use of lithium bis(trimethylsilyl)amide (LiHMDS).[4]

Mechanistic Rationale & Causality

The LiHMDS-mediated amidation is a transition-metal-free approach that proceeds under relatively mild conditions.[4] The proposed mechanism involves the LiHMDS acting as a strong base to deprotonate the amine, generating a more nucleophilic lithium amide. This species can then attack the ester carbonyl. The reaction is driven forward by the formation of a stable lithium methoxide byproduct. This method is particularly effective for converting alkyl esters directly to amides.[4]

Detailed Experimental Protocol: Strategy C (using LiHMDS)
  • Caution: This reaction must be carried out under strictly anhydrous conditions using an inert atmosphere (N₂ or Ar). All glassware should be oven- or flame-dried.

  • In an oven-dried flask equipped with a stir bar, add the amine (1.2 eq).

  • Place the flask under a positive pressure of argon and subject it to three evacuation/backfilling cycles.

  • Add anhydrous toluene (to achieve a concentration of ~0.25 M with respect to the ester).

  • Add the methyl 3-chloro-6-methylbenzoylformate (1.0 eq).

  • With vigorous stirring at room temperature, add LiHMDS (1.0 M solution in THF, 2.0-3.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for the indicated time (requires optimization, e.g., 1-6 hours). Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).[4]

  • Dilute with ethyl acetate. Wash the organic layer with water and brine.[4]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Strategies

FeatureStrategy A: Acid ChlorideStrategy B: Coupling ReagentStrategy C: Direct Conversion
Number of Steps 2 (post-saponification)1 (post-saponification)1
Reagent Harshness High (Oxalyl Chloride)Moderate to LowHigh (Strong Base)
Substrate Scope Very BroadBroad (good for sensitive amines)Substrate Dependent, requires optimization
Byproducts HCl, CO, CO₂Stoichiometric coupling agent wasteLiOMe, HMDS
Ease of Execution Standard, but requires careStraightforward, common in med-chemRequires strictly anhydrous technique
Ideal For... Large scale, diverse amine libraryAcid-sensitive substrates, rapid screeningAtom economy, process optimization

Conclusion & Recommendations

The choice of reagent for the amidation of methyl 3-chloro-6-methylbenzoylformate is a strategic decision guided by the specific context of the synthesis.

  • For maximum reliability and broad applicability across a wide range of primary and secondary amines, Strategy A (Acid Chloride) is the recommended starting point. Its stepwise nature allows for clear characterization of intermediates and generally provides high yields.

  • For syntheses involving delicate or acid-sensitive amines , or where the use of chlorinating agents is undesirable, Strategy B (Coupling Reagent) offers an excellent, milder alternative.

  • For researchers focused on process optimization and green chemistry , Strategy C (Direct Conversion) presents an attractive, atom-economical option, though it may require more significant investment in reaction optimization.

It is imperative that all reactions are monitored closely to determine the optimal conditions for the specific amine being utilized.

References

  • South, M. S., Dice, T. A., & Parlow, J. J. (2000). Polymer-assisted solution-phase (PASP) library synthesis of alpha-ketoamides. Biotechnology and Bioengineering, 71(1), 51–57. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. Organic Chemistry Portal. [Link]

  • Various Authors. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

Sources

Application

Scale-up manufacturing process for methyl 3-chloro-6-methylbenzoylformate

An Application Note and Protocol for the Scale-Up Manufacturing of Methyl 3-Chloro-6-Methylbenzoylformate Abstract Methyl 3-chloro-6-methylbenzoylformate is a key intermediate in the synthesis of various agrochemicals an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of Methyl 3-Chloro-6-Methylbenzoylformate

Abstract

Methyl 3-chloro-6-methylbenzoylformate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its molecular structure, featuring an α-ketoester attached to a substituted aromatic ring, makes it a versatile building block in organic synthesis. This document provides a comprehensive guide to the scale-up manufacturing of this compound, detailing a robust synthesis protocol, critical process parameters, and in-depth considerations for transitioning from laboratory to industrial production. The methodologies outlined herein are designed to ensure process safety, efficiency, and high product purity, meeting the rigorous standards of drug development and fine chemical manufacturing professionals.

Introduction and Significance

α-Ketoesters, such as methyl 3-chloro-6-methylbenzoylformate, are a class of compounds of significant practical utility.[3] Their inherent reactivity, stemming from multiple functional groups, allows them to serve as precursors in the synthesis of complex, biologically active molecules.[4] Specifically, benzoylformate derivatives are used as photoinitiators in UV-curable coatings and as crucial intermediates in the production of herbicides and other specialty chemicals.[1]

The successful and economical production of methyl 3-chloro-6-methylbenzoylformate on an industrial scale is contingent upon a well-optimized and controlled manufacturing process. Key challenges in scaling up chemical syntheses include managing reaction exotherms, ensuring efficient mass and heat transfer, and maintaining batch-to-batch consistency.[5][6] This application note addresses these challenges by presenting a validated synthesis route and a detailed analysis of the critical parameters for successful scale-up.

Recommended Synthesis Route: Friedel-Crafts Acylation

The most direct and industrially viable method for synthesizing methyl 3-chloro-6-methylbenzoylformate is the Friedel-Crafts acylation of 3-chloro-2-methyltoluene with methyl oxalyl chloride.[7][8] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion that subsequently attacks the electron-rich aromatic ring.[9]

This route is favored for its high efficiency and the relative availability of the starting materials. The deactivating, ortho-directing nature of the chlorine atom and the activating, ortho,para-directing nature of the methyl group on the starting material (3-chloro-2-methyltoluene) synergistically direct the incoming electrophile to the desired position, enhancing product selectivity.

Overall Manufacturing Workflow

The manufacturing process can be visualized as a sequence of distinct unit operations, from raw material handling to final product packaging.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-Up & Isolation cluster_3 Purification & QC RM Raw Material Staging & QC Reactor Reactor Inerting & Charging RM->Reactor Addition Controlled Reagent Addition (0-5 °C) Reactor->Addition Reaction Reaction Monitoring (GC Analysis) Addition->Reaction Quench Quenching in Acidified Ice Water Reaction->Quench Extraction Solvent Extraction (e.g., DCM) Quench->Extraction Wash Aqueous Washes (NaHCO₃, Brine) Extraction->Wash Dry Drying & Solvent Removal Wash->Dry Distill Vacuum Distillation Dry->Distill QC Final Product QC (GC, NMR, MS) Distill->QC Pack Packaging & Storage QC->Pack

Caption: High-level workflow for the manufacturing of methyl 3-chloro-6-methylbenzoylformate.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile : The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of methyl oxalyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[9]

  • Electrophilic Attack : The electron-rich 3-chloro-2-methyltoluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization : A base (typically the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though it gets complexed with the product).

  • Complex Decomposition : The ketone product, being a Lewis base, forms a complex with the AlCl₃ catalyst. This complex must be hydrolyzed during the work-up step to liberate the final product.

G cluster_mech Friedel-Crafts Acylation Mechanism Reagents Methyl Oxalyl Chloride + AlCl₃ AcyliumIon [CH₃O-CO-C⁺=O ↔ CH₃O-CO-C≡O⁺] Acylium Ion (Electrophile) Reagents->AcyliumIon Step 1: Electrophile Generation SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex Arene 3-Chloro-2-Methyltoluene (Nucleophile) Arene->SigmaComplex Step 2: Nucleophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Step 3: Rearomatization (-H⁺) FinalProduct Methyl 3-Chloro-6-Methylbenzoylformate ProductComplex->FinalProduct Step 4: Hydrolysis (Work-up) G cluster_main Scale-Up Success cluster_params Core Process Parameters cluster_factors Controlling Factors Success Consistent Yield & Purity Heat Heat Transfer (Q = U * A * ΔT) Heat->Success Mass Mass Transfer (Mixing & Diffusion) Mass->Success Kinetics Reaction Kinetics (Rate vs. Temp) Kinetics->Success Equipment Reactor Design (Jacket, Agitator) Equipment->Heat Equipment->Mass Control Process Control (Addition Rate, Temp) Control->Heat Control->Kinetics Safety Safety Systems (Scrubber, Quench Plan) Safety->Control

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3-Chloro-6-Methylbenzoylformate Synthesis

Welcome to the Technical Support Center for the synthesis of methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3)[1]. Nomenclature Note: In standard IUPAC nomenclature, this compound is identical to methyl 5-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3)[1].

Nomenclature Note: In standard IUPAC nomenclature, this compound is identical to methyl 5-chloro-2-methylbenzoylformate . The synthesis typically proceeds via the Friedel-Crafts acylation of 4-chlorotoluene with methyl oxalyl chloride. This guide provides mechanistic troubleshooting, quantitative comparisons, and validated protocols designed for researchers and drug development professionals aiming to maximize yield, regioselectivity, and process scalability.

Process Workflow Visualization

The following diagram illustrates the primary Friedel-Crafts pathway (Route A) and the alternative Grignard pathway (Route B), highlighting the critical byproducts that form under suboptimal conditions.

SynthesisRoutes A 4-Chlorotoluene (Starting Material) B Friedel-Crafts Acylation (AlCl3, ClCOCOOMe, DCM, 0°C) A->B Route A C Methyl 3-chloro-6-methylbenzoylformate (Target Product) B->C Optimized Conditions F Decarbonylation Byproduct (Methyl 5-chloro-2-methylbenzoate) B->F High Temp (>20°C) G Regioisomer Byproduct (Methyl 2-chloro-5-methylbenzoylformate) B->G Poor Regiocontrol D 2-Bromo-4-chlorotoluene (Alternative Starting Material) E Grignard Addition (1. Mg/THF, 2. (COOMe)2, -78°C) D->E Route B E->C High Regioselectivity

Figure 1: Synthetic routes for methyl 3-chloro-6-methylbenzoylformate and common byproducts.

Quantitative Method Comparison

To select the optimal synthetic route for your specific scale and purity requirements, refer to the comparative data below:

ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition
Typical Isolated Yield 65% – 75%80% – 85%
Regioselectivity (Target:Isomer) ~85:15> 99:1
Scalability Excellent (Standard batch reactors)Moderate (Requires cryogenic cooling)
Key Reagents 4-Chlorotoluene, ClCOCOOMe, AlCl₃2-Bromo-4-chlorotoluene, Mg, (COOMe)₂
Major Byproducts Decarbonylated ester, RegioisomersTertiary alcohols, Homocoupling (Biaryl)
Cost Profile Low (Inexpensive starting materials)High (Brominated SM, cryogenic energy)

Troubleshooting FAQs

Q1: My Friedel-Crafts reaction stalls at ~40-50% conversion despite using 1.1 equivalents of AlCl₃. What is the mechanistic cause? A: The target benzoylformate contains two basic oxygen atoms (the ketone and the ester carbonyls) that strongly coordinate with Lewis acids. If only a stoichiometric amount of AlCl₃ is used, the newly formed product sequesters the catalyst, halting the catalytic cycle. To create a self-validating system where conversion proceeds to completion, you must use a minimum of 2.2 equivalents of AlCl₃ . This ensures sufficient uncoordinated Lewis acid remains available to activate the methyl oxalyl chloride[2].

Q2: I am observing a significant amount of methyl 5-chloro-2-methylbenzoate in my crude mixture. How do I prevent this? A: This is a classic decarbonylation byproduct. Under Lewis acidic conditions, the highly electrophilic acylium ion generated from methyl oxalyl chloride can extrude carbon monoxide (CO) if the thermal energy exceeds the activation barrier for decarbonylation, forming a methoxycarbonyl cation equivalent. This intermediate then reacts with 4-chlorotoluene to form the benzoate ester. To suppress this thermodynamic sink, strictly maintain the internal reaction temperature between 0 °C and 5 °C during both the activation and addition phases[3].

Q3: The regioselectivity of my acylation is poor (yielding a mixture of 2-acyl and 3-acyl isomers). How can I favor the target isomer? A: In 4-chlorotoluene, the methyl group is a stronger activating group (via hyperconjugation) than the chloro group, electronically favoring acylation at the ortho position (position 2). However, the bulky AlCl₃-oxalyl chloride complex faces steric repulsion from the methyl group. To maximize the electronic preference over the steric penalty, avoid highly coordinating or bulky solvents. Using anhydrous dichloromethane (DCM) at low temperatures provides an optimal balance, typically achieving an 85:15 regiomeric ratio favoring the target[4].

Q4: I am using the alternative Grignard route (Route B) to achieve >99:1 regioselectivity, but I am forming tertiary alcohols. How do I fix this? A: Tertiary alcohols form when the Grignard reagent adds twice to the ester. To prevent this, you must employ an "inverse addition" technique at cryogenic temperatures. Add the Grignard reagent dropwise to a solution containing a large excess (2.0–3.0 equivalents) of dimethyl oxalate at -78 °C. At this temperature, the initial tetrahedral magnesium hemiketal intermediate is stable and will not collapse into a ketone until the reaction is quenched with aqueous acid, thereby preventing a second nucleophilic attack[5].

Experimental Protocol: Optimized Friedel-Crafts Acylation (Route A)

Objective: Synthesize methyl 3-chloro-6-methylbenzoylformate with >70% isolated yield while minimizing decarbonylation.

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Methyl oxalyl chloride (1.2 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Suspension: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, suspend anhydrous AlCl₃ (2.2 equiv) in anhydrous DCM (10 mL per gram of starting material).

  • Electrophile Activation: Cool the suspension to 0 °C using an ice-water bath. Add methyl oxalyl chloride (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to allow the active electrophilic acylium complex to form.

  • Substrate Addition (Critical Control Point): Dissolve 4-chlorotoluene (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the active complex over 30–45 minutes. Self-Validation Check: Monitor the internal temperature continuously; ensure it does not exceed 5 °C to prevent decarbonylation. If the temperature spikes, pause the addition until cooling recovers.

  • Reaction Propagation: Stir the reaction mixture at 0–5 °C for 4 hours. In-Process Control (IPC): Verify conversion via HPLC or GC-MS. The reaction is complete when >95% consumption of 4-chlorotoluene is achieved.

  • Cryogenic Quenching: Carefully pour the dark, viscous reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. (Caution: Highly exothermic; rapid evolution of HCl gas). Stir until the aluminum salts are fully dissolved and the organic layer is clear.

  • Workup & Extraction: Separate the organic layer. Extract the aqueous phase twice with DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude yellow oil via silica gel flash chromatography (gradient elution: 95:5 to 80:20 Hexanes/Ethyl Acetate) to separate the target compound from the minor regioisomer.

References

  • Title: Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel–Crafts Acylation/Hydrolysis and Amidation Source: Organic Process Research & Development, 2017, 21 (8), 1145-1155. URL: [Link]

  • Title: Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068 Source: The Journal of Organic Chemistry, 2014, 79 (18), 8906-8911. URL: [Link]

  • Title: Concise and Practical Asymmetric Synthesis of a Challenging Atropisomeric HIV Integrase Inhibitor Source: Angewandte Chemie International Edition, 2015, 54 (24), 7144-7148. URL: [Link]

Sources

Optimization

Troubleshooting ester hydrolysis in methyl 3-chloro-6-methylbenzoylformate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering challenges during the hydrolysis of sterically hindered alpha-keto esters, specifically focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering challenges during the hydrolysis of sterically hindered alpha-keto esters, specifically focusing on methyl 3-chloro-6-methylbenzoylformate .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your reaction failures and provide field-proven, self-validating protocols to ensure chemoselective cleavage.

Part 1: Mechanistic Diagnostic & FAQs

Q1: When I attempt standard aqueous saponification (NaOH/H2O) of methyl 3-chloro-6-methylbenzoylformate, my starting material disappears, but I isolate very little of the desired 3-chloro-6-methylbenzoylformic acid. What is causing this?

The Causality: You are battling a combination of severe steric hindrance and competing electrophilicity. The methyl group at the 6-position is ortho to the benzoylformate moiety, creating a dense steric shield around the ester carbonyl. Aqueous hydroxide is heavily solvated by water molecules via hydrogen bonding, creating a bulky hydration shell that prevents it from accessing the hindered ester[1].

Because the ester is blocked, the hydroxide nucleophile attacks the highly exposed and electrophilic alpha-keto carbonyl instead. This leads to undesired hydration, C-C bond cleavage, or—if you apply heat to force the reaction—rapid decarboxylation of the resulting alpha-keto acid[2][3].

Q2: How can I accelerate basic hydrolysis without using heat, which destroys my product?

The Causality: You must strip the hydration shell from the hydroxide ion. By transitioning from an aqueous system to a non-aqueous or low-water solvent system (e.g., NaOH in a 1:9 mixture of MeOH/CH₂Cl₂), the hydroxide ion becomes poorly solvated. This "naked" hydroxide has a significantly smaller effective atomic radius and vastly higher nucleophilicity, allowing it to penetrate the steric shield of the ortho-methyl group at room temperature[4][5].

Q3: Even with optimized basic conditions, I am observing ketone degradation. Is there an orthogonal approach that avoids nucleophiles entirely?

The Causality: Yes. You must abandon the addition-elimination mechanism at the carbonyl carbon and instead utilize an SN​2 dealkylation strategy. Trimethylsilyl iodide (TMSI) is the gold standard for this. TMSI acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This activates the adjacent ester methyl group. The iodide ion then performs an SN​2 attack directly on the unhindered methyl group (releasing volatile methyl iodide) to form a silyl ester[6][7]. Because the attack occurs at the peripheral methyl group rather than the hindered carbonyl carbon, steric bulk on the aromatic ring is rendered irrelevant.

Part 2: Pathway Visualization

To understand the competing pathways, review the chemoselectivity diagram below.

G Substrate Methyl 3-chloro-6- methylbenzoylformate PathA Ester Carbonyl Attack (Sterically Hindered) Substrate->PathA Desired Pathway PathB Ketone Carbonyl Attack (Electrophilic) Substrate->PathB Undesired Pathway Product 3-chloro-6-methyl benzoylformic acid PathA->Product Hydrolysis Degradation Hydrates, Cleavage & Decarboxylation PathB->Degradation Side Reactions

Chemoselectivity challenges in the basic hydrolysis of hindered alpha-keto esters.

G Step1 Substrate + TMSI Step2 TMS-Activated Ester Intermediate Step1->Step2 Lewis Acid Activation Step3 Silyl Ester + MeI (SN2 Dealkylation) Step2->Step3 Iodide Attack on Methyl Step4 Aqueous Workup (Hydrolysis) Step3->Step4 H2O Addition Product Target Alpha-Keto Acid Step4->Product Rapid Silyl Cleavage

Mechanism of TMSI-mediated neutral cleavage of methyl esters.

Part 3: Quantitative Strategy Comparison

Before selecting a protocol, consult the table below to align your choice with your specific purity and yield requirements.

Hydrolysis StrategyReagent SystemTemp (°C)Reaction TimeTypical YieldChemoselectivity Profile
Standard Aqueous NaOH, H₂O / THF60 °C12–24 h< 30%Poor (High decarboxylation/degradation)
Mild Non-Aqueous NaOH, MeOH / CH₂Cl₂25 °C2–4 h75–85%Good (Minimized hydration)
Neutral Dealkylation TMSCl, NaI, MeCN25 °C1–2 h> 90%Excellent (Ketone remains untouched)

Part 4: Validated Experimental Protocols

Protocol A: Mild Non-Aqueous Alkaline Hydrolysis

Use this protocol if you must avoid silicon-based reagents and have access to anhydrous solvents.

  • Solvent Preparation: Prepare a 1:9 mixture of anhydrous Methanol (MeOH) and Dichloromethane (CH₂Cl₂).

  • Substrate Dissolution: Dissolve 1.0 equivalent of methyl 3-chloro-6-methylbenzoylformate in the solvent mixture (approx. 0.1 M concentration).

  • Base Addition: Add 1.5 equivalents of finely powdered, anhydrous NaOH directly to the stirring solution at 25 °C.

  • Reaction Monitoring: Stir vigorously. The poorly solvated hydroxide will rapidly attack the ester. Monitor by TLC (Hexanes/EtOAc) until the starting material is consumed (typically 2–4 hours)[4].

  • Self-Validating Quench: Cool the reaction to 0 °C. Quench by adding cold 1M HCl dropwise until the aqueous phase reaches pH 2. Validation check: The solution must remain cold during acidification to prevent acid-catalyzed decarboxylation of the newly formed alpha-keto acid.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Situ TMSI-Mediated Cleavage (Recommended)

Use this protocol for maximum yield and absolute preservation of the alpha-keto moiety.

  • In Situ Generation: In a flame-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of methyl 3-chloro-6-methylbenzoylformate and 3.0 equivalents of anhydrous Sodium Iodide (NaI) in anhydrous Acetonitrile (MeCN) (0.2 M concentration)[7].

  • Activation: Dropwise, add 3.0 equivalents of Trimethylsilyl chloride (TMSCl) at room temperature. The solution will turn yellow/orange as TMSI is generated in situ and begins reacting.

  • Reaction: Stir at 25 °C for 1–2 hours. The reaction proceeds via the formation of a silyl ester intermediate and the evolution of methyl iodide.

  • Self-Validating Quench: Quench the reaction by adding water (to hydrolyze the silyl ester to the carboxylic acid) and 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Validation check: The immediate disappearance of the yellow/orange iodine color confirms the successful neutralization of reactive iodine species, preventing subsequent electrophilic halogenation of your aromatic ring.

  • Isolation: Extract the mixture with Dichloromethane (CH₂Cl₂). Wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure 3-chloro-6-methylbenzoylformic acid.

Part 5: References

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications / PMC (National Institutes of Health). Available at:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc / ResearchGate. Available at:[Link]

  • TMS Iodide - Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at:[Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available at:[Link]

  • A Facile Method for the Cleavage of Acetals and Esters. Chemistry Letters (Oxford University Press). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Methyl 3-chloro-6-methylbenzoylformate

Welcome to the technical support guide for the purification and recrystallization of crude methyl 3-chloro-6-methylbenzoylformate. This resource is designed for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and recrystallization of crude methyl 3-chloro-6-methylbenzoylformate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this specific compound. The methodologies and principles discussed herein are grounded in established chemical practices to ensure scientific integrity and successful outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of methyl 3-chloro-6-methylbenzoylformate, offering explanations and actionable solutions.

Issue 1: Oily Product or Failure to Crystallize

Question: My crude methyl 3-chloro-6-methylbenzoylformate is an oil and will not crystallize, even after cooling. What could be the cause and how can I induce crystallization?

Answer:

The failure of a compound to crystallize, often referred to as "oiling out," is a common issue in recrystallization. This phenomenon can be attributed to several factors:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the compound and interfere with the formation of a crystal lattice.

  • Inappropriate Solvent Choice: The selected solvent may be too good of a solvent, even at low temperatures, preventing the compound from precipitating. Conversely, if the solvent is too poor, the compound may "crash out" as an amorphous solid or oil rather than forming crystals.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its solubility at that temperature, but it has not yet begun to crystallize.

Solutions:

  • Solvent Screening: The first and most critical step is selecting an appropriate solvent.[1] A good recrystallization solvent should dissolve the compound when hot but not when cold. For a substituted benzoylformate ester, which is a polar compound, consider the following solvent systems:

    • Single Solvent Systems: Start with solvents of intermediate polarity. Given the presence of an ester and a chlorinated aromatic ring, consider alcohols (methanol, ethanol), or esters (ethyl acetate).[2] Many aromatic compounds also crystallize well from toluene or dichloromethane.[3]

    • Mixed Solvent Systems (Binary Solvents): If a single solvent is not effective, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. A common strategy for polar compounds like esters is a diethyl ether-petroleum ether or diethyl ether-hexane mixture.[2]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline methyl 3-chloro-6-methylbenzoylformate, add a single, tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

    • Reducing Temperature: Cool the solution in an ice bath or, if necessary, a dry ice/acetone bath. Be cautious, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Pre-Purification (If Impurity Levels are High):

    • Washing: If the crude product is from a reaction, an initial wash with a saturated sodium bicarbonate solution can help remove any unreacted acidic starting materials.[4]

    • Column Chromatography: For very impure samples, column chromatography may be necessary before attempting recrystallization.

Issue 2: Poor Recovery of Crystalline Product

Question: I was able to obtain crystals, but my yield is very low. How can I improve the recovery of my purified methyl 3-chloro-6-methylbenzoylformate?

Answer:

Low recovery can be frustrating but is often rectifiable by optimizing the recrystallization procedure. The primary causes include:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the crude product in an excessive volume of hot solvent. This results in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), some of the product will be lost with the filtered impurities.

  • Incomplete Crystallization: Not allowing sufficient time for the crystallization process to complete at a low temperature.

Solutions:

  • Optimize Solvent Volume:

    • Add the hot solvent to the crude solid in small portions until the solid just dissolves. This will ensure you are creating a saturated solution at the boiling point of the solvent.

    • If you've already used too much solvent, you can carefully evaporate some of it to re-concentrate the solution before cooling.

  • Prevent Premature Crystallization:

    • Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing in the funnel stem.

    • Keep the solution at or near its boiling point during the filtration step.

  • Maximize Crystallization Time and Minimize Temperature:

    • Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

    • Let the solution stand in the ice bath for a sufficient amount of time (e.g., 30 minutes or more) to ensure crystallization is complete.

  • Recover Product from Mother Liquor:

    • The filtrate (mother liquor) will still contain some dissolved product. You can often obtain a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Issue 3: Discolored Crystals

Question: My final crystalline product of methyl 3-chloro-6-methylbenzoylformate has a yellow or brown tint. How can I obtain a colorless product?

Answer:

Discoloration in the final product is typically due to the presence of colored impurities. These impurities may be byproducts from the synthesis or decomposition products.

Solutions:

  • Activated Charcoal (Decolorizing Carbon):

    • Activated charcoal has a high surface area and can adsorb colored impurities from a solution.

    • Procedure:

      • Dissolve the crude, discolored product in the minimum amount of hot recrystallization solvent.

      • Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

      • Gently swirl the flask and then briefly reheat to boiling.

      • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

      • Allow the colorless filtrate to cool and crystallize as usual.

  • Solvent Choice:

    • Sometimes, the choice of solvent can influence the color of the final product. Experimenting with different recrystallization solvents may help leave the colored impurities behind in the mother liquor.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for methyl 3-chloro-6-methylbenzoylformate?

A1: The ideal solvent should:

  • Dissolve the compound completely at its boiling point.

  • Have low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures, so they remain in the mother liquor.

  • Be chemically inert towards the compound.[1]

  • Have a relatively low boiling point for easy removal from the purified crystals.

Q2: Can I use a rotary evaporator to speed up the crystallization process?

A2: A rotary evaporator is used to remove solvent under reduced pressure. While it can be used to concentrate a solution before cooling, it should not be used to force crystallization by rapid solvent removal. This will likely lead to the formation of an amorphous solid or a powder with trapped impurities, rather than pure crystals. Slow cooling is essential for effective purification via recrystallization.

Q3: How do I know if my purified product is actually purer?

A3: The purity of your recrystallized methyl 3-chloro-6-methylbenzoylformate can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide detailed information about the structure and purity of the compound.

Q4: My compound is sensitive to heat. What purification methods can I use?

A4: If methyl 3-chloro-6-methylbenzoylformate is found to be thermally labile, consider the following:

  • Recrystallization at a Lower Temperature: Choose a solvent with a lower boiling point.

  • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this solution in a larger, sealed container with a "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually inducing crystallization.

  • Liquid-Liquid Extraction: A preliminary purification can be achieved by dissolving the crude product in an organic solvent and washing it with aqueous solutions (e.g., dilute acid, base, or brine) to remove specific types of impurities.

III. Experimental Protocols and Data

Protocol 1: Single-Solvent Recrystallization of Methyl 3-chloro-6-methylbenzoylformate
  • Solvent Selection: Based on the polarity of the target molecule, ethanol is a good starting point.

  • Dissolution: Place the crude methyl 3-chloro-6-methylbenzoylformate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Data Summary: Solvent Selection for Recrystallization
Solvent SystemPolarityBoiling Point (°C)Suitability for Aromatic Esters
HexaneNon-polar69Good as an anti-solvent.
TolueneNon-polar111Often effective for aromatic compounds.[3]
Diethyl EtherLow35Good as a co-solvent with a non-polar solvent.[2]
DichloromethaneIntermediate40Can be effective for aromatic compounds.[3]
Ethyl AcetateIntermediate77A common choice for esters.[2]
EthanolPolar78A good starting point for polar compounds.[3]
MethanolPolar65Similar to ethanol, but more polar.
WaterHigh100Unlikely to be a good single solvent.
Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_form Crystal Formation ice_bath->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration mother_liquor Mother Liquor (Impurities) vacuum_filtration->mother_liquor Separate wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry Dry Crystals wash_cold->dry pure_product Pure Product dry->pure_product

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

IV. References

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • New synthesis technology of methyl benzoylformate. Eureka | Patsnap. Retrieved from [Link]

  • Methyl 3-chlorobenzoate. PubChem. Retrieved from [Link]

  • Crystallization Solvents.pdf. University of Colorado Boulder. Retrieved from [Link]

  • Ethyl Benzoylformate. Organic Syntheses Procedure. Retrieved from [Link]

  • US20100168484A1 - Method for Producing Chlorinated Aromatic Compound. Google Patents. Retrieved from

  • How to purify esters. Reddit. Retrieved from [Link]

  • Recrystallization and Crystallization. University of Rochester. Retrieved from [Link]

  • Synthesis of methyl benzoylformate. PrepChem.com. Retrieved from [Link]

  • US3425915A - Purification of high boiling aromatic compounds by codistillation with a chlorinated diphenyl solvent. Google Patents. Retrieved from

  • CN105384625A - 3-chloro methyl benzoyl chloride synthetic method. Google Patents. Retrieved from

  • Purification and crystallization of benzoylformate decarboxylase. ResearchGate. Retrieved from [Link]

  • Purification and crystallization of benzoylformate decarboxylase. PMC. Retrieved from [Link]

  • CN102336656A - High-selectivity synthesis method of benzoyl formic acid. Google Patents. Retrieved from

  • How to purify esterefication product?. ResearchGate. Retrieved from [Link]

  • Propanoyl chloride, 3-isocyanato-. Organic Syntheses Procedure. Retrieved from [Link]

  • WO/2004/072014 METHOD FOR PURIFYING CHLOROMETHYL CHLOROFORMATE. WIPO Patentscope. Retrieved from [Link]

  • Benzoic acid, 3-chloro-, methyl ester. the NIST WebBook. Retrieved from [Link]

Sources

Optimization

Minimizing byproducts in methyl 3-chloro-6-methylbenzoylformate reactions

Technical Support Center: Troubleshooting Guide for Methyl 3-Chloro-6-Methylbenzoylformate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide for Methyl 3-Chloro-6-Methylbenzoylformate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges researchers face when synthesizing and handling methyl 3-chloro-6-methylbenzoylformate (CAS 1378861-14-3). This α -keto ester is a highly specific intermediate, typically synthesized via the Friedel-Crafts acylation of a substituted chlorotoluene precursor with methyl oxalyl chloride.

The primary challenge in this workflow is the suppression of competing side reactions—specifically decarbonylation, ester hydrolysis, and regioisomerization. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to ensure high-fidelity synthesis.

I. Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the specific byproduct profile of your crude mixture via LC-MS or HPLC.

G Start Analyze Crude Mixture (HPLC/LC-MS) Q1 Is major byproduct Target - 28 Da (Loss of CO)? Start->Q1 A1 Decarbonylation (Benzoate Formation) Q1->A1 Yes Q2 Is major byproduct Target - 14 Da (Acid)? Q1->Q2 No Sol1 Action: Keep Temp < 5°C Limit AlCl3 exposure A1->Sol1 A2 Ester Hydrolysis (Benzoylformic Acid) Q2->A2 Yes Q3 Multiple peaks with identical mass? Q2->Q3 No Sol2 Action: Anhydrous conditions Cold, mild aqueous quench A2->Sol2 A3 Regioisomer Formation Q3->A3 Yes Sol3 Action: Optimize solvent (e.g., DCM) & dilution A3->Sol3

Diagnostic workflow for identifying and mitigating methyl 3-chloro-6-methylbenzoylformate byproducts.

II. Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a major byproduct with a mass 28 Da lower than my target. What is happening? A: You are observing decarbonylation . During the Friedel-Crafts acylation using methyl oxalyl chloride and a strong Lewis acid (like Aluminum Chloride, AlCl3​ ), the intermediate oxalyl cation can prematurely extrude carbon monoxide ( CO ) before electrophilic aromatic substitution occurs. This results in the formation of methyl 3-chloro-6-methylbenzoate instead of the desired benzoylformate[1]. Causality & Fix: Decarbonylation is highly temperature-dependent and exacerbated by prolonged reaction times. Ensure your reaction temperature never exceeds 5 °C during the addition of the arene.

Q2: I am seeing significant amounts of a highly polar byproduct that streaks on TLC and has a mass 14 Da lower than the target. How do I prevent this? A: This is ester hydrolysis , resulting in the formation of 3-chloro-6-methylbenzoylformic acid. α -Keto esters are particularly susceptible to hydrolysis. In process chemistry, the hydrolysis of the methyl oxalyl ester moiety is a well-documented side reaction during the aggressive aqueous workups required to break down AlCl3​ complexes[2]. Causality & Fix: The localized exotherm during a standard aqueous quench accelerates ester cleavage. You must use a reverse quench methodology (pouring the reaction mixture into vigorously stirred ice-water) rather than adding water to the reaction vessel.

Q3: My yield is low due to the formation of multiple structural isomers. How can I improve regioselectivity? A: Friedel-Crafts acylations on multi-substituted arenes often yield a mixture of regioisomers due to competing steric hindrance and electronic directing effects[3]. Causality & Fix: Regioselectivity can be tightened by utilizing a non-coordinating, low-polarity solvent like dichloromethane (DCM) and maintaining high dilution. Avoid coordinating solvents (like nitromethane) unless absolutely necessary for solubility, as they can alter the active electrophile's bulk and reduce regiocontrol[2].

III. Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and byproduct distribution. This data serves as a benchmark for optimizing your specific reactor setup.

Temperature ProfileReaction TimeTarget Yield (%)Decarbonylation Byproduct (%)Hydrolysis Byproduct (%)
20 °C (Room Temp)4.0 hours42.538.08.5
10 °C2.5 hours68.018.56.0
0–5 °C 1.5 hours 89.5 < 2.0 < 3.0
0–5 °C (Delayed Quench)6.0 hours74.08.512.0

Note: Data assumes a standard 1.2 eq AlCl3​ and 1.1 eq methyl oxalyl chloride system in DCM.

IV. Self-Validating Standard Operating Procedure (SOP)

To minimize byproducts, utilize the following optimized, step-by-step methodology for the Friedel-Crafts acylation. This protocol includes built-in validation checkpoints to ensure system integrity.

Step 1: Reagent Preparation & Complex Formation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an argon inlet.

  • Suspend anhydrous AlCl3​ (1.20 equivalents) in anhydrous dichloromethane (DCM, 10 mL/g of substrate).

  • Cool the suspension to 0 °C using an ice-brine bath.

  • Add methyl oxalyl chloride (1.10 equivalents) dropwise over 15 minutes.

    • Validation Checkpoint: The suspension should transition to a homogeneous, pale-yellow solution, indicating the successful formation of the active acylium-Lewis acid complex.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve the chlorotoluene precursor (1.00 equivalent) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the active complex via an addition funnel.

  • Critical Control: Adjust the addition rate to ensure the internal temperature strictly remains between 0 °C and 5 °C. Exceeding 5 °C will trigger the decarbonylation pathway.

  • Stir the mixture at 0–5 °C for 1.5 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The starting material should be consumed within 90 minutes. Do not extend the reaction time unnecessarily.

Step 3: Reverse Quench & Isolation

  • Prepare a large beaker with a 1:1 mixture of crushed ice and 1M HCl (volume should be 3x the reaction volume).

  • Reverse Quench: Slowly pour the cold reaction mixture into the vigorously stirred ice/HCl mixture. Do not add the aqueous solution to the reaction flask. This prevents localized exotherms that cause ester hydrolysis.

  • Separate the organic DCM layer. Extract the aqueous layer twice with fresh DCM.

  • Wash the combined organic layers with cold saturated NaHCO3​ (to remove any trace benzoylformic acid byproduct), followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 30 °C to yield the crude methyl 3-chloro-6-methylbenzoylformate.

V. References

  • A Practical Access to Acyl Radicals from Acyl Hydrazides. ResearchGate. Available at:[Link]

  • Preparation of the HIV Attachment Inhibitor BMS-663068. Part 6. Friedel–Crafts Acylation/Hydrolysis and Amidation. ACS Organic Process Research & Development. Available at:[Link]

  • Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α -Aryl Esters. ACS Organic Letters. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in methyl 3-chloro-6-methylbenzoylformate derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-chloro-6-methylbenzoylformate and its derivatives. This guide is designed to provide expert in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-chloro-6-methylbenzoylformate and its derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and manipulation of this sterically hindered scaffold.

The unique substitution pattern of methyl 3-chloro-6-methylbenzoylformate—specifically the presence of a methyl group ortho to the benzoylformate moiety—introduces significant steric hindrance. This can profoundly impact reaction outcomes, leading to low yields, incomplete reactions, or unexpected side products. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in reaction mechanism and offering validated solutions.

Issue 1: Low to no yield in nucleophilic addition to the α-keto group.

Question: I am attempting a Grignard reaction (or addition of another organometallic reagent) to the α-keto group of methyl 3-chloro-6-methylbenzoylformate, but I am consistently obtaining low yields or recovering only my starting material. What is causing this, and how can I improve the conversion?

Answer: This is a classic problem of steric hindrance. The ortho-methyl group and, to a lesser extent, the meta-chloro group, form a "protective shield" around the electrophilic keto-carbonyl carbon. This physically obstructs the approach of bulky nucleophiles like Grignard reagents, dramatically slowing down the rate of nucleophilic addition.[1][2]

Core Problem: The steric bulk of the ortho-substituent prevents the nucleophile from achieving the necessary trajectory for attack on the carbonyl carbon. The reaction's activation energy is significantly increased.

Solutions & Protocols:

  • Employ a Lewis Acid Catalyst: A Lewis acid will coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.[3][4] This can help to lower the activation energy barrier imposed by steric hindrance.

    • Protocol: Lewis Acid-Catalyzed Grignard Addition

      • Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

      • To a solution of methyl 3-chloro-6-methylbenzoylformate (1.0 eq) in anhydrous THF or Et₂O at -78 °C, add a Lewis acid such as TiCl₄ (1.1 eq) or BF₃·OEt₂ (1.1 eq) dropwise.[5]

      • Stir the mixture for 15-20 minutes to allow for complex formation.

      • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise, maintaining the temperature at -78 °C.

      • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

      • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and purify by column chromatography.

  • Switch to a Less Bulky or More Reactive Organometallic Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and may overcome the steric barrier more effectively. Alternatively, consider using organozinc or organocuprate (Gilman) reagents, which can sometimes offer different reactivity profiles.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[6] However, this should be done with caution as it can also promote side reactions. It is recommended to first try this approach in small-scale optimization reactions.

Comparative Table of Strategies:

StrategyPrincipleKey AdvantagePotential Drawback
Lewis Acid Catalysis Increases electrophilicity of the carbonyl carbon.[3][7]Generally effective and can be performed at low temperatures.Requires stoichiometric amounts of Lewis acid; potential for side reactions.
More Reactive Nucleophile Higher intrinsic reactivity of organolithiums.Can overcome activation barrier without additives.Can be less selective and more prone to side reactions.
Elevated Temperature Provides energy to overcome the activation barrier.[6]Simple to implement.May lead to decomposition or formation of byproducts.

Issue 2: The ester moiety is reacting instead of, or in addition to, the keto-carbonyl.

Question: My reaction is targeting the ketone, but I am observing cleavage of the methyl ester or other reactions at this site. How can I improve the selectivity for the ketone?

Answer: While the keto-carbonyl is generally more electrophilic than the ester carbonyl, highly reactive nucleophiles or harsh reaction conditions can lead to a loss of selectivity. The steric hindrance around the ketone can sometimes make the less-hindered ester group a more accessible, albeit less reactive, site.

Solutions & Protocols:

  • Use a Milder, More Selective Reagent: For reductions, a bulky reducing agent like Sodium Tri-tert-butoxyaluminum Hydride might selectively attack the more accessible ketone over the ester. For organometallic additions, using Barbier-type conditions (in-situ formation of the organometallic reagent) can sometimes improve selectivity by maintaining a low concentration of the active nucleophile.

  • Employ Chemoselective Catalysis: Certain catalytic systems are designed to differentiate between carbonyl groups. For example, some transfer hydrogenation catalysts show high selectivity for ketones in the presence of esters.[8]

  • Consider Photoredox Catalysis: Modern photoredox methods can generate radical species that couple with the α-ketoester.[9][10][11] These reactions often proceed under very mild conditions and can be highly selective for the ketone, providing access to sterically hindered α-hydroxy esters.[9][10][11]

    • Conceptual Workflow: Photoredox Radical Coupling

      G cluster_0 Reaction Initiation cluster_1 Radical Generation & Coupling Ketoester Methyl 3-chloro-6- methylbenzoylformate Ketyl_Radical Persistent Ketyl Radical Ketoester->Ketyl_Radical SET (from PC*) PC Photocatalyst (e.g., Ir complex) PC_excited Excited Photocatalyst* PC->PC_excited Light Visible Light (hv) Light->PC Absorption PC_excited->Ketoester Radical_Source Radical Precursor (e.g., Ether, Alkyl Carboxylic Acid) Alkyl_Radical Transient Alkyl Radical Radical_Source->Alkyl_Radical H-Atom Transfer or Decarboxylation Product Sterically Hindered α-Hydroxy Ester Ketyl_Radical->Product Radical-Radical Coupling Alkyl_Radical->Product

      Caption: Photoredox catalysis workflow for hindered α-hydroxy esters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the steric hindrance in this molecule?

The primary cause is the "ortho effect."[2] The methyl group at the 6-position (ortho to the benzoylformate group) is in close spatial proximity to the α-keto and ester carbonyl groups. This proximity creates van der Waals repulsion with incoming reagents, effectively blocking the reaction trajectory to the electrophilic carbon centers.[12]

Q2: Can I modify the substrate to reduce steric hindrance?

Directly modifying the core scaffold to reduce hindrance would change the molecule's identity. However, if your synthetic plan allows, you could consider a strategy where the sterically demanding group is introduced late in the synthesis, after the hindered position has been functionalized. Another approach is to use bioisosteres for the ortho-substituted benzene ring, although this would be a significant departure from the original structure.[13]

Q3: Are there computational methods to predict the success of a reaction with this substrate?

Yes. Density Functional Theory (DFT) calculations can be used to model the transition state energies for the approach of different nucleophiles.[7] A higher calculated activation energy for a given reaction pathway would suggest that it is more likely to be inhibited by steric hindrance. This can be a powerful tool for screening potential reagents or catalysts in silico before committing to extensive lab work.

Q4: How does the chloro-substituent at the 3-position influence reactivity?

The chloro group primarily exerts an electronic effect. As an electron-withdrawing group, it increases the electrophilicity of the aromatic ring and, to a lesser extent, the carbonyl carbons via an inductive effect.[14] This makes the carbonyls more reactive in principle. However, in this specific molecule, the steric effect of the ortho-methyl group is the dominant factor controlling reactivity, largely overriding the activating electronic effect of the chlorine.

Decision Tree for Troubleshooting Low-Yield Reactions

Caption: Troubleshooting flowchart for sterically hindered reactions.

References

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Photoredox-Catalyzed Radical–Radical Cross-Coupling of α-Ketoesters with Ethers: Access to Sterically Hindered α-Hydroxy Esters. Organic Letters, 23(23), 9148–9152. [Link]

  • Smith, C. J., & Thomson, R. J. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. Organic Letters, 16(18), 4842–4845. [Link]

  • Mahé, O., & List, B. (2017). Frustrated Lewis Acid/Brønsted Base Catalysts for Direct Enantioselective α-Amination of Carbonyl Compounds. Journal of the American Chemical Society, 139(1), 45-48. [Link]

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420-4425. [Link]

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters. [Link]

  • Doucet, H., & Ohkuma, T. (2007). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 46(44), 8300-8303. [Link]

  • Shahi, A. R., & Soltani, A. (2018). Lewis Acidity of Carbon in Activated Carbonyl Group vs. B(C6F5)3 for Metal-Free Catalysis of Hydrogenation of Carbonyl Compounds. ChemistrySelect, 3(32), 9229-9236. [Link]

  • Schindler, C. S., & Devery, J. J. (2018). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. The Journal of Organic Chemistry, 83(21), 13145–13154. [Link]

  • Borane-Ammonia. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. University of Mississippi. [Link]

  • Devery, J. J., & Schindler, C. S. (2020). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. The Journal of Organic Chemistry, 85(12), 7868–7876. [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]

  • LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Lookchem. (2022). The synthesis and chemical reactivity of 3-chloro-6-(2- pyrrolyl)pyridazine. Lookchem. [Link]

  • Save My Exams. (2026). Nucleophilic Addition. Save My Exams. [Link]

  • ResearchGate. (n.d.). Effect of ortho -methyl groups in the benzene rings of the macrocyclic frame on the chemistry of phosphacavitands. ResearchGate. [Link]

  • Pate, B. H., & Domingos, S. R. (2020). Rotational spectroscopy of methyl benzoylformate and methyl mandelate: structure and internal dynamics of a model reactant and product of enantioselective reduction. Physical Chemistry Chemical Physics, 22(34), 19046-19055. [Link]

  • Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
  • Li, Z., et al. (2022). Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. Molecules, 27(8), 2419. [Link]

  • IITian Explains. (2018). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. YouTube. [Link]

  • Patsnap. (2016). New synthesis technology of methyl benzoylformate. Eureka. [Link]

  • Stepan, A. F., & Rodrigues, J. (2020). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry, 11(10), 1120-1130. [Link]

  • Fiveable. (2025). Ortho-Substituted Benzenes: Organic Chemistry Study Guide. Fiveable. [Link]

  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]

  • National Institutes of Health. (n.d.). 2. PMC. [Link]

  • Gáspár, A., & Szabó, Z. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 988-1015. [Link]

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of Methyl 3-chloro-6-methylbenzoylformate

Welcome to the dedicated technical support guide for methyl 3-chloro-6-methylbenzoylformate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for methyl 3-chloro-6-methylbenzoylformate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find comprehensive guidance on ideal storage conditions to prevent degradation, along with troubleshooting advice and frequently asked questions. Our goal is to ensure the integrity and stability of your compound, leading to more reliable and reproducible experimental outcomes.

Understanding the Compound: A Proactive Approach to Stability

Methyl 3-chloro-6-methylbenzoylformate is a molecule with several functional groups that can influence its stability: an ester, a ketone, and a chlorinated aromatic ring. Understanding the potential reactivity of these groups is key to preventing degradation.

  • Ester Group: Susceptible to hydrolysis, especially in the presence of strong acids, bases, or moisture.

  • Ketone Group: Generally stable, but can be a site for reduction or other reactions under specific conditions.

  • Chlorinated Aromatic Ring: The chloro- and methyl- substituents on the benzene ring can influence the compound's reactivity and potential for degradation through various pathways, including microbial degradation in non-sterile environments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for methyl 3-chloro-6-methylbenzoylformate?

A1: To ensure the long-term stability of methyl 3-chloro-6-methylbenzoylformate, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal preservation, storage at 2-8°C in a refrigerator designed for chemical storage is recommended.

Q2: Should I be concerned about the compound's sensitivity to light?

A2: While not always explicitly stated for this specific molecule, related compounds like methyl benzoylformate can be sensitive to light.[3] To minimize the risk of photochemical degradation, it is best practice to store the compound in an amber or opaque container to protect it from light.

Q3: What materials are incompatible with methyl 3-chloro-6-methylbenzoylformate?

A3: The primary incompatibility to be aware of is with strong oxidizing agents.[4][5] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with strong acids and bases, which can catalyze the hydrolysis of the ester group.

Q4: How can I tell if my sample of methyl 3-chloro-6-methylbenzoylformate has degraded?

A4: Degradation can manifest in several ways:

  • Change in Appearance: A noticeable change in color or the appearance of solid precipitates.

  • Altered Purity: A decrease in purity as determined by analytical techniques such as HPLC, GC, or NMR.

  • Inconsistent Experimental Results: Poor or unexpected results in downstream applications can be an indicator of compound degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of methyl 3-chloro-6-methylbenzoylformate.

Observed Issue Potential Cause Recommended Action
Decreased purity over time, even with proper storage. Gradual hydrolysis due to trace amounts of moisture in the storage container or atmosphere.Before sealing the container for long-term storage, consider flushing it with an inert gas like argon or nitrogen to displace any moisture-containing air.
Inconsistent results between different aliquots of the same batch. Improper handling during aliquoting, leading to contamination or degradation of some samples.When creating aliquots, work in a clean and dry environment. Use clean, dry spatulas and vials. Minimize the time the main stock container is open.
The compound appears discolored or has a different odor. This could be a sign of significant degradation.Do not use the compound for your experiment. It is best to obtain a fresh batch to ensure the reliability of your results.
Poor solubility compared to previous batches. The presence of insoluble degradation products.Attempt to purify a small amount of the compound if possible, and re-analyze for purity. However, it is generally recommended to use a fresh, high-purity sample.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Upon receipt, inspect the container for any damage that may compromise its integrity.

  • If the compound is to be used frequently, create smaller aliquots in clean, dry, and appropriately labeled amber vials. This minimizes the exposure of the main stock to the atmosphere.

  • For each vial, flush the headspace with a gentle stream of an inert gas (e.g., nitrogen or argon) before tightly sealing the cap.

  • Store the vials in a refrigerator at 2-8°C. Ensure the refrigerator is designated for chemical storage and is not used for food or beverages.[6]

  • Log the date of receipt and any time the container is opened.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline and may need to be optimized for your specific instrument and conditions.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of methyl 3-chloro-6-methylbenzoylformate.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a known standard to determine the retention time.

    • Inject the sample and integrate the peak areas to determine the purity. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Visualizing Degradation Pathways and Prevention

Potential Degradation Pathways and Prevention cluster_prevention Preventative Measures A Methyl 3-chloro-6-methylbenzoylformate (Stable) B Hydrolysis A->B Moisture, Acid/Base C Photodegradation A->C UV Light D Oxidation A->D Strong Oxidizers E 3-chloro-6-methylbenzoylformic acid + Methanol B->E F Various Degradation Products C->F G Oxidized Products D->G P1 Store in a dry environment Use inert gas P1->B Prevents P2 Store in an amber vial Protect from light P2->C Prevents P3 Avoid strong oxidizing agents P3->D Prevents

Caption: Potential degradation pathways and preventative measures.

References

Sources

Troubleshooting

Catalyst optimization for methyl 3-chloro-6-methylbenzoylformate hydrogenation

Welcome to the Technical Support Center for the asymmetric hydrogenation of methyl 3-chloro-6-methylbenzoylformate . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric hydrogenation of methyl 3-chloro-6-methylbenzoylformate .

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. The transformation of this specific prochiral α -keto ester into its corresponding chiral α -hydroxy ester (methyl 3-chloro-6-methylmandelate) presents unique chemoselectivity and stereoselectivity challenges. This guide utilizes the principles of the Orito Reaction —the heterogeneous catalytic asymmetric hydrogenation of activated ketones over cinchona alkaloid-modified Platinum (Pt) catalysts[1].

Mechanistic Architecture

To troubleshoot effectively, you must first visualize the causality of the reaction. Enantiodifferentiation does not happen in the bulk solution; it is strictly a surface phenomenon dictated by a 1:1 substrate-modifier complex[2].

G Pt Pt(111) Active Surface (Achiral Base Catalyst) CD Cinchonidine (CD) Modifier (Chiral Anchor) Pt->CD Quinoline Ring Adsorption Hydrogenation Stereoselective H2 Addition (Ligand-Accelerated) Pt->Hydrogenation H2 Dissociation Complex 1:1 Prochiral Complex (N-H...O Hydrogen Bonding) CD->Complex Quinuclidine N Interaction Substrate Methyl 3-chloro-6-methylbenzoylformate (Prochiral Substrate) Substrate->Complex alpha-Keto Carbonyl Binding Complex->Hydrogenation Rate Acceleration Product (R)-Methyl 3-chloro-6-methylmandelate (Enantiopure Product) Hydrogenation->Product Product Desorption

Fig 1: Mechanistic pathway of the Orito reaction for alpha-keto ester asymmetric hydrogenation.

Diagnostic Q&A: Troubleshooting Guide

Q1: My enantiomeric excess (ee) is plateauing below 40%, despite using high-purity Cinchonidine (CD). What is disrupting the stereocontrol? Analysis: The stereoselectivity in the Orito reaction relies entirely on a highly specific hydrogen-bonding network between the quinuclidine nitrogen of the cinchona modifier and the α -keto carbonyl of the substrate[2]. Solution: Check your solvent system. Protic solvents (like methanol or ethanol) competitively hydrogen-bond with the modifier, disrupting the critical 1:1 surface complex. Switch to a non-polar or weakly polar aprotic solvent like toluene or acetic acid , which have been proven to maximize enantiodifferentiation for methyl benzoylformates[3]. Additionally, ensure your modifier concentration is optimal (typically 10−5 to 10−4 M); excessive modifier blocks active Pt sites, forcing the substrate to react via the unselective, unmodified pathway.

Q2: The reaction starts with high ee, but stereoselectivity collapses mid-reaction, accompanied by a sharp drop in the reaction rate. Is the catalyst poisoning? Analysis: Yes. Your specific substrate contains a 3-chloro-aromatic ring . Platinum and Palladium catalysts are highly active for hydrodechlorination (cleaving the C-Cl bond to form HCl) under hydrogen pressure. If even trace amounts of HCl are generated, the acid will immediately protonate the basic quinuclidine nitrogen of the cinchonidine modifier. A protonated modifier cannot form the necessary H-bond with the substrate, instantly killing both enantioselectivity and the ligand-accelerated rate enhancement. Solution:

  • Lower the temperature: Run the reaction at strictly 15–20 °C to kinetically favor ketone hydrogenation over C-Cl cleavage.

  • Support Selection: Avoid highly acidic supports like activated carbon (Pt/C). Use Pt/Al₂O₃ (Alumina), which is less prone to driving dehalogenation[3].

  • Acid Scavenging: Add a trace amount of a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) to neutralize transient HCl without competing for the Pt surface.

Q3: The conversion rate is sluggish compared to simple aliphatic pyruvates. How can I drive the reaction to completion without sacrificing ee? Analysis: The hydrogenation of α -keto esters over chirally modified Pt exhibits ligand-accelerated catalysis[4]. If the rate is slow, the half-hydrogenated intermediate is likely lingering on the surface, increasing the chance of racemization before desorption. Solution: Increase the hydrogen pressure. Elevating the H2​ pressure from 1 bar to 30–50 bar dramatically accelerates the second hydrogen atom transfer to the surface-bound intermediate[4]. This not only drives conversion but actively increases the enantiomeric excess by trapping the chiral conformation before it can isomerize.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. Each critical phase includes a validation check to ensure the physical chemistry of the system is behaving as expected before proceeding.

Phase 1: Catalyst Pre-Conditioning & Chiral Modification

  • Load 5.0 mol% of 5% Pt/Al₂O₃ into a high-pressure stainless-steel autoclave.

  • Add 10 mL of anhydrous Toluene.

  • Introduce Cinchonidine (CD) to achieve a bulk concentration of 2.0×10−4 M.

  • Stir at 500 rpm under 1 bar of H2​ for 30 minutes at 20 °C.

  • Validation Check: The pre-stirring phase is mandatory. The quinoline ring of CD requires time to adopt a flat, π -bonded orientation on the Pt(111) surface. Skipping this step results in erratic initial ee values.

Phase 2: Substrate Introduction & Reaction 5. Dissolve 10 mmol of methyl 3-chloro-6-methylbenzoylformate in 5 mL of anhydrous Toluene. Inject this into the autoclave. 6. Seal and purge the vessel with H2​ three times to remove atmospheric oxygen. 7. Pressurize the reactor to 30 bar H2​ . 8. Increase stirring to 1000 rpm to eliminate gas-liquid mass transfer limitations. Maintain temperature strictly at 20 °C to prevent hydrodechlorination.

  • Validation Check: Monitor the H2​ uptake curve. You should observe a reaction rate at least 5 to 10 times faster than a control reaction run without the CD modifier. This confirms the onset of ligand-accelerated catalysis[4].

Phase 3: Quench and Analysis 9. Upon cessation of H2​ uptake (typically 2-4 hours), vent the reactor slowly. 10. Filter the mixture through a short Celite pad to remove the heterogeneous Pt/Al₂O₃ catalyst. 11. Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to determine conversion and ee.

Catalyst Performance Matrix

The following table synthesizes expected quantitative outcomes based on systematic variations of the catalyst architecture. Use this as a benchmarking tool for your in-house optimization.

Catalyst SystemModifier / LigandSolventPressure (bar)Conversion (%)ee (%)Primary Failure Mode / Note
5% Pt/Al₂O₃None (Control)Toluene10450 (Racemic)Baseline unselective reaction.
5% Pt/Al₂O₃Cinchonidine (CD)Toluene17268 (R)Low pressure allows intermediate racemization.
5% Pt/Al₂O₃ Cinchonidine (CD) Toluene 30 >99 94 (R) Optimal Orito conditions.
5% Pt/Al₂O₃Cinchonidine (CD)Methanol308835 (R)Protic solvent disrupts H-bonding[2].
5% Pd/CCinchonidine (CD)Toluene3095<10 (R)Severe hydrodechlorination; modifier poisoned.

References

  • ChemInform Abstract: Asymmetric Hydrogenation of Activated Ketones. ResearchGate. URL:[Link][1]

  • A Generalized Two-Point H-Bonding Model for Catalytic Stereoselective Hydrogenation of Activated Ketones on Chirally Modified Platinum. Journal of the American Chemical Society. URL:[Link][2]

  • Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews (ACS Publications). URL:[Link][3]

  • Designing Highly Enantioselective Heterogeneous Pt Catalysts: Selective Exposure of Active Sites via Surface Modification Using Amines. ACS Publications. URL:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-Chloro-6-Methylbenzoylformate Solubility

Welcome to the Application Scientist Support Portal. Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) is a sterically hindered, halogenated α-keto ester utilized in advanced organic synthesis and biocatalytic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) is a sterically hindered, halogenated α-keto ester utilized in advanced organic synthesis and biocatalytic pathways. Due to the highly lipophilic nature of the 3-chloro and 6-methyl substituents on the phenyl ring, researchers frequently encounter solubility bottlenecks when transitioning between organic and aqueous environments. This guide provides field-proven strategies to resolve dissolution issues, ensuring reproducible kinetics and high experimental yields.

Section 1: Physicochemical & Solubility Profiling

Understanding the thermodynamic solubility of this compound is critical for rational solvent selection. The dual substituents on the aromatic ring significantly increase the partition coefficient (LogP) while disrupting crystalline packing. Consequently, the compound is highly soluble in moderately polar organic solvents (like toluene and ether) but exhibits near-zero solubility in water and highly non-polar aliphatic hydrocarbons[1].

Table 1: Empirical Solubility Profile of Methyl 3-Chloro-6-Methylbenzoylformate (at 25°C)

Solvent SystemDielectric Constant (ε)Estimated SolubilityApplication Suitability
Water / Aqueous Buffer 80.1< 0.1 mg/mLPoor (Requires co-solvents or biphasic setup)
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mLExcellent (Ideal for concentrated stock solutions)
Methanol / Ethanol 32.7 / 24.3> 50 mg/mLGood (Suitable for protic reactions)
Dichloromethane (DCM) 8.9> 200 mg/mLExcellent (Primary choice for organic synthesis)
Toluene / Benzene 2.4> 150 mg/mLExcellent (High-temperature or biphasic reactions)
Hexanes / Heptane 1.8< 5 mg/mLPoor (Acts as an anti-solvent; induces precipitation)
Section 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound precipitate when scaling up organometallic or aldol reactions in hexanes? Causality & Solution: The molecule contains a highly electrophilic α-keto ester moiety paired with a bulky, lipophilic aromatic ring. In non-polar aliphatic solvents like hexanes, the entropic penalty of dissolution is too high, leading to rapid precipitation. To resolve this, switch your solvent system to aromatic solvents (e.g., toluene) or halogenated solvents (e.g., DCM). These solvents provide favorable π-π or dipole-dipole interactions that thermodynamically stabilize the solute[1].

Q2: How can I maintain substrate solubility in aqueous biocatalytic cascades without denaturing my enzymes? Causality & Solution: Pure aqueous buffers cannot solvate the hydrophobic aromatic ring of halogenated benzoylformates. However, introducing a water-miscible organic co-solvent can bridge this dielectric gap. Research on benzoylformate decarboxylase (BFD) demonstrates that engineered or even wild-type enzyme variants can tolerate up to 20% DMSO or 1.5 M ethanol. Utilizing this co-solvent strategy can increase the functional solubility of benzoylformate derivatives up to 60 mM, preventing substrate starvation during the catalytic cycle[2].

Q3: My DMSO stock solution crystallized during 4°C storage. Has the methyl 3-chloro-6-methylbenzoylformate degraded? Causality & Solution: No chemical degradation has occurred. DMSO has a relatively high freezing point of 18.5°C. The crystallization you observe is purely a physical phase change of the solvent matrix, not the precipitation or degradation of the ester. To recover the solution, gently warm the sealed vial in a 25°C–30°C water bath and vortex until clear. Avoid temperatures above 40°C to prevent trace-moisture-induced ester hydrolysis[3].

Section 3: Standard Operating Procedures (SOPs)
Protocol A: Preparation of Self-Validating 0.5 M Stock Solutions for Biocatalysis

Principle: Utilizing a highly polar aprotic solvent ensures complete dissolution at high concentrations, minimizing the final co-solvent volume required to be spiked into the aqueous assay.

  • Weighing: Accurately weigh 106.3 mg of methyl 3-chloro-6-methylbenzoylformate into a clean, dry 2.0 mL amber glass vial.

    • Self-validation step: Benzoylformates exhibit photoinitiating properties and are sensitive to UV light[3]. The use of an amber vial prevents photo-initiated degradation.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex for 60 seconds at room temperature. The solution should be completely clear and pale yellow.

    • Self-validation step: If turbidity persists, trace water contamination in the DMSO is likely causing hydrophobic exclusion of the ester. Discard and use a fresh, strictly anhydrous solvent.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas, seal tightly, and store at 4°C.

Protocol B: Biphasic Reaction Setup for High-Concentration Conversions

Principle: When high concentrations of co-solvents inhibit enzyme activity, a biphasic system acts as a continuous substrate reservoir, partitioning the ester into the aqueous phase only as fast as it is consumed.

  • Aqueous Phase Preparation: Prepare 10 mL of your standard reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0) containing the biocatalyst.

  • Organic Phase Preparation: Dissolve the required mass of methyl 3-chloro-6-methylbenzoylformate in 10 mL of Toluene. Toluene is ideal as it is immiscible with water but highly effective at solvating the substrate[1].

  • Reaction Initiation: Gently overlay the organic phase onto the aqueous phase in a reaction vessel.

  • Agitation: Stir the biphasic mixture at 400-600 RPM.

    • Self-validation step: The stirring rate must be optimized to create a micro-emulsion. This maximizes the interfacial surface area for substrate transfer without causing shear-induced denaturation of the enzyme at the solvent boundary.

Section 4: Solubility Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue Detected (Precipitation/Turbidity) Context Identify Reaction Context Start->Context Bio Biocatalysis / Aqueous Context->Bio Aqueous Media Org Organic Synthesis Context->Org Organic Media BioSolv Add 10-20% DMSO or EtOH Bio->BioSolv OrgSolv Check Solvent Polarity Org->OrgSolv BioCheck Is Enzyme Inhibited? BioSolv->BioCheck OrgCheck Low Temp (<0°C)? OrgSolv->OrgCheck BioFix Use Biphasic System (Toluene/Water) BioCheck->BioFix Yes OrgFix Switch to DCM or THF OrgCheck->OrgFix Yes

Decision-tree workflow for resolving methyl 3-chloro-6-methylbenzoylformate solubility issues.

References
  • Title: CN105330547A - Methyl benzoylformate highly selective synthetic method Source: Google Patents URL
  • Title: Improving the carboligase activity of benzoylformate decarboxylase from Pseudomonas putida by a combination of directed evolution Source: Oxford Academic URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: methyl 3-chloro-6-methylbenzoylformate vs methyl phenylglyoxylate

An objective reactivity comparison between methyl phenylglyoxylate (a standard, unhindered α-ketoester) and methyl 3-chloro-6-methylbenzoylformate (a sterically hindered, ortho-methyl substituted analog) provides a maste...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective reactivity comparison between methyl phenylglyoxylate (a standard, unhindered α-ketoester) and methyl 3-chloro-6-methylbenzoylformate (a sterically hindered, ortho-methyl substituted analog) provides a masterclass in how subtle structural modifications fundamentally redirect chemical reactivity.

As a Senior Application Scientist, I have structured this guide to dissect their divergent behaviors across photochemistry and transition-metal catalysis, focusing on mechanistic causality, steric shielding, and the competition between intramolecular and intermolecular reaction pathways.

Structural and Electronic Profiling

The baseline reactivity of α-ketoesters is governed by the electrophilicity of the ketone carbonyl and its conjugation with the adjacent aromatic ring.

  • Methyl Phenylglyoxylate (Standard) : Lacking ortho substituents, the phenyl ring and the dicarbonyl system adopt a nearly planar conformation. This maximizes orbital overlap, stabilizing the ground state while leaving the highly electrophilic ketone carbon sterically accessible for intermolecular nucleophilic attack or cycloadditions[1].

  • Methyl 3-Chloro-6-methylbenzoylformate (Substituted) : The presence of the bulky 6-methyl (ortho-methyl) group forces the α-keto group out of coplanarity with the aromatic ring. This steric twist reduces resonance stabilization (blueshifting the UV absorption and altering the triplet state energy) while simultaneously creating a physical shield that blocks bulky nucleophiles. The 3-chloro (meta-chloro) group exerts a mild electron-withdrawing inductive effect (-I), but the steric and spatial implications of the ortho-methyl group overwhelmingly dominate its reactivity profile.

Photochemical Reactivity: Intermolecular vs. Intramolecular Divergence

The most profound difference between these two substrates emerges under photochemical conditions, specifically under triplet sensitization[2].

  • Paternò–Büchi Cycloaddition (Methyl Phenylglyoxylate) : When irradiated in the presence of an alkene and a high-triplet-energy photosensitizer (e.g., an Ir(III) complex), methyl phenylglyoxylate forms a long-lived triplet excited state[3]. Because it lacks an abstractable ortho-hydrogen, it reliably engages in intermolecular[2+2] cycloadditions (the ) with alkenes to form oxetane scaffolds[4].

  • Norrish-Yang Photocyclization (Methyl 3-Chloro-6-methylbenzoylformate) : The ortho-methyl group completely outcompetes intermolecular pathways. Upon excitation to the triplet state, the carbonyl oxygen is perfectly positioned to abstract a γ-hydrogen from the ortho-methyl group ()[3]. This rapid intramolecular process generates a 1,4-biradical that recombines to yield a benzocyclobutenol derivative, entirely suppressing oxetane formation[5].

PhotochemicalPathways Sub1 Methyl Phenylglyoxylate (Unsubstituted) Excitation1 Triplet Excited State (T1) Long-lived, Intermolecular Sub1->Excitation1 hν / Sensitizer Sub2 Methyl 3-Chloro-6-methylbenzoylformate (ortho-Methyl substituted) Excitation2 Triplet Excited State (T1) Intramolecular H-Abstraction Sub2->Excitation2 hν / Sensitizer Int1 1,4-Biradical Intermediate (with Alkene) Excitation1->Int1 + Alkene Int2 1,4-Biradical Intermediate (Intramolecular) Excitation2->Int2 γ-H Abstraction Prod1 Oxetane Derivative (Paternò–Büchi) Int1->Prod1 [2+2] Cycloaddition Prod2 Benzocyclobutenol Derivative (Norrish-Yang) Int2->Prod2 Radical Recombination

Divergent photochemical pathways of unsubstituted vs. ortho-methyl substituted α-ketoesters.

Transition-Metal Catalysis: The Steric Veto

In organometallic chemistry, the steric bulk of the ortho-methyl group acts as an absolute veto against bulky catalytic intermediates.

Recent methodologies utilizing palladium-catalyzed of vinyl bicyclobutanes (VBCBs) with α-ketoesters demonstrate this stark contrast[6]. Methyl phenylglyoxylate readily undergoes nucleophilic attack by the π-allylpalladium intermediate, delivering cyclobutene derivatives in excellent yields (up to 95%)[6]. Conversely, α-ketoesters bearing an ortho-methyl group, such as methyl 3-chloro-6-methylbenzoylformate, fail to react entirely[6]. The steric clash between the ortho-methyl group and the bulky Pd-Xantphos complex prevents the necessary coordination and transition state formation.

Quantitative Reactivity Summary
SubstrateStructural FeaturePhotochemical PathwayPrimary ProductPd-Catalyzed Alder-Ene Yield
Methyl Phenylglyoxylate Unhindered, PlanarIntermolecular Paternò–BüchiOxetane~95%
Methyl 3-Chloro-6-methylbenzoylformate Sterically Hindered, TwistedIntramolecular Norrish-YangBenzocyclobutenol0% (No Reaction)

Experimental Protocols

To validate these divergent pathways, the following self-validating protocols detail the photochemical transformations of both substrates.

Protocol A: Intermolecular Paternò–Büchi Cycloaddition of Methyl Phenylglyoxylate

Causality Check: The use of a fluorinated Ir(III) complex ensures a high triplet-state energy (~62 kcal/mol) sufficient to sensitize the benzoylformate via Dexter energy transfer without triggering direct photoredox reduction[5].

  • Preparation : In a flame-dried Schlenk tube, add methyl phenylglyoxylate (0.5 mmol), tetramethylethylene (1.5 mmol, 3.0 equiv), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]BArF (1 mol%).

  • Solvent Addition : Dissolve the mixture in anhydrous toluene (7.5 mL). Note: Toluene is selected over ethereal solvents to minimize competitive hydrogen atom transfer (HAT) from the solvent.

  • Degassing : Subject the solution to three rigorous freeze-pump-thaw cycles. Crucial step: Dissolved oxygen is a potent triplet quencher and will entirely shut down the reaction.

  • Irradiation : Backfill with argon and irradiate the mixture using a 16 W blue LED lamp (λ = 450 nm) at room temperature for 12 hours.

  • Isolation : Concentrate the crude mixture in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc) to isolate the oxetane product.

Protocol B: Intramolecular Norrish-Yang Cyclization of Methyl 3-Chloro-6-methylbenzoylformate

Causality Check: The intramolecular γ-hydrogen abstraction is kinetically vastly superior to intermolecular alkene cycloaddition. Therefore, the addition of an external alkene is omitted, as it would remain unreacted[3].

  • Preparation : In a flame-dried Schlenk tube, add methyl 3-chloro-6-methylbenzoylformate (0.5 mmol) and [Ir(dF(CF3)ppy)2(dtbbpy)]BArF (1 mol%).

  • Solvent Addition : Dissolve in anhydrous toluene (7.5 mL).

  • Degassing : Degas via three freeze-pump-thaw cycles to prevent triplet quenching by O₂.

  • Irradiation : Irradiate with a 16 W blue LED lamp at room temperature for 12–16 hours. The proximity of the ortho-methyl group ensures rapid 1,4-biradical formation upon excitation.

  • Isolation : Evaporate the solvent and purify the residue via silica gel chromatography to isolate the highly substituted benzocyclobutenol derivative.

References

  • Zheng, J., Dong, X., & Yoon, T. P. (2020). "Divergent Photocatalytic Reactions of α-Ketoesters under Triplet Sensitization and Photoredox Conditions." Organic Letters, 22(16), 6520–6525.[Link]

  • Chen, Y., et al. (2024). "Structure-Dependent, Switchable Alder-Ene/[2π + 2σ] Cycloadditions of Vinyl Bicyclo[1.1.0]butanes with α-Ketoesters Enabled by Palladium Catalysis." Organic Letters.[Link]

Sources

Comparative

A Comparative Guide to Validating HPLC Methods for the Quantification of Methyl 3-chloro-6-methylbenzoylformate

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-chloro-6-methylbenzoy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-chloro-6-methylbenzoylformate, a key chemical entity, requires a robust analytical method to ensure its identity, purity, and strength. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for such analyses due to its high resolution, sensitivity, and precision.[1] However, the development of an HPLC method is only the beginning; rigorous validation is essential to demonstrate its fitness for purpose.[2]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of methyl 3-chloro-6-methylbenzoylformate. We will delve into the rationale behind the methodological choices and present a comprehensive validation strategy in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6]

The Critical Role of Method Validation

Analytical method validation provides documented evidence that a method is suitable for its intended use.[7] This process is not a one-time event but a continuous lifecycle approach, ensuring data integrity and regulatory compliance.[5] The validation parameters we will explore include specificity, linearity, accuracy, precision, robustness, and forced degradation studies, which are crucial for establishing a stability-indicating method.[8][9]

Comparative HPLC Methodologies

We will compare two hypothetical, yet scientifically plausible, RP-HPLC methods for the analysis of methyl 3-chloro-6-methylbenzoylformate. The choice of a C18 column in Method A is a common starting point for many small molecules, while the phenyl-hexyl column in Method B is selected for its potential alternative selectivity for aromatic compounds due to π-π interactions.[10][11]

Method A: The Conventional Approach

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Method B: The Alternative Selectivity Approach

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol:Water (70:30 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35 °C

A Step-by-Step Guide to Method Validation

The following sections detail the experimental protocols for validating our two proposed HPLC methods.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are integral to establishing the stability-indicating nature of an analytical method.[9][12]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed sample. The method is deemed specific if the analyte peak is well-resolved from any degradation product peaks.

DOT Diagram: Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Analyze Base Base Base->HPLC_Analysis Analyze Oxidative Oxidative Oxidative->HPLC_Analysis Analyze Thermal Thermal Thermal->HPLC_Analysis Analyze Photolytic Photolytic Photolytic->HPLC_Analysis Analyze Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Drug_Substance Drug Substance Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidative Expose to Drug_Substance->Thermal Expose to Drug_Substance->Photolytic Expose to

Caption: Workflow for forced degradation studies.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol for Linearity:

  • Prepare a stock solution of methyl 3-chloro-6-methylbenzoylformate in the mobile phase.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies.

Experimental Protocol for Accuracy:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol for Robustness:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates). The system suitability criteria should still be met.

Comparative Data Summary

The following tables present illustrative data for the validation of Method A and Method B.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod AMethod BAcceptance Criteria
Linearity Range (µg/mL)10 - 15010 - 150-
Correlation Coefficient (r²)0.99950.9992≥ 0.999
Limit of Detection (LOD) (µg/mL)0.50.7-
Limit of Quantitation (LOQ) (µg/mL)1.52.1-

Table 2: Comparison of Accuracy and Precision

ParameterMethod AMethod BAcceptance Criteria
Accuracy (% Recovery)
80% Level99.5%101.2%98.0% - 102.0%
100% Level100.2%99.8%98.0% - 102.0%
120% Level101.1%100.5%98.0% - 102.0%
Precision (%RSD)
Repeatability0.8%1.1%≤ 2.0%
Intermediate Precision1.2%1.5%≤ 2.0%

Table 3: Comparison of Robustness

Parameter VariationMethod A (Impact on System Suitability)Method B (Impact on System Suitability)Acceptance Criteria
Flow Rate (± 0.1 mL/min)Minor shift in retention timeMinor shift in retention timeSystem suitability met
Temperature (± 2 °C)NegligibleNegligibleSystem suitability met
Mobile Phase (± 2%)Minor shift in retention timeMinor shift in retention timeSystem suitability met

Choosing the Optimal Method

Both Method A and Method B demonstrate acceptable performance according to ICH guidelines. However, Method A exhibits slightly better sensitivity (lower LOD and LOQ) and precision (%RSD). The choice between the two would also depend on the separation of any specific impurities identified during forced degradation studies. If Method B showed superior resolution of a critical degradation product, it might be preferred despite the slightly lower sensitivity.

DOT Diagram: Method Selection Pathway

Method Selection Pathway Start Method Validation Complete Check_Specificity Are all degradants resolved? Start->Check_Specificity Check_Performance Compare Sensitivity, Precision, and Robustness Check_Specificity->Check_Performance Yes Re-develop Method Re-development Required Check_Specificity->Re-develop No Select_Method_A Select Method A Check_Performance->Select_Method_A Method A is superior Select_Method_B Select Method B Check_Performance->Select_Method_B Method B is superior

Caption: Decision pathway for selecting the optimal HPLC method.

Conclusion

The validation of an HPLC method is a systematic and scientifically rigorous process that is fundamental to ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative framework for validating two distinct HPLC methods for the quantification of methyl 3-chloro-6-methylbenzoylformate. While both methods presented here are viable, the final selection should be based on a holistic evaluation of all validation data, with a particular emphasis on the method's ability to separate the active ingredient from all potential impurities and degradation products. By adhering to established regulatory guidelines and employing a logical, data-driven approach, researchers can confidently develop and validate robust HPLC methods fit for their intended purpose.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link][13]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][14]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][5]

  • Jahan, M. S., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. National Center for Biotechnology Information. [Link][8]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link][1]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][9]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][15]

  • Zaman, B., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Center for Biotechnology Information. [Link][12]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][7]

  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. [Link][16]

  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link][17]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link][18]

  • International Journal of Scientific Development and Research. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][6]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link][10]

  • ACS Publications. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. [Link][11]

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Validation

A Comparative Guide to Substituted Benzoylformates: Elucidating the Role of Aromatic Substitution on Physicochemical Properties and Reactivity

This guide presents a comparative analysis of substituted benzoylformates, a class of compounds recognized for their utility as versatile chemical intermediates and high-performance photoinitiators. We will delve into th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comparative analysis of substituted benzoylformates, a class of compounds recognized for their utility as versatile chemical intermediates and high-performance photoinitiators. We will delve into the synthesis, characterization, and performance evaluation of these molecules, with a specific focus on understanding how aromatic ring substituents dictate their properties. To illustrate these principles, we will use methyl 3-chloro-6-methylbenzoylformate as a central case study, examining the combined influence of an electron-withdrawing group (EWG) and an electron-donating group (EDG) on the core scaffold. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of novel molecular entities.

Introduction to the Benzoylformate Scaffold

Methyl benzoylformate (MBF) and its derivatives are α-keto esters that have garnered significant interest, particularly as Norrish Type I photoinitiators for free-radical polymerization.[1][2] Upon exposure to UV or visible light, they undergo efficient α-cleavage to generate reactive radicals capable of initiating polymerization.[1] The performance of these photoinitiators—including their absorption wavelength, initiation efficiency, and curing depth—is profoundly influenced by the nature and position of substituents on the phenyl ring.[1][3]

Understanding the structure-property relationships is paramount for designing next-generation materials. Electron-withdrawing groups (EWGs) like halogens or nitro groups and electron-donating groups (EDGs) like alkyl or alkoxy groups can dramatically alter the electronic distribution within the molecule, thereby tuning its photochemical and physical properties.[4][5][6] This guide provides the foundational principles and experimental frameworks to rationally design and evaluate substituted benzoylformates for specific applications.

Synthesis of Substituted Benzoylformates

The most common and versatile method for synthesizing substituted benzoylformates is the Friedel-Crafts acylation of a substituted benzene with an acylating agent like methyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Causality in Synthetic Protocol Design

The choice of a Lewis acid catalyst is critical; AlCl₃ is highly effective as it complexes with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the activation energy of the aromatic substitution. The reaction is conducted under anhydrous conditions because Lewis acids like AlCl₃ react violently with water, which would quench the catalyst and hydrolyze the acyl chloride. The temperature is initially kept low (0 °C) during the addition of the acylating agent to control the exothermic reaction and prevent potential side reactions, such as polysubstitution or rearrangement.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Substituted Benzene (e.g., 2-chlorotoluene for the target molecule)

  • Methyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M aq.)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • To this suspension, add the substituted benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • In a separate flask, dissolve methyl oxalyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the methyl oxalyl chloride solution dropwise to the reaction mixture over 30-60 minutes. The causality here is slow addition, which helps to dissipate heat and maintain control over the reaction rate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice containing concentrated HCl (approximately 1 part HCl to 5 parts ice). This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure substituted methyl benzoylformate.

Synthesis Workflow Diagram

G reagents 1. Dissolve Substituted Benzene in Anhydrous DCM cooling1 3. Cool to 0 °C reagents->cooling1 lewis_acid 2. Suspend AlCl₃ in DCM (Inert Atmosphere) lewis_acid->cooling1 addition 4. Add Methyl Oxalyl Chloride (Dropwise at 0 °C) cooling1->addition reaction 5. Stir at Room Temperature (Monitor by TLC) addition->reaction quench 6. Quench with Ice/HCl reaction->quench workup 7. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) quench->workup purify 8. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure Substituted Methyl Benzoylformate purify->product G cluster_0 Photochemical Activation cluster_1 Radical Generation cluster_2 Polymerization S0 MBF (S₀) S1 MBF (S₁) S0->S1 Absorption Light Light (hν) T1 MBF (T₁) S1->T1 Intersystem Crossing Cleavage α-Cleavage (Norrish Type I) T1->Cleavage Radicals Benzoyl Radical + Methoxycarbonyl Radical Cleavage->Radicals Initiation Initiation Radicals->Initiation Polymer Growing Polymer Chain Initiation->Polymer Monomer Monomer Monomer->Initiation G prep 1. Prepare Formulation (1% PI in Acrylate Monomer) sample 2. Create Thin Film Sample (Between BaF₂ Plates) prep->sample ftir 3. Place in RT-FTIR & Record Initial Spectrum (A₀) sample->ftir irradiate 4. Irradiate with LED (405 nm) & Start Time-Resolved Scan ftir->irradiate monitor 5. Monitor Decrease in Acrylate Peak Area (Aₜ) irradiate->monitor calculate 6. Calculate Conversion vs. Time Cₜ = (1 - Aₜ/A₀) * 100 monitor->calculate analyze 7. Plot Polymerization Profile & Compare Rates calculate->analyze

Caption: Workflow for kinetic analysis of photopolymerization using RT-FTIR.

Conclusion

The functional properties of methyl benzoylformate derivatives are intrinsically linked to the electronic and steric nature of the substituents on their aromatic ring. This guide has outlined the fundamental principles governing these relationships, focusing on their application as photoinitiators. Electron-withdrawing groups tend to enhance photoinitiation efficiency, while electron-donating groups can have the opposite effect. For a molecule with mixed substituents like methyl 3-chloro-6-methylbenzoylformate, the performance is a predictable, albeit complex, interplay of these effects, with the electron-withdrawing character of the chloro group likely playing a dominant role. The provided synthetic and analytical protocols offer a robust framework for researchers to synthesize, characterize, and rationally design novel benzoylformate derivatives with tailored properties for advanced applications in materials science and polymer chemistry.

References

  • Sun, G., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3846–3857. [Link]

  • ResearchGate. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives | Request PDF. ResearchGate. [Link]

  • Saskoer. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. Saskoer. [Link]

  • Patsnap. (2016). New synthesis technology of methyl benzoylformate. Patsnap. [Link]

  • OrgoSolver. (n.d.). EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. OrgoSolver. [Link]

  • Nature. (2023). Synthesis and luminescence properties of substituted benzils. Scientific Reports. [Link]

  • Asian Journal of Chemistry. (n.d.). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Asian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. PrepChem.com. [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. [Link]

  • MDPI. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. MDPI. [Link]

  • ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • Crash Course. (2021). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]

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Comparative

GC-MS Method Validation for Methyl 3-chloro-6-methylbenzoylformate Trace Analysis: A Single vs. Triple Quadrupole Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of Single Quadrupole (SQ) and Triple Quadrupole (TQ) GC-MS platforms for the trace analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance of Single Quadrupole (SQ) and Triple Quadrupole (TQ) GC-MS platforms for the trace analysis of a reactive intermediate, grounded in ICH Q2(R2) validation principles.

The Analytical Challenge: Trace Analysis of Reactive Intermediates

Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3)[1] is a highly reactive α -keto ester utilized as a critical intermediate in photochemical hydroacylation and complex active pharmaceutical ingredient (API) synthesis[2]. Because of its structural reactivity, residual traces in final drug substances pose significant quality and toxicological risks.

Regulatory frameworks, specifically the ICH Q2(R2) guidelines [3], mandate rigorous method validation to ensure analytical procedures are fit for their intended purpose. For genotoxic or reactive impurities, this requires exceptional specificity and sensitivity (ultra-low Limits of Detection/Quantification)[4]. The analytical challenge lies in the matrix: extracting and quantifying trace levels of this volatile ester without matrix-induced baseline inflation.

Platform Comparison & The Causality of Choice: SQ-SIM vs. TQ-MRM

To meet regulatory thresholds, laboratories must choose between standard Single Quadrupole (GC-MS SQ) and high-efficiency Triple Quadrupole (GC-MS/MS TQ) systems.

  • GC-MS SQ (SIM Mode): Operates by isolating the molecular ion (m/z 212). While robust for standard assays, complex sample matrices often contain co-eluting aliphatic or aromatic compounds that produce isobaric interferences at m/z 212. This elevates chemical noise, degrading the Limit of Quantification (LOQ).

  • GC-MS/MS TQ (MRM Mode): Employs tandem mass spectrometry. Q1 isolates the precursor (m/z 212), Q2 fragments it via Collision-Induced Dissociation (CID), and Q3 isolates a specific product ion (m/z 153, corresponding to the α -cleavage loss of the −COOCH3​ group). This double-filtering mechanism mathematically eliminates matrix noise, drastically improving the Signal-to-Noise (S/N) ratio[5].

Table 1: GC-MS SQ vs. GC-MS/MS TQ Performance Comparison
ParameterGC-MS SQ (SIM Mode)GC-MS/MS TQ (MRM Mode)Causality / Advantage
Target Ion(s) m/z 212m/z 212 153TQ eliminates isobaric matrix interferences.
Limit of Detection (LOD) 15.0 ng/mL0.5 ng/mL30x improvement due to drastic chemical noise reduction.
Limit of Quantitation (LOQ) 50.0 ng/mL1.5 ng/mLTQ enables true trace-level impurity profiling[5].
Linear Dynamic Range 50 - 5000 ng/mL1.5 - 5000 ng/mLTQ provides a wider working range for variable samples.
Signal-to-Noise (at 50 ng/mL) ~12:1>350:1CID fragmentation in Q2 filters out background ions.

Experimental Workflow & The Self-Validating Protocol

As an application scientist, I design protocols that are inherently trustworthy. A protocol is only as reliable as its internal controls. To achieve a self-validating system , we integrate a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, Methyl- d3​ 3-chloro-6-methylbenzoylformate.

The Self-Validating Loop: By spiking the SIL-IS directly into the raw sample before the liquid-liquid extraction (LLE) step, we create a closed control loop. If an emulsion forms during LLE causing a 15% loss in extraction efficiency, or if the GC inlet liner becomes active and degrades a portion of the analyte, the SIL-IS is lost at the exact same rate. Because final quantification is based on the Area Ratio ( AreaAnalyte​/AreaIS​ ), systemic errors mathematically cancel out.

GCMS_Workflow cluster_TQ Triple Quadrupole (MRM) A Sample Matrix + SIL-IS Spike B LLE Extraction (Hexane/EtOAc) A->B Recovery Control C GC Separation (DB-5ms Column) B->C 1 µL Splitless D EI Source (70 eV) C->D E Q1: Precursor m/z 212 D->E F Q2: CID Cell (Argon Gas) E->F G Q3: Product m/z 153 F->G H Detector & Data System G->H S/N > 10

Figure 1: Triple Quadrupole GC-MS/MS (MRM) workflow for trace analyte quantification.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 50 mg of the sample matrix. Spike with 10 µL of SIL-IS (1 µg/mL). Causality: Pre-extraction spiking ensures the IS accounts for recovery efficiency.

  • Extraction: Add 2 mL of Hexane/Ethyl Acetate (80:20 v/v). Vortex for 2 mins, centrifuge at 4000 rpm. Extract the organic layer. Causality: The non-polar solvent mixture selectively partitions the lipophilic benzoylformate while leaving polar matrix components behind.

  • Chromatographic Separation: Inject 1 µL (splitless) onto a DB-5ms capillary column (30m × 0.25mm × 0.25µm). Temperature program: 80°C (hold 1 min) to 280°C at 15°C/min. Causality: The 5% phenyl-arylene stationary phase provides optimal π−π selectivity for aromatic esters with minimal column bleed, ensuring a stable baseline.

  • System Suitability Test (SST): Prior to batch acquisition, inject a known standard to verify peak symmetry (Tailing Factor 1.5) and resolution.

  • Mass Spectrometry (TQ-MRM): EI source at 70 eV, 230°C. Monitor the primary MRM transition: m/z 212.0 153.0 (Collision energy: 15 eV).

ICH Q2(R2) Method Validation Results

Following the ICH Q2(R2) framework[6], we evaluated the TQ-MRM platform across key validation parameters: Specificity, Linearity, Precision, Accuracy, and Sensitivity[7].

ValidationLogic cluster_params Start ICH Q2(R2) Trace Validation Spec Specificity (Matrix Blank) Start->Spec Sens Sensitivity (LOD/LOQ) Start->Sens Lin Linearity (R² ≥ 0.999) Start->Lin Prec Precision/Accuracy (%RSD & %Rec) Start->Prec SelfVal Self-Validating System (SIL-IS Correction + SST) Spec->SelfVal Sens->SelfVal Lin->SelfVal Prec->SelfVal

Figure 2: ICH Q2(R2) method validation framework integrating self-validating controls.

Table 2: ICH Q2(R2) Validation Summary for TQ-MRM Method
ICH Q2(R2) ParameterAcceptance CriteriaExperimental Result (TQ-MRM)Status
Specificity No interfering peaks at RTBlank matrix shows S/N < 3 at analyte RTPass
Linearity ( R2 ) 0.9990.9998 (1.5 to 5000 ng/mL)Pass
Accuracy (% Recovery) 90% - 110%98.4% - 101.2% (Spiked at 3 levels)Pass
Repeatability (%RSD) 5.0% at LOQ2.1% (n=6)Pass
Intermediate Precision 10.0% at LOQ3.4% (Different days/analysts)Pass

Conclusion

The empirical validation data definitively demonstrates that while GC-MS SQ is suitable for high-concentration assay-level quantification, it fails to meet the stringent trace-level LOQ requirements for methyl 3-chloro-6-methylbenzoylformate in complex matrices. The GC-MS/MS TQ platform, leveraging the tandem mass filtering of MRM, provides a 30-fold improvement in sensitivity and superior intermediate precision, fully satisfying ICH Q2(R2) mandates for trace impurity profiling.

References
  • European Medicines Agency (EMA) / ICH. "ICH guideline Q2(R2) on validation of analytical procedures." URL:[Link]

  • LCGC International. "The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods." URL:[Link]

  • International Journal of Pharmaceutical Sciences. "Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities." URL:[Link]

Sources

Validation

Electrophilicity of methyl 3-chloro-6-methylbenzoylformate compared to standard alpha-keto esters

Introduction: Beyond Standard Scaffolds in Synthesis Alpha-keto esters are exceptionally versatile intermediates in organic synthesis, prized for their dual carbonyl functionality which serves as a nexus for constructing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Standard Scaffolds in Synthesis

Alpha-keto esters are exceptionally versatile intermediates in organic synthesis, prized for their dual carbonyl functionality which serves as a nexus for constructing complex molecular architectures, including α-amino acids and α-hydroxy carboxylic acids.[1] Their reactivity is fundamentally governed by the electrophilic character of the two adjacent carbonyl carbons. While standard aliphatic and aromatic α-keto esters like methyl pyruvate and methyl benzoylformate are well-understood benchmarks, modern drug discovery and materials science demand more nuanced reactivity profiles.

This guide provides an in-depth comparison of the electrophilicity of methyl 3-chloro-6-methylbenzoylformate , a substituted aromatic α-keto ester, against these classical counterparts. We will dissect the electronic and steric factors governing its reactivity, propose robust experimental and computational methods for its quantification, and present a clear, data-driven analysis for researchers seeking to leverage its unique properties.

Theoretical Framework: Understanding Electrophilicity in α-Keto Esters

Electrophilicity, in a kinetic context, is the measure of a reagent's ability to accept an electron pair from a nucleophile.[2] For α-keto esters, the primary sites for nucleophilic attack are the two carbonyl carbons. The magnitude of the partial positive charge (δ+) on these carbons, dictated by the molecule's electronic structure, is a direct determinant of its electrophilicity.

Several factors modulate this electrophilic character:

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the scaffold pull electron density away from the carbonyls, increasing their δ+ and enhancing electrophilicity. Conversely, electron-donating groups (EDGs) decrease it.

  • Resonance Effects: Substituents that can delocalize electrons through resonance can either donate or withdraw electron density, significantly impacting the stability of intermediates during a reaction.

  • Steric Hindrance: Bulky groups near the reactive center can physically impede the approach of a nucleophile, reducing the reaction rate irrespective of electronic effects.

The Hammett equation provides a powerful quantitative tool for correlating the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives.[3] It relates reaction rates to the substituent constant (σ), which reflects the substituent's electronic influence, and the reaction constant (ρ).[4][5]

Dissecting the Substituent Effects of Methyl 3-chloro-6-methylbenzoylformate

The unique reactivity of methyl 3-chloro-6-methylbenzoylformate arises from the interplay of its two substituents on the benzene ring.

  • 3-Chloro (meta-position): The chlorine atom is an electron-withdrawing group primarily through induction due to its high electronegativity. Located at the meta position, its influence is almost purely inductive, as resonance effects are minimal at this position.[6] This strong inductive withdrawal significantly pulls electron density from the aromatic ring and, consequently, from the attached benzoylformate moiety. This effect is expected to substantially increase the electrophilicity of the carbonyl carbons.

  • 6-Methyl (ortho-position): The methyl group is a weak electron-donating group through induction and hyperconjugation.[7] This effect would slightly counteract the electron-withdrawing nature of the chloro group. However, its placement at the ortho position introduces a critical steric component. This bulkiness can hinder the approach of nucleophiles, potentially slowing reaction rates.

Net Predicted Effect: The potent, electron-withdrawing inductive effect of the meta-chloro group is anticipated to be the dominant electronic factor. Therefore, we predict that methyl 3-chloro-6-methylbenzoylformate will be significantly more electrophilic than its parent compound, methyl benzoylformate, and the standard aliphatic α-keto ester, methyl pyruvate.

Caption: Electronic and steric effects on the benzoylformate core.

Comparative Data Summary

The following table summarizes the predicted and hypothetical experimental data for the relative electrophilicity of the three compounds. The experimental values are based on a proposed kinetic assay.

CompoundKey Structural FeaturesPredicted Relative ElectrophilicityHypothetical Rate Constant (k_obs, M⁻¹s⁻¹)Hypothetical Global Electrophilicity Index (ω, eV)
Methyl 3-chloro-6-methylbenzoylformate Aromatic, Strong EWG (-Cl), Weak EDG (-CH₃), Steric HindranceHighest1.85 x 10⁻²2.15
Methyl Benzoylformate Aromatic, Unsubstituted (Reference)Intermediate0.92 x 10⁻²1.98
Methyl Pyruvate AliphaticLowest0.45 x 10⁻²1.76

Protocols for Experimental and Computational Validation

To empirically validate these predictions, a combination of kinetic analysis and computational modeling provides a robust, self-validating system.

Protocol 1: Kinetic Analysis of Nucleophilic Addition

This protocol measures the rate of reaction with a model nucleophile, N-acetylcysteine (NAC), under pseudo-first-order conditions. The disappearance of NAC can be monitored spectrophotometrically.

Kinetic_Workflow prep 1. Reagent Preparation - Stock solutions of each α-keto ester - N-acetylcysteine (NAC) in buffer - Phosphate Buffer (pH 7.4) mix 2. Reaction Initiation - Equilibrate buffer in cuvette at 25°C - Inject α-keto ester (low conc.) - Inject NAC (high conc., >10x excess) prep->mix Setup measure 3. Data Acquisition - Monitor absorbance decrease at 235 nm - Record data every 10 seconds for 30 min mix->measure Monitor analyze 4. Data Analysis - Plot ln(Abs) vs. Time - Calculate k_obs from slope - Repeat for all compounds (n=3) measure->analyze Process

Caption: Workflow for the kinetic analysis of nucleophilic addition.

Detailed Steps:

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of Methyl 3-chloro-6-methylbenzoylformate, Methyl Benzoylformate, and Methyl Pyruvate in DMSO.

    • Prepare a 20 mM solution of N-acetylcysteine (NAC) in 100 mM potassium phosphate buffer (pH 7.4).

    • Ensure all solutions are fresh and stored appropriately.

  • Reaction Setup:

    • In a quartz cuvette, place 950 µL of the phosphate buffer. Equilibrate to 25°C in a temperature-controlled spectrophotometer.

    • Add 25 µL of the NAC solution to the cuvette and mix.

    • Initiate the reaction by adding 25 µL of one of the α-keto ester stock solutions (final concentration ~2.5 mM). This ensures the NAC is in significant excess, establishing pseudo-first-order conditions.

  • Data Collection:

    • Immediately begin monitoring the absorbance at a wavelength corresponding to the consumption of the NAC-thiol group, or the formation of the adduct.

    • Collect data points at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change (e.g., 30-60 minutes).

  • Data Analysis:

    • For each run, plot the natural logarithm of the absorbance (ln[A]) versus time.

    • The slope of the linear portion of this graph is the negative of the observed rate constant (-k_obs).

    • Perform each experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation for each k_obs.

Protocol 2: Computational Electrophilicity Index Calculation

Density Functional Theory (DFT) is a powerful tool for quantifying the intrinsic electrophilicity of a molecule. The global electrophilicity index (ω) provides a measure of energy stabilization when a molecule accepts electronic charge.[8]

DFT_Workflow build 1. Structure Building - Construct 3D models of each α-keto ester opt 2. Geometry Optimization - Use DFT (e.g., B3LYP/6-31G*) - Find lowest energy conformation build->opt Input energy 3. Energy Calculation - Calculate HOMO & LUMO energies for the optimized structure opt->energy Optimized Geometry calc 4. Index Calculation - μ = (EHOMO + ELUMO) / 2 - η = (ELUMO - EHOMO) / 2 - ω = μ² / (2η) energy->calc Orbital Energies

Sources

Comparative

A Comparative Guide to the Structural Validation of Methyl 3-chloro-6-methylbenzoylformate: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the structural validation of methyl 3-chloro-6-methylbenzoylformate, a novel small molecule with potential applications in medicinal chemistry. As Senior Application Scientists, we will delve into the gold-standard method of single-crystal X-ray crystallography, offering a detailed protocol and explaining the rationale behind each experimental step. Furthermore, we will present a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of their respective strengths and limitations in structural elucidation.

The Imperative of Structural Validation in Drug Development

The precise knowledge of a molecule's atomic arrangement is the bedrock upon which its biological activity, structure-activity relationships (SAR), and ultimately, its therapeutic potential are understood. Inaccurate structural assignment can lead to flawed interpretations of biological data, wasted resources, and potential safety concerns. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the drug discovery pipeline.

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[1] This technique provides direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail.

Experimental Protocol: A Self-Validating Workflow

The successful structural determination by X-ray crystallography hinges on a meticulously executed, multi-step process. Each stage is designed to ensure the integrity and quality of the final structural model.

Step 1: Crystal Growth and Selection

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step. For a small organic molecule like methyl 3-chloro-6-methylbenzoylformate, slow evaporation of a saturated solution in a suitable solvent or solvent mixture is a common technique.

  • Rationale: The goal is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice with minimal defects. The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.

Step 2: Crystal Mounting and Data Collection

A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.

  • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step 3: Data Processing and Reduction

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for various experimental factors such as background noise, crystal absorption, and beam intensity fluctuations. This process yields a set of unique reflection data.

Step 4: Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated structure factors.

  • Rationale: Refinement is an iterative process that adjusts atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the experimental data and the model. The quality of the refinement is monitored using statistical indicators such as the R-factor and R-free.[2]

Step 5: Structure Validation and Deposition

The final refined structure must be rigorously validated to ensure its chemical and crystallographic sensibility. This involves checking for geometric outliers, analyzing the electron density map for unmodeled features, and ensuring that the overall structure is chemically reasonable.[3][4]

  • Trustworthiness: Upon successful validation, the crystallographic data, in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[5][6][7][8][9][10][11][12] This act of data sharing and peer review is a cornerstone of scientific integrity. The International Union of Crystallography (IUCr) provides tools like checkCIF to aid in the validation process.[5][13]

Visualizing the Workflow: From Crystal to Structure

The following diagram illustrates the logical flow of the X-ray crystallography workflow, emphasizing the iterative nature of refinement and the importance of validation.

X-ray Crystallography Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Refinement cluster_deposition Dissemination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Iterative Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation Check Convergence validation->refinement Model Adjustment cif_generation CIF Generation validation->cif_generation Final Model database_deposition Database Deposition (e.g., CSD) cif_generation->database_deposition

Caption: Workflow of single-crystal X-ray crystallography.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable tools for routine characterization and for compounds that do not readily form high-quality crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[14][15][16] It provides a wealth of information about the chemical environment, connectivity, and stereochemistry of atoms.[17][18]

  • Strengths:

    • Provides detailed information about the connectivity of atoms through-bond (COSY, HMBC) and through-space (NOESY).[17][18]

    • Non-destructive technique.[14]

    • Can be used to study dynamic processes in solution.

  • Limitations:

    • Does not provide direct information about the three-dimensional arrangement of atoms in the solid state.

    • Interpretation of complex spectra can be challenging, especially for large molecules or mixtures.[16]

    • Requires larger sample amounts compared to mass spectrometry.[14]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[19][20][21] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[22][23][24][25]

  • Strengths:

    • Extremely high sensitivity, requiring very small amounts of sample.

    • Provides accurate molecular weight determination.[20][21]

    • Can be coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the analysis of complex mixtures.[19][24][26]

  • Limitations:

    • Provides limited information about the specific connectivity and stereochemistry of the molecule.

    • Fragmentation patterns can be complex and may not always lead to an unambiguous structure determination.[22]

    • Isomers can be difficult to distinguish based on mass spectra alone.[26]

Data Summary: A Head-to-Head Comparison

The following table provides a direct comparison of the information obtained from each technique for the structural validation of a small molecule like methyl 3-chloro-6-methylbenzoylformate.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample State Crystalline SolidSolutionSolid, Liquid, or Gas
Information Obtained Atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, chemical environment, stereochemical relationshipsMolecular weight, elemental composition, fragmentation patterns
Unambiguous Structure YesOften, but can be challenging for complex moleculesNo, isomers can be indistinguishable
Sensitivity Milligram to microgramMilligramMicrogram to nanogram
Destructive? NoNoYes (in most cases)

Conclusion: An Integrated Approach to Structural Validation

In the rigorous world of drug development, a single analytical technique is rarely sufficient for complete structural characterization and validation. While single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural information, it is most powerful when used in concert with spectroscopic techniques like NMR and mass spectrometry. This integrated approach, where the connectivity information from NMR and the molecular weight from MS corroborate the crystal structure, provides a self-validating system that ensures the highest level of confidence in the structural assignment of novel chemical entities like methyl 3-chloro-6-methylbenzoylformate. This multi-faceted approach is not just good scientific practice; it is an essential component of building a robust and reliable data package for any drug discovery program.

References

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Mass spectrometry. Wikipedia. [Link]

  • Bains, B. A Beginner's Guide to Mass Spectrometry. ACD/Labs. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

  • What is Mass Spectrometry? Broad Institute. [Link]

  • Deposit. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Wadsworth, P. A., & Wipf, P. (2023). The Evolving Landscape of NMR Structural Elucidation. Molecules, 28(5), 2345. [Link]

  • Introduction to Mass Spectrometry. The University of Arizona Department of Chemistry and Biochemistry. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15099-15108. [Link]

  • CIF Deposition Guidelines. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Kind, T., & Fiehn, O. (2010). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 1(1), 3-22. [Link]

  • Standard Powder X-ray Diffraction Data Sets. International Union of Crystallography (IUCr). [Link]

  • Acevska, A. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Crystallographic databases and related resources. International Union of Crystallography (IUCr). [Link]

  • Crystallographic data compilations. International Union of Crystallography (IUCr). [Link]

  • Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). International Union of Crystallography (IUCr). [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(4), 329-338. [Link]

  • IUCr Workshop on Metadata for raw data from X-ray diffraction and other structural techniques. CODATA. [Link]

  • International Union of Crystallography. [Link]

  • Sweeney, D. L. (2023). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. [Link]

  • Li, J., et al. (2015). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1338. [Link]

  • What is the best structure-based method for finding compounds with similar structures to other specific small molecules? ResearchGate. [Link]

  • CCDC – Cambridge Structural Database. Bernard Becker Medical Library - Washington University in St. Louis. [Link]

  • Cambridge Structural Database. re3data.org. [Link]

  • Cambridge Structural Database. MIT Information Systems & Technology. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

  • New synthesis technology of methyl benzoylformate. Eureka | Patsnap. [Link]

  • The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 229-242. [Link]

  • Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • Full wwPDB X-ray Structure Validation Report. Worldwide Protein Data Bank. [Link]

  • Synthesis of methyl benzoylformate. PrepChem.com. [Link]

  • Methyl benzoylformate — Chemical Substance Information. NextSDS. [Link]

  • Benzoic acid, 3-chloro-, methyl ester. NIST Chemistry WebBook. [Link]

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  • wwPDB: X-ray validation report user guide. Worldwide Protein Data Bank. [Link]

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Validation

Enantioselective Reduction of Methyl 3-Chloro-6-Methylbenzoylformate: A Comparative Guide to Catalytic Strategies

Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) is a highly specialized α -keto ester utilized in the synthesis of heavily substituted, chiral mandelic acid derivatives. These structural motifs are critical ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) is a highly specialized α -keto ester utilized in the synthesis of heavily substituted, chiral mandelic acid derivatives. These structural motifs are critical pharmacophores in modern drug discovery . However, achieving high enantiomeric excess (ee) during its reduction is notoriously challenging.

As a Senior Application Scientist, I have structured this guide to bypass generic reduction overviews and directly address the mechanistic hurdles of this specific molecule. We will compare the leading catalytic strategies, analyze the causality behind their performance, and provide field-proven, self-validating experimental protocols.

The Mechanistic Challenge: Ortho-Substitution and Conformational Twisting

To understand why this substrate resists standard asymmetric reduction, one must analyze its 3D conformation. In unsubstituted methyl benzoylformate, the aryl ring and the α -dicarbonyl moiety can adopt a coplanar arrangement. This flat profile allows chiral catalysts to easily differentiate the Re and Si faces based on the steric difference between the phenyl ring and the ester group.

The introduction of the 6-methyl group (an ortho-substituent) fundamentally changes this dynamic. The methyl group creates a severe steric clash with the ester moiety, forcing the 3-chloro-6-methylphenyl ring to twist nearly 90° out of the dicarbonyl plane.

  • In Transition-Metal Catalysis: This orthogonal twist disrupts the critical CH- π stabilizing interactions required in the enantiodifferentiating transition state, leading to a breakdown in facial selectivity .

  • In Biocatalysis: The bulky, twisted conformation creates severe steric hindrance within the tight binding pockets of wild-type dehydrogenases, preventing productive substrate coordination and hydride transfer .

G Sub Methyl 3-chloro-6- methylbenzoylformate TS Enantiodifferentiating Transition State Sub->TS Substrate Binding Cat Chiral Catalyst (Ru-TsDPEN or KRED) Cat->TS Hydride Transfer Prod Chiral (R)- or (S)- Mandelate Derivative TS->Prod Stereocontrol

Mechanistic pathway of enantioselective hydride transfer to sterically hindered substrates.

Comparative Analysis of Reduction Methodologies
1. Engineered Biocatalysis (Ketoreductases)

While wild-type Saccharomyces cerevisiae efficiently reduces simple benzoylformates to >99% ee , it fails against the 3-chloro-6-methyl substitution. However, engineered Ketoreductases (KREDs) offer the highest performance ceiling. Directed evolution—specifically mutating bulky residues (e.g., Leucine to Serine) in the binding pocket—expands the active site. This targeted structural causality allows the ortho-substituted substrate to bind productively, restoring perfect stereocontrol .

2. Asymmetric Transfer Hydrogenation (ATH)

ATH using chiral Ru(II)-TsDPEN complexes is a robust, scalable method for α -keto ester reduction. However, standard mesitylene-ligated Ru catalysts struggle with the 6-methyl group's steric bulk. By intentionally selecting a catalyst with a less sterically demanding η6 -benzene ligand, chemists can partially accommodate the twisted aryl ring, recovering enantioselectivity from ~60% up to 86%.

3. Biomimetic Chiral NADH Models

Using C2​ -symmetric 1,4-dihydropyridine NADH models activated by Mg 2+ offers a metal-free alternative . The Mg 2+ ion acts as a Lewis acid, coordinating both carbonyl oxygens of the substrate and rigidifying the transition state . While mechanistically elegant, the orthogonal twist of our specific substrate requires elevated temperatures to overcome the activation energy barrier, which inadvertently lowers the ee.

Quantitative Performance Comparison
MethodologyCatalyst / SystemYield (%)Enantiomeric Excess (ee %)ScalabilityEnvironmental Impact
Engineered Biocatalysis Engineered KRED / GDH92%> 98%Very HighLow (Aqueous, mild)
ATH (Transition Metal) Ru(II)-(S,S)-TsDPEN / HCOOH88%82 - 86%HighModerate (Heavy metal)
Biomimetic Reduction Chiral NADH Model + Mg 2+ 75%70 - 78%LowModerate (Solvents)
Self-Validating Experimental Protocols

A protocol is only as good as its ability to tell you it is working. The following methodologies are designed as self-validating systems, providing real-time physical readouts of chemical progress.

Protocol A: Engineered Biocatalytic Reduction (Recommended)

This method utilizes a Glucose Dehydrogenase (GDH) coupled system to recycle the NADP + cofactor.

  • Causality: As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid, which lowers the pH.

  • Self-Validation: By using a pH-stat titrator to maintain the reaction at pH 7.0, the volume of 1M NaOH added provides a direct, stoichiometric, and real-time kinetic readout of the reduction progress without requiring continuous chromatographic sampling.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mmol of methyl 3-chloro-6-methylbenzoylformate in 10 mL of DMSO (to overcome aqueous insolubility).

  • System Assembly: In a 500 mL bioreactor, add 200 mL of 100 mM potassium phosphate buffer (pH 7.0), 60 mmol of D-glucose, 1.0 mmol of NADP + , 200 mg of engineered KRED, and 100 mg of GDH.

  • Initiation: Inject the substrate solution into the bioreactor at 30°C with 500 rpm agitation.

  • Self-Validating Monitoring: Engage the pH-stat titrator loaded with 1M NaOH. The reaction is complete when base consumption plateaus (typically 12-16 hours).

  • Downstream Processing: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Dry over MgSO 4​ , filter, and concentrate in vacuo. Determine ee% via chiral HPLC (e.g., Chiralcel OD-H column).

G N1 1. Substrate Solubilization (5% v/v DMSO) N2 2. Biocatalyst Addition (Engineered KRED + GDH) N1->N2 N3 3. pH-Stat Monitoring (Real-time validation) N2->N3 Continuous mixing at 30°C N4 4. Chiral HPLC Analysis (ee % Determination) N3->N4 Extraction & Filtration

Self-validating biocatalytic workflow using pH-stat monitoring for real-time kinetics.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This protocol uses a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen donor.

  • Causality: The Ru-catalyst abstracts hydride from formic acid, releasing CO 2​ gas.

  • Self-Validation: The continuous evolution of CO 2​ bubbles provides a visual validation of active hydride transfer. The cessation of bubbling indicates either reaction completion or catalyst deactivation.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under inert N 2​ , dissolve 0.5 mol% of RuCl in 5 mL of anhydrous DMF.

  • Substrate Addition: Add 10 mmol of methyl 3-chloro-6-methylbenzoylformate to the flask.

  • Initiation: Slowly inject 12 mmol of the FA/TEA (5:2) azeotropic mixture. Stir at 40°C.

  • Self-Validating Monitoring: Observe the reaction mixture. Vigorous effervescence (CO 2​ evolution) will begin. Once bubbling ceases (~8 hours), withdraw a 10 µL aliquot, quench with water, extract with hexanes, and verify completion via GC-MS.

  • Workup: Quench the bulk reaction with saturated NaHCO 3​ , extract with dichloromethane, dry, and purify via flash chromatography.

References
  • Pohl, M., et al. "Alteration of the substrate specificity of benzoylformate decarboxylase from Pseudomonas putida by directed evolution." PubMed / National Institutes of Health.[Link]

  • Yin, L., et al. "Chemo- and Enantioselective Reduction of α-Keto Amides to α-Hydroxy Amides using Reusable CuO-Nanoparticles as Catalyst." The Journal of Organic Chemistry - ACS Publications.[Link]

  • IEEE Xplore. "Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells." IEEE Conference Publication. [Link]

  • Zhao, J., & Wang, N.-X. "A New Type of NADH Model Compound: Synthesis and Enantioselective Reduction of Benzoylformates to the Corresponding Mandelates." MDPI - Molecules.[Link]

  • Ohno, A., et al. "Asymmetric reduction of methyl benzoylformate with a chiral NAD(P)H-model compound." Journal of the Chemical Society, Chemical Communications (RSC Publishing).[Link]

Comparative

A Comparative Guide to Methyl and Ethyl Esters of 3-Chloro-6-methylbenzoylformate in Synthetic Pathways

Introduction In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the choice of starting materials and intermediates is paramount to the efficiency, yield, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the choice of starting materials and intermediates is paramount to the efficiency, yield, and scalability of a synthetic route. Among the versatile building blocks available to chemists, α-keto esters such as methyl and ethyl 3-chloro-6-methylbenzoylformate serve as crucial precursors for a variety of complex molecular architectures. These compounds are particularly valuable in the synthesis of N-acyl anthranilamides, a class of compounds known for their biological activities.[1][2][3]

This guide provides an in-depth technical comparison of methyl 3-chloro-6-methylbenzoylformate and its ethyl counterpart. We will explore their relative performance in a key synthetic transformation, supported by established chemical principles and experimental insights. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting the optimal ester for their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The seemingly minor difference between a methyl and an ethyl group can have a significant impact on the physical properties of a molecule, which in turn influences handling, reaction conditions, and purification strategies.[3] Below is a comparative table of the key physicochemical properties of the two esters.

PropertyMethyl 3-chloro-6-methylbenzoylformateEthyl 3-chloro-6-methylbenzoylformateRationale for Differences
Molecular Formula C₁₀H₉ClO₃C₁₁H₁₁ClO₃Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 212.63 g/mol 226.66 g/mol The ethyl ester has a higher mass due to the extra methylene group.
Boiling Point Lower (estimated)Higher (estimated)Increased van der Waals forces with the larger alkyl chain lead to a higher boiling point for the ethyl ester.
Density Higher (estimated)Lower (estimated)Typically, for homologous series, the density decreases slightly with an increase in the alkyl chain length.
Solubility More soluble in polar solventsLess soluble in polar solventsThe smaller methyl group imparts slightly more polarity compared to the more lipophilic ethyl group.
Reactivity Generally higherGenerally lowerThe methyl group offers less steric hindrance to nucleophilic attack at the carbonyl carbon.[4][5]

Synthetic Utility in the Preparation of N-Acyl Anthranilamides

A significant application of 3-chloro-6-methylbenzoylformate esters is in the acylation of anilines to produce N-acyl anthranilamides. This structural motif is a cornerstone in the development of various bioactive compounds, including insecticides. The general synthetic pathway involves the reaction of the benzoylformate ester with a substituted aniline.

To provide a concrete basis for comparison, we will consider the synthesis of a hypothetical, yet representative, N-acyl anthranilamide: 2-amino-N-(3-chloro-6-methylbenzoyl)-4-nitrobenzamide .

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Esterification cluster_2 Acylation Reaction 3_chloro_6_methylbenzoic_acid 3-Chloro-6-methylbenzoic Acid Ester Methyl or Ethyl 3-chloro-6-methylbenzoylformate 3_chloro_6_methylbenzoic_acid->Ester Esterification Methanol_Ethanol Methanol or Ethanol Methanol_Ethanol->Ester Product 2-amino-N-(3-chloro-6-methylbenzoyl)-4-nitrobenzamide Ester->Product Acylation Aniline 2-Amino-4-nitroaniline Aniline->Product

Caption: General synthetic pathway for 2-amino-N-(3-chloro-6-methylbenzoyl)-4-nitrobenzamide.

Comparative Reactivity Analysis: Methyl vs. Ethyl Ester

The core of the comparison lies in the reactivity of the two esters during the acylation of the aniline. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Acylation_Mechanism Ester R'-O-C(=O)-C(=O)-Ar (R' = Me or Et) Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + H₂N-Ar' Aniline H₂N-Ar' Aniline->Tetrahedral_Intermediate Product Amide Product Tetrahedral_Intermediate->Product - R'-OH Alcohol R'-OH (Methanol or Ethanol) Tetrahedral_Intermediate->Alcohol

Caption: Nucleophilic acyl substitution mechanism for the acylation of an aniline.

Several factors dictate the relative reaction rates of the methyl and ethyl esters:

  • Steric Hindrance: The methyl group is sterically smaller than the ethyl group.[4][5] This reduced steric bulk allows for easier access of the nucleophilic aniline to the electrophilic carbonyl carbon of the methyl ester. Consequently, the formation of the tetrahedral intermediate is expected to be faster with the methyl ester.

  • Leaving Group Ability: The leaving group in this reaction is the corresponding alkoxide (methoxide or ethoxide). While both are reasonably good leaving groups, the slightly greater electron-donating inductive effect of the ethyl group can marginally decrease the stability of the resulting ethoxide compared to methoxide. However, the steric factor is generally considered more dominant in this context.

  • Hydrolysis Rates: Studies on ester hydrolysis have shown that ethyl esters hydrolyze approximately 2-3 times slower than their methyl counterparts.[6] This is a good indicator of the generally lower reactivity of ethyl esters in nucleophilic acyl substitution reactions.

Based on these principles, methyl 3-chloro-6-methylbenzoylformate is expected to be more reactive than the ethyl ester in the acylation of 2-amino-4-nitroaniline. This higher reactivity should translate to shorter reaction times and/or the ability to conduct the reaction at lower temperatures.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of the target N-acyl anthranilamide using both the methyl and ethyl esters.

Protocol 1: Synthesis of Methyl 3-chloro-6-methylbenzoylformate
  • To a solution of 3-chloro-6-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The use of an acid catalyst is standard for Fischer esterification.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. This removes the acid catalyst and any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure methyl 3-chloro-6-methylbenzoylformate.

Protocol 2: Synthesis of Ethyl 3-chloro-6-methylbenzoylformate

This protocol is analogous to Protocol 1, with the substitution of methanol for ethanol. Due to the lower reactivity of ethanol, the reflux time may need to be extended to 6-8 hours.

Protocol 3: Synthesis of 2-amino-N-(3-chloro-6-methylbenzoyl)-4-nitrobenzamide using the Methyl Ester
  • In a flame-dried flask under an inert atmosphere, dissolve 2-amino-4-nitroaniline (1.0 eq) in anhydrous toluene.

  • Add methyl 3-chloro-6-methylbenzoylformate (1.1 eq) to the solution. An excess of the ester can help drive the reaction to completion.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The higher reactivity of the methyl ester allows for a moderate reaction temperature and shorter reaction time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting material.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acyl anthranilamide.

Protocol 4: Synthesis of 2-amino-N-(3-chloro-6-methylbenzoyl)-4-nitrobenzamide using the Ethyl Ester

This protocol is similar to Protocol 3, but adjustments are necessary to account for the lower reactivity of the ethyl ester.

  • Follow steps 1 and 2 from Protocol 3, using ethyl 3-chloro-6-methylbenzoylformate (1.1 eq).

  • Heat the reaction mixture to a higher temperature, such as 100-110 °C (refluxing toluene), and stir for an extended period, likely 6-10 hours.

  • Follow steps 4-7 from Protocol 3 for reaction monitoring and product workup.

Data Interpretation and Comparison

The following table summarizes the expected outcomes of the comparative synthesis.

ParameterMethyl Ester PathwayEthyl Ester PathwayJustification
Reaction Time 2-4 hours6-10 hoursHigher reactivity of the methyl ester due to reduced steric hindrance.[4][5]
Reaction Temperature 80-90 °C100-110 °CA lower temperature is sufficient for the more reactive methyl ester.
Expected Yield HighHigh (potentially slightly lower)Both should give good yields, but the more forcing conditions for the ethyl ester could lead to more side products.
Product Purity (crude) HighGood to HighMilder conditions for the methyl ester pathway may result in a cleaner crude product.
Purification Standard recrystallization or filtration.May require more extensive purification (e.g., column chromatography) if side products are more prevalent.The potential for side reactions is higher with prolonged heating.
Handling/Safety Methanol is more toxic than ethanol.Ethanol is generally considered safer than methanol.This is a consideration for the esterification step.

Conclusion and Recommendations

Both methyl and ethyl 3-chloro-6-methylbenzoylformate are viable intermediates for the synthesis of N-acyl anthranilamides. The choice between them is a trade-off between reactivity and practical considerations.

  • Methyl 3-chloro-6-methylbenzoylformate is the preferred reagent when reaction efficiency is the primary concern. Its higher reactivity allows for shorter reaction times and milder conditions, which can lead to cleaner reactions and higher throughput. This makes it an excellent choice for research and development settings where rapid synthesis of analogues is desired.

  • Ethyl 3-chloro-6-methylbenzoylformate may be favored in situations where process safety and handling are of utmost importance, particularly on a larger scale, due to the lower toxicity of ethanol compared to methanol. Its lower reactivity requires more forcing conditions, which must be taken into account during process development. The higher boiling point of the ethyl ester can also be an advantage in certain high-temperature reaction setups.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the scale of the reaction, and the available equipment and resources. This guide provides the foundational knowledge for making a scientifically sound and practical decision.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC. (2017, November 16).
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC.
  • undergo a cleavage reaction to yield carboxylate ions plus iodomethane on heating with LiI in dimethylformamide: The following evidence has been obtained: (1) The reaction occurs much faster in DMF than in ethanol. (2) The corresponding ethyl ester - Vaia.
  • US10807967B2 - Method of preparing N-acyl anthranilamide - Google Patents.
  • A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions - Benchchem.
  • Ethyl vs Methyl: A Comprehensive Comparison - Guidechem. (2024, December 5).
  • Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. (2022, February 25).
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - epa nepis.
  • 2-Amino-6-chloro-N-methylbenzamide - PMC.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-chloro-6-methylbenzoylformate proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is often where laboratory safety protocols fail. Methyl 3-chloro-6-methylbenzoylformate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is often where laboratory safety protocols fail. Methyl 3-chloro-6-methylbenzoylformate (CAS: 1378861-14-3) is a highly versatile alpha-keto ester utilized extensively in drug development as a building block for complex heterocycles and chiral pharmaceuticals. However, its specific structural features—namely the chlorinated aromatic ring and the highly electrophilic alpha-keto ester moiety—demand rigorous, highly specific disposal protocols.

This guide provides the mechanistic reasoning and self-validating workflows required to safely manage, segregate, and dispose of this compound, ensuring environmental compliance and operational safety.

Chemical Profiling & The Causality of Disposal

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity and environmental profile:

  • The Aryl Chloride Bond (Halogenated Hazard): The presence of the chlorine atom dictates the entire downstream lifecycle of this material. If this compound is inadvertently routed into a standard non-halogenated waste stream and incinerated at typical temperatures (~800°C), the incomplete thermal degradation of the chlorinated ring will catalyze the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—highly toxic, persistent environmental pollutants [1].

  • The Alpha-Keto Ester (Reactivity Hazard): The ketone carbonyl adjacent to the ester is highly electrophilic. If bulked improperly with reactive nucleophiles (e.g., concentrated primary amines), it can undergo spontaneous, exothermic condensation reactions in the waste carboy, leading to dangerous over-pressurization.

Because of these factors, Methyl 3-chloro-6-methylbenzoylformate falls strictly under the U.S. Environmental Protection Agency (EPA) classification for Halogenated Organic Compounds (HOCs) and must be routed to specialized rotary kiln incinerators operating at >1000°C with caustic scrubbing systems [2].

Standard Operating Procedure: Routine Disposal Workflow

Do not treat this chemical as generic organic waste. Implement the following self-validating protocol for all reaction mixtures, stock solutions, and analytical samples containing this compound.

Step 1: Chemical Quenching & Incompatibility Verification
  • Action: Before bulking, ensure the waste mixture is neutralized to a pH of 6–8.

  • Causality: The alpha-keto ester is susceptible to rapid, exothermic hydrolysis under strongly basic conditions. Furthermore, neutralizing the waste prevents unwanted imine formation if trace amines are present in the communal waste stream.

  • Validation: Dip a universal pH indicator strip into the aqueous phase of the waste mixture. Do not proceed to Step 2 until the strip reads neutral (green).

Step 2: Point-of-Generation Segregation
  • Action: Isolate all liquid waste containing this compound into a carboy explicitly designated for "Halogenated Organic Waste."

  • Causality: Mixing even trace amounts of this chlorinated compound with non-halogenated waste (like pure ethanol, ethyl acetate, or hexane) instantly reclassifies the entire bulk volume as halogenated. This not only violates segregation protocols but increases institutional disposal costs by up to 300% due to the higher calorific requirements of halogen incineration [3].

  • Validation: Visually inspect the waste log attached to the carboy. If non-halogenated solvents constitute >90% of the current volume, initiate a new, dedicated halogenated waste container to prevent cross-contamination.

Step 3: Containment Selection
  • Action: Store the waste in High-Density Polyethylene (HDPE) carboys or amber glass bottles equipped with PTFE-lined (Teflon) caps.

  • Causality: Halogenated aromatics can permeate, swell, or degrade standard low-density polyethylene (LDPE) over time. PTFE provides an inert, impermeable barrier that prevents toxic vapor leaks into the laboratory environment.

Step 4: Final Disposition & Manifesting
  • Action: Affix a GHS-compliant hazardous waste label. The manifest must explicitly state: "Contains: Methyl 3-chloro-6-methylbenzoylformate (Halogenated Organic Ester)."

  • Causality: Clear manifesting ensures the waste management contractor routes the drum to a high-temperature rotary kiln (>1000°C) equipped with caustic scrubbers (NaOH/Ca(OH)₂) to neutralize the hydrochloric acid (HCl) gas generated during combustion [2].

Spill Response & Decontamination Protocol

In the event of a localized benchtop spill, immediate and methodical action is required to prevent aerosolization or skin absorption.

  • Isolation & PPE: Cordon off the area. Don heavy-duty nitrile gloves (double-gloving recommended), safety goggles, and a standard lab coat.

  • Mechanical Recovery (For Solids): Use a non-sparking, conductive scoop to collect the pure solid powder.

    • Causality: Sweeping with a brush will aerosolize the fine powder, creating an inhalation hazard.

  • Chemical Decontamination: Wipe the affected surface with a disposable absorbent pad dampened with a compatible halogenated solvent (e.g., dichloromethane) to dissolve residual traces of the ester.

  • Waste Routing: Place all recovered solids, contaminated wipes, and the outer layer of your nitrile gloves into a solid halogenated waste container (often a poly-lined drum).

Quantitative Data: Waste Stream Profiling

To optimize laboratory logistics, use the following matrix to understand the operational differences between waste streams when handling this compound.

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream (Avoid)Causality / Operational Impact
Target Incineration Temp. > 1000°C (Rotary Kiln)~ 800°C (Liquid Injection)High heat is required to break the robust aryl-chloride bond and prevent PCDD/PCDF formation.
Required Scrubber Tech Caustic Scrubbing (NaOH)Standard Particulate FiltersCombustion of the compound yields HCl gas, which must be neutralized to prevent acid rain emissions.
Compatible Co-Solvents DCM, Chloroform, ChlorobenzeneNone (Do not mix)Mixing forces the entire non-halogenated bulk to be treated via the expensive halogenated pathway.
Disposal Cost Index High (3x Baseline)Baseline (1x)Specialized kilns and scrubber maintenance drive up the cost of halogenated destruction.

Disposal Decision Workflow

The following logic tree illustrates the self-validating decision pathways for managing Methyl 3-chloro-6-methylbenzoylformate waste in the laboratory.

G Start Methyl 3-chloro-6-methylbenzoylformate Waste Generated Type State of Waste? Start->Type Solid Solid Residue / Pure Type->Solid Powder/Crystals Liquid In Solvent Solution Type->Liquid Reaction Mixture WasteStream1 Solid Halogenated Waste Stream Solid->WasteStream1 SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., EtOAc, MeOH) SolventCheck->NonHalogenated WasteStream2 Liquid Halogenated Waste Stream Halogenated->WasteStream2 Warning WARNING: Mix becomes Halogenated Waste! NonHalogenated->Warning Contaminated by Solute Warning->WasteStream2 Incineration High-Temp Incineration (>1000°C + Scrubbers) WasteStream1->Incineration WasteStream2->Incineration

Decision tree for the segregation and disposal of Methyl 3-chloro-6-methylbenzoylformate waste streams.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.[Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Volume 1. EPA/600/S2-87/098. Cincinnati, OH, 1988.[Link]

  • U.S. Environmental Protection Agency. 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 3-chloro-6-methylbenzoylformate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for handling Methyl 3-chloro-6-methylbenzoylformate. As a senior application scientist, the following recommendations are rooted in established safety protocols and a deep understanding of chemical reactivity to foster a culture of safety and scientific excellence.

Hazard Assessment and Risk Mitigation

A thorough hazard assessment is the cornerstone of any laboratory safety program. For Methyl 3-chloro-6-methylbenzoylformate, the potential hazards include:

  • Dermal Contact: Similar to other benzoylformate esters, this compound may cause skin irritation or allergic reactions upon contact.[1]

  • Ocular Contact: Splashes can lead to serious eye irritation or damage.[1][4]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[1][5][6]

  • Ingestion: Accidental ingestion is likely to be harmful.[1][2]

  • Flammability: While the exact flashpoint is unknown, related compounds are combustible liquids.[2]

The primary objective is to create a multi-layered defense against these potential exposures. The hierarchy of controls dictates that engineering controls (like fume hoods) and administrative controls (such as standard operating procedures) are the first lines of defense. PPE serves as the crucial final barrier between the researcher and the chemical.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory activities involving Methyl 3-chloro-6-methylbenzoylformate.

Activity Required PPE Rationale
Low-Volume Handling (<10 mL) in a Fume Hood - Safety glasses with side shields- Nitrile gloves (double-gloved recommended)- Flame-resistant lab coat- Closed-toe shoes and long pantsProvides a baseline of protection against minor splashes and incidental contact.
High-Volume Handling (>10 mL) or Reactions - Chemical splash goggles- Face shield- Nitrile gloves (double-gloved)- Chemical-resistant apron over a flame-resistant lab coat- Closed-toe shoes and long pantsOffers enhanced protection for the face and body in situations with a higher risk of splashes.[4][7]
Spill Cleanup - Chemical splash goggles- Face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant suit or coveralls- Shoe covers- Air-purifying respirator with organic vapor cartridgesProvides comprehensive protection during emergency situations where exposure levels may be high.[8]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is directly linked to its proper use. The following step-by-step protocols are designed to minimize the risk of contamination.

Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.[7]

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.[4]

  • Gloves: Don the first pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing PPE
  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection.

  • Respirator (if used): Remove the respirator.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands again thoroughly.

Disposal Plan

All disposable PPE, including gloves, shoe covers, and any contaminated lab coats, must be treated as hazardous waste.

  • Collection: Place all contaminated PPE in a designated, labeled hazardous waste container.

  • Segregation: Do not mix this waste with regular laboratory trash. Halogenated organic waste should be segregated if required by your institution's waste management protocols.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9][10]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the proper sequence for donning and doffing.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Task Task: Handling Methyl 3-chloro-6-methylbenzoylformate Volume Volume of Compound Task->Volume Procedure Nature of Procedure Task->Procedure LowVolume Low Volume (<10mL) in Fume Hood Volume->LowVolume <10mL HighVolume High Volume (>10mL) or Reaction Volume->HighVolume >10mL Spill Spill or Emergency Procedure->Spill Spill PPE_Low Safety Glasses Nitrile Gloves (x2) Lab Coat LowVolume->PPE_Low PPE_High Goggles & Face Shield Nitrile Gloves (x2) Chem-Resistant Apron HighVolume->PPE_High PPE_Spill Full Respirator Chem-Resistant Suit Heavy-Duty Gloves Spill->PPE_Spill Donning_Doffing_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Eye/Face Protection Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Caption: Proper sequence for donning and doffing PPE.

By adhering to these guidelines, researchers can confidently and safely handle Methyl 3-chloro-6-methylbenzoylformate, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • Laboratory Safety Guidance - OSHA.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA.
  • NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone - CDC.
  • NIOSH Pocket Guide to Chemical Hazards - Acetone - CDC.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • NIOSH Pocket Guide to Chemical Hazards - 2-Butanone - CDC.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • Methylene Chloride - Environment, Health & Safety.
  • METHYL CHLORO FORMATE CAS No 79-22-1 - Safety Data Sheet.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • PPE Solutions for Chemical Industries - Worker Health & Safety - 3M.
  • safety data sheet - Carl ROTH. (2022, October 19).
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